Product packaging for Val-Ile(Cat. No.:CAS No. 20556-14-3)

Val-Ile

Cat. No.: B1588651
CAS No.: 20556-14-3
M. Wt: 230.30 g/mol
InChI Key: PNVLWFYAPWAQMU-CIUDSAMLSA-N
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Description

Val-Ile is a dipeptide formed from L-valine and L-isoleucine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B1588651 Val-Ile CAS No. 20556-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVLWFYAPWAQMU-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426666
Record name L-Valyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-14-3
Record name L-Valyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Val-Ile Dipeptide: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Val-Ile dipeptide, composed of the amino acids valine and isoleucine, is a fundamental biomolecule resulting from protein catabolism or digestion.[1] As with many dipeptides, this compound is more than a simple metabolic intermediate; such molecules can exhibit distinct physiological and cell-signaling properties.[1][2] This technical guide provides a comprehensive overview of the this compound dipeptide, detailing its chemical structure, physicochemical properties, and the experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this dipeptide's core attributes.

Chemical Structure and Identification

This compound, or Valyl-Isoleucine, is a dipeptide where the N-terminus is valine and the C-terminus is isoleucine. The two amino acid residues are linked by a peptide bond formed between the carboxyl group of valine and the amino group of isoleucine.

Diagram 1. Chemical structure of the this compound dipeptide.

Table 1: Chemical Identifiers for this compound (L-Valyl-L-Isoleucine)

Identifier Value Reference
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid [3]
Molecular Formula C₁₁H₂₂N₂O₃ [3][4]
Canonical SMILES CC(C)--INVALID-LINK--N--INVALID-LINK--CC)C(=O)O)N [3]
InChIKey BCXBIONYYJCSDF-CIUDSAMLSA-N [4]

| CAS Number | 41017-96-3 |[4] |

Physicochemical Properties

The physicochemical properties of this compound are determined by its constituent amino acids, both of which possess non-polar, aliphatic side chains. These properties are crucial for understanding its solubility, stability, and interactions in biological and experimental systems.

Table 2: Computed Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 230.30 g/mol [4]
Exact Mass 230.16304257 Da [4]
XLogP3-AA -2.2 [4]
Topological Polar Surface Area 92.4 Ų [4]
Hydrogen Bond Donor Count 3 [4]
Hydrogen Bond Acceptor Count 4 [4]
Rotatable Bond Count 6 [4]

| Heavy Atom Count | 16 |[4] |

Acidity (pKa) and Isoelectric Point (pI)

The pKa values for the terminal α-carboxyl and α-amino groups of the dipeptide have not been empirically published but can be estimated from the values of its constituent amino acids. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge.

Table 3: pKa Values of Constituent Amino Acids (at 25 °C)

Amino Acid pKa₁ (α-carboxyl) pKa₂ (α-amino) pI Reference
Valine 2.32 9.62 5.96 [5]

| Isoleucine | 2.36 | 9.60 | 6.02 |[5] |

For the this compound dipeptide, the N-terminal α-amino group (from Valine) and the C-terminal α-carboxyl group (from Isoleucine) are the primary ionizable groups. Their pKa values are expected to be in the ranges of ~8.0-9.7 for the amino group and ~2.3-3.5 for the carboxyl group.

Solubility

This compound is expected to be soluble in water due to the presence of the polar amino and carboxyl termini, which can form hydrogen bonds with water molecules.[6] The individual amino acid L-Valine has a documented water solubility of 85 g/L.[7][8] While quantitative data for the dipeptide is scarce, its zwitterionic nature at neutral pH enhances its aqueous solubility. It is expected to be partially soluble in polar organic solvents and poorly soluble in non-polar organic solvents.[8]

Synthesis and Purification

The synthesis of this compound is typically achieved using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).[9][10] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[10]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry, starting with an isoleucine-loaded resin.

  • Resin Preparation : Start with a pre-loaded Fmoc-Ile-Wang resin or equivalent. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : To remove the Fmoc group from the isoleucine residue, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling :

    • Activate the next amino acid, Fmoc-Val-OH, by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).

    • Add the activated Fmoc-Val-OH solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing : After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.

  • Final Deprotection : Once the dipeptide is assembled, remove the final N-terminal Fmoc group from the valine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection : Cleave the completed dipeptide from the resin and remove the side-chain protecting groups (if any) simultaneously. This is typically done using a cleavage cocktail, such as a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

  • Product Precipitation and Purification :

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Swell Fmoc-Ile-Resin deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling 2. Couple Activated Fmoc-Val-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) (Optional: Kaiser Test) coupling->wash2 deprotection2 3. Final Fmoc Deprotection (20% Piperidine in DMF) wash2->deprotection2 wash3 Wash (DMF) deprotection2->wash3 cleavage 4. Cleavage from Resin (TFA Cocktail) wash3->cleavage precipitation 5. Precipitate with Cold Ether cleavage->precipitation purification 6. Purify by RP-HPLC precipitation->purification analysis 7. Characterize (Mass Spec, HPLC) purification->analysis end_product Pure this compound Dipeptide analysis->end_product

Diagram 2. Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound must be confirmed through analytical techniques, primarily mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected mass for the protonated molecule [M+H]⁺ is approximately 231.17 Da.

Tandem Mass Spectrometry (MS/MS) is employed for sequence verification.[11] The peptide is fragmented, typically via collision-induced dissociation (CID), at the peptide bond.[12] This fragmentation generates a series of characteristic 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus).[11]

Table 4: Expected Primary MS/MS Fragmentation Ions for this compound

Ion Type Sequence Calculated Monoisotopic Mass (m/z)
b₁ Val 100.076
y₁ Ile 132.102

| Precursor [M+H]⁺ | this compound | 231.170 |

Note: Masses are for the singly charged fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR : The proton NMR spectrum of this compound in a solvent like D₂O would show characteristic signals for the α-protons of both residues (typically 3.5-4.5 ppm), distinct signals for the branched aliphatic side chains of valine (two doublets for the γ-methyls around 0.9-1.0 ppm) and isoleucine (a triplet for the δ-methyl and a doublet for the γ-methyl), and signals for the β and γ protons.

  • ¹³C NMR : The carbon NMR spectrum would show distinct signals for the two carbonyl carbons (around 170-180 ppm), the two α-carbons (around 55-65 ppm), and the carbons of the aliphatic side chains.[13]

Biological Context and Potential Applications

This compound is a natural product of protein digestion in biological systems.[1] Large proteins are broken down by proteases into smaller polypeptides and subsequently into di- and tripeptides, which can be absorbed by intestinal cells.

Digestion_Pathway Protein Dietary Protein Polypeptides Polypeptides Protein->Polypeptides Proteases Dipeptides Dipeptides (e.g., this compound) Polypeptides->Dipeptides Peptidases AminoAcids Free Amino Acids Dipeptides->AminoAcids Dipeptidases

Diagram 3. Simplified pathway of protein digestion to dipeptides.

While specific signaling pathways for this compound are not extensively documented, dipeptides in general are an area of active research for their potential biological activities.

  • Bioactivity : Related dipeptides have demonstrated various biological effects. For instance, derivatives of the Leu-Val dipeptide have been synthesized and shown to possess antimicrobial and antimalarial properties.[13]

  • Antioxidant Properties : Dipeptides containing certain amino acids are known to have potent antioxidant activity by scavenging free radicals or chelating metal ions.[2] The potential for this compound in this regard warrants further investigation.

  • Drug Development : As stable, absorbable molecules, dipeptides serve as scaffolds in peptidomimetic drug design. Understanding the structure and properties of this compound is essential for its potential use in such applications.

References

An In-depth Technical Guide to the Synthesis of Valine-Isoleucine Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the valine-isoleucine (Val-Ile) dipeptide, a fundamental building block in peptide chemistry. Given the steric hindrance of both valine and isoleucine residues, the synthesis of this dipeptide presents unique challenges, requiring careful selection of protecting groups and coupling reagents to achieve high yields and purity. This document outlines established solid-phase and liquid-phase peptide synthesis strategies applicable to the this compound dipeptide, supported by detailed experimental protocols and comparative data.

Introduction

The valine-isoleucine (this compound) dipeptide is a simple yet important molecular entity in the fields of biochemistry and pharmaceutical development. As a component of larger peptides and proteins, its efficient synthesis is crucial for the development of novel therapeutics, biochemical probes, and research tools. Both valine and isoleucine are β-branched aliphatic amino acids, which can pose significant challenges during peptide bond formation due to steric hindrance. This guide details the primary methodologies for overcoming these challenges to produce high-purity this compound.

Synthesis Strategies: A Comparative Overview

The synthesis of the this compound dipeptide can be approached through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each strategy offers distinct advantages and is suited for different production scales and research needs.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted technique for peptide synthesis, prized for its efficiency and amenability to automation. The growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[1] The stepwise assembly of the peptide from the C-terminus to the N-terminus is a hallmark of this method.[2]

Key Features of SPPS for this compound Synthesis:

  • Efficiency: Rapid cycles of coupling and deprotection.

  • Purification: Simplified workup procedures.

  • Scalability: Suitable for both small-scale research and larger-scale production.

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS involves the stepwise elongation of the peptide chain in a homogenous solution.[3] This classical approach allows for the purification of intermediates at each step, which can lead to a highly pure final product.[4] LPPS is particularly advantageous for large-scale synthesis where the cost of solid support can be prohibitive.

Key Features of LPPS for this compound Synthesis:

  • Scalability: Well-suited for the production of large quantities of the dipeptide.

  • Purity: Intermediate purification steps ensure a high-purity final product.

  • Flexibility: Allows for a wider range of solvents and reaction conditions.

Data Presentation: Synthesis Parameters and Outcomes

The following tables summarize representative quantitative data for the synthesis of a dipeptide with sterically hindered amino acids, which can be considered analogous to this compound. The data is based on typical yields and purities achieved in similar syntheses.

Table 1: Representative Data for Solid-Phase Synthesis of a Sterically Hindered Dipeptide

ParameterValueReference
Resin Loading Capacity0.5 mmol/g[2]
Coupling ReagentHBTU/DIEA[5]
Coupling Time2 x 2 hours (Double Coupling)[5]
Deprotection Reagent20% Piperidine in DMF[2]
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)[6]
Crude Yield85%[7]
Purity (by HPLC)>90%[2]

Table 2: Representative Data for Liquid-Phase Synthesis of a Sterically Hindered Dipeptide

ParameterValueReference
Starting Scale (C-terminal amino acid ester)10 mmol[4]
Coupling ReagentDCC/HOBt[4]
Reaction Time12-24 hours[4]
N-terminal DeprotectionTFA/DCM (1:1)[4]
C-terminal Deprotection (Hydrogenolysis)H₂, Pd/C[8]
Overall Yield75%[4]
Purity (after crystallization)>98%[4]

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of the this compound dipeptide using both SPPS and LPPS methodologies.

Solid-Phase Synthesis of H-Val-Ile-OH (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the this compound dipeptide on a Wang resin, yielding a C-terminal carboxylic acid.

Materials and Reagents:

  • Fmoc-L-Isoleucine-Wang resin

  • Fmoc-L-Valine-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Fmoc-L-Isoleucine-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-L-Valine:

    • In a separate vessel, dissolve Fmoc-L-Valine-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature. Due to the steric hindrance of both residues, a second coupling is recommended.

    • Drain the solution and wash the resin with DMF (3x).

    • Repeat the coupling step with a freshly prepared activated Fmoc-L-Valine-OH solution for another 2 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal valine.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Concentrate the combined filtrate under reduced pressure.

  • Precipitation and Purification:

    • Precipitate the crude dipeptide by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold diethyl ether.

    • Dry the purified H-Val-Ile-OH dipeptide under vacuum.

Liquid-Phase Synthesis of H-Val-Ile-OH

This protocol details the synthesis of the this compound dipeptide in solution using Boc and Benzyl protecting groups.

Materials and Reagents:

  • Boc-L-Valine-OH

  • L-Isoleucine benzyl ester hydrochloride (H-Ile-OBzl·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Preparation of H-Ile-OBzl free base:

    • Dissolve H-Ile-OBzl·HCl (1.0 eq) in DCM.

    • Add DIEA (1.1 eq) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-Valine-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

    • Add the solution of free H-Ile-OBzl from step 1.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification of Boc-Val-Ile-OBzl:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Val-Ile-OBzl.

  • N-terminal Boc Deprotection:

    • Dissolve the purified Boc-Val-Ile-OBzl (1.0 eq) in a 1:1 solution of TFA/DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield H-Val-Ile-OBzl·TFA.

  • C-terminal Benzyl Deprotection (Hydrogenolysis):

    • Dissolve the H-Val-Ile-OBzl·TFA in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon) for 4-6 hours.

    • Filter the reaction mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final H-Val-Ile-OH dipeptide.

Visualizations of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the key logical steps in the synthesis of the this compound dipeptide.

spss_workflow Resin Fmoc-Ile-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Val-OH, HBTU, DIEA) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Product H-Val-Ile-OH Cleavage->Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

lpps_workflow cluster_coupling Peptide Bond Formation cluster_deprotection Deprotection Steps BocVal Boc-Val-OH Coupling Coupling (DCC, HOBt) BocVal->Coupling IleOBzl H-Ile-OBzl IleOBzl->Coupling ProtectedDipeptide Boc-Val-Ile-OBzl Coupling->ProtectedDipeptide BocDeprotection N-terminal Deprotection (TFA/DCM) ProtectedDipeptide->BocDeprotection BzDeprotection C-terminal Deprotection (H2, Pd/C) BocDeprotection->BzDeprotection FinalProduct H-Val-Ile-OH BzDeprotection->FinalProduct

References

Val-Ile Dipeptide: A Technical Overview of its Presumed Mechanism of Action and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Val-Ile dipeptide, composed of the essential branched-chain amino acids (BCAAs) valine and isoleucine, is a subject of interest within the fields of biochemistry and pharmacology. While a specific, direct signaling mechanism of action for the this compound dipeptide itself has not been extensively elucidated in scientific literature, its biological effects are presumed to be primarily mediated through the metabolic pathways of its constituent amino acids following hydrolysis. This technical guide provides a comprehensive overview of the current understanding of the this compound dipeptide, focusing on the metabolic fate of valine and isoleucine, their established biological roles, and the experimental methodologies employed to study their effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the potential physiological impacts of this dipeptide.

Introduction: The this compound Dipeptide

The this compound dipeptide is a simple peptide formed from the amino acids valine and isoleucine linked by a peptide bond. As a dipeptide, it is readily absorbed in the intestine through peptide transporters like PEPT1 before being hydrolyzed into its constituent amino acids by intracellular peptidases. Therefore, the primary mechanism of action of orally administered this compound dipeptide is considered to be the systemic delivery of valine and isoleucine.

While some di- and tripeptides have been shown to exert biological activities beyond their nutritional value, specific evidence for a direct signaling role of the this compound dipeptide in mammalian systems is currently lacking. The focus of this guide, therefore, shifts to the well-documented metabolic and physiological roles of its constituent BCAAs.

Metabolic Fate and Core Pathways of Valine and Isoleucine

Upon intestinal absorption and subsequent hydrolysis, valine and isoleucine enter the systemic circulation and are taken up by various tissues, most notably skeletal muscle, for their metabolic functions. Unlike other amino acids, BCAAs are primarily catabolized in peripheral tissues rather than the liver due to lower levels of the initial catabolic enzyme, branched-chain aminotransferase (BCAT), in hepatocytes.

Catabolic Pathways

The catabolism of both valine and isoleucine is initiated by two common enzymatic steps:

  • Reversible Transamination: Catalyzed by branched-chain aminotransferase (BCAT), this step transfers the amino group to α-ketoglutarate, forming glutamate and the respective branched-chain α-keto acids (BCKAs): α-ketoisovalerate from valine and α-keto-β-methylvalerate from isoleucine.

  • Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the formation of isobutyryl-CoA from valine and α-methylbutyryl-CoA from isoleucine.

Subsequently, the metabolic pathways diverge:

  • Valine Catabolism: Isobutyryl-CoA is further metabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid (TCA) cycle for energy production or gluconeogenesis.

  • Isoleucine Catabolism: α-methylbutyryl-CoA is catabolized to acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the TCA cycle or be used for fatty acid synthesis, while propionyl-CoA follows the same fate as in valine catabolism.

These pathways underscore the importance of valine and isoleucine in energy homeostasis.

Valine_Isoleucine_Metabolism Val_Ile This compound Dipeptide Hydrolysis Hydrolysis (Intestinal & Intracellular Peptidases) Val_Ile->Hydrolysis Valine Valine Hydrolysis->Valine Isoleucine Isoleucine Hydrolysis->Isoleucine aKIV α-Ketoisovalerate Valine->aKIV Transamination aKBMV α-Keto-β-methylvalerate Isoleucine->aKBMV Transamination BCAT BCAT BCKDH BCKDH Complex aKIV->BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative Decarboxylation aKBMV->BCAT aMethylbutyryl_CoA α-Methylbutyryl-CoA aKBMV->aMethylbutyryl_CoA Oxidative Decarboxylation Isobutyryl_CoA->BCKDH Propionyl_CoA_Val Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA_Val aMethylbutyryl_CoA->BCKDH Propionyl_CoA_Ile Propionyl-CoA aMethylbutyryl_CoA->Propionyl_CoA_Ile Acetyl_CoA Acetyl-CoA aMethylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA_Val->Succinyl_CoA Propionyl_CoA_Ile->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathways of Valine and Isoleucine. (Max Width: 760px)

Key Biological Roles and Potential Therapeutic Implications

The biological effects of the this compound dipeptide are a composite of the individual roles of valine and isoleucine.

Protein Synthesis and Muscle Metabolism

As essential amino acids, both valine and isoleucine are fundamental building blocks for protein synthesis. They are particularly important for muscle protein synthesis, and BCAA supplementation is common in sports nutrition to promote muscle repair and growth.

Energy Homeostasis

As detailed above, the catabolism of valine and isoleucine contributes to cellular energy production through the TCA cycle. During periods of fasting or prolonged exercise, BCAAs can serve as a significant energy source for skeletal muscle.

Regulation of Glucose Metabolism and Insulin Resistance

The role of BCAAs in glucose metabolism is complex. While they can promote insulin secretion, elevated circulating levels of BCAAs, including valine and isoleucine, have been associated with insulin resistance in obese and diabetic individuals. Research suggests that the accumulation of BCAA catabolic intermediates may impair insulin signaling. A study has shown that reducing dietary isoleucine or valine can restore metabolic health in diet-induced obese mice[1].

Cellular Stress Response

Under conditions of isoleucine deprivation, cells have been observed to misincorporate valine at isoleucine codons during protein translation. This substitution is a physiological adaptation to maintain protein synthesis and cellular function, highlighting the interplay between these two structurally similar amino acids[2][3].

Quantitative Data on the Metabolic Effects of Valine and Isoleucine

The following table summarizes key quantitative findings from studies investigating the metabolic effects of valine and isoleucine.

ParameterOrganism/SystemConditionKey FindingsReference
Metabolic Health MiceDiet-induced obesityReducing dietary isoleucine or valine rapidly restores metabolic health.[1]
Insulin Sensitivity MiceLow isoleucine dietIncreased hepatic insulin sensitivity.[1]
Energy Expenditure MiceLow isoleucine dietIncreased energy expenditure via the FGF21-UCP1 axis.[1]
Protein Translation Human FibroblastsIsoleucine deprivationValine supplementation fully restored translation to normal levels.[2][3]
Cell Proliferation Human FibroblastsIsoleucine deprivationAntiproliferative effects were fully restored by valine supplementation.[2][3]

Experimental Protocols for Studying this compound and its Constituent Amino Acids

A variety of experimental methods are employed to investigate the biological effects of amino acids and their derivatives.

Cell Culture-Based Assays
  • Objective: To determine the direct cellular effects of this compound, valine, or isoleucine on cell viability, proliferation, and specific signaling pathways.

  • Methodology:

    • Cell Culture: Specific cell lines (e.g., hepatocytes, myocytes, adipocytes) are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of the this compound dipeptide, valine, or isoleucine.

    • Analysis:

      • Proliferation Assays: MTT or BrdU assays are used to measure cell proliferation.

      • Western Blotting: To analyze the phosphorylation status and expression levels of key signaling proteins (e.g., in the insulin signaling pathway like Akt, mTOR).

      • Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure changes in the expression of target genes.

      • Metabolomics: Mass spectrometry-based techniques are used to analyze changes in intracellular metabolite concentrations.

Cell_Culture_Workflow Start Start: Cell Seeding Treatment Treatment with this compound, Valine, or Isoleucine Start->Treatment Incubation Incubation Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Proliferation Proliferation Assay (MTT, BrdU) Analysis->Proliferation WesternBlot Western Blot (Signaling Proteins) Analysis->WesternBlot qPCR qPCR (Gene Expression) Analysis->qPCR Metabolomics Metabolomics (LC-MS/GC-MS) Analysis->Metabolomics

Caption: Workflow for cell culture-based experiments. (Max Width: 760px)
In Vivo Animal Studies

  • Objective: To investigate the systemic effects of this compound dipeptide supplementation on metabolism, growth, and disease models.

  • Methodology:

    • Animal Model: Rodent models (e.g., mice, rats) are commonly used, often with diet-induced obesity or genetic modifications.

    • Dietary Supplementation: The this compound dipeptide, valine, or isoleucine is administered through the diet or by oral gavage.

    • Monitoring: Body weight, food intake, and other physiological parameters are monitored regularly.

    • Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.

    • Tissue Analysis: At the end of the study, tissues (e.g., liver, muscle, adipose tissue) are collected for histological, biochemical, and molecular analyses.

Broader Context and Future Directions

While the this compound dipeptide itself does not have a well-defined, direct signaling role, the study of dipeptides containing valine is an active area of research. For instance, some studies have explored the antimicrobial and antimalarial potential of novel Leu-Val based dipeptides[4]. This suggests that dipeptides containing BCAAs could be engineered to have specific biological activities.

Future research on the this compound dipeptide could focus on:

  • Investigating potential direct biological effects that are independent of its hydrolysis into constituent amino acids.

  • Exploring its efficacy as a delivery vehicle for valine and isoleucine in specific clinical contexts, such as in patients with malabsorption syndromes.

  • Examining its role in modulating the gut microbiome, as dipeptides can be utilized by gut bacteria.

Conclusion

References

An In-depth Technical Guide to Valine and Isoleucine Metabolism in the Context of Branched-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways of the branched-chain amino acids (BCAAs) valine and isoleucine, their regulation, and their intricate relationship with key signaling networks. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the described molecular processes.

Core Metabolism of Valine and Isoleucine

Valine and isoleucine, along with leucine, are essential amino acids characterized by their non-linear, branched aliphatic side chains. Unlike most other amino acids, the initial catabolism of BCAAs does not primarily occur in the liver but rather in extrahepatic tissues, predominantly skeletal muscle.[1][2] This section details the sequential enzymatic reactions that constitute the catabolic pathways of valine and isoleucine.

Reversible Transamination: The First Step

The catabolism of both valine and isoleucine is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[2] This reaction involves the transfer of an amino group from the BCAA to α-ketoglutarate, yielding the corresponding branched-chain α-keto acid (BCKA) and glutamate.[2] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[2] BCAT2 is the predominant isoform in most tissues, including skeletal muscle.[2]

  • Valine is converted to α-ketoisovalerate (KIV) .

  • Isoleucine is converted to α-keto-β-methylvalerate (KMV) .

Irreversible Oxidative Decarboxylation: The Commitment Step

The second and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[2] The BCKDH complex catalyzes the conversion of the BCKAs into their respective acyl-CoA derivatives:[1]

  • KIV is converted to isobutyryl-CoA .

  • KMV is converted to α-methylbutyryl-CoA .

The activity of the BCKDH complex is a critical regulatory point in BCAA metabolism and is tightly controlled by phosphorylation and dephosphorylation.[1] Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[2]

Subsequent Catabolic Pathways

Following the BCKDH-catalyzed reaction, the catabolic pathways for the acyl-CoA derivatives of valine and isoleucine diverge.

Valine Catabolism: Isobutyryl-CoA is further metabolized through a series of reactions to ultimately yield propionyl-CoA , which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.[3] Thus, valine is considered a glucogenic amino acid.

Isoleucine Catabolism: α-methylbutyryl-CoA undergoes further degradation to produce both acetyl-CoA and propionyl-CoA .[3] The acetyl-CoA can be oxidized in the TCA cycle or used for fatty acid synthesis, while the propionyl-CoA is converted to succinyl-CoA.[3] Consequently, isoleucine is classified as both a glucogenic and ketogenic amino acid.

Quantitative Data on BCAA Metabolism

The concentrations of BCAAs and their metabolites, as well as the kinetic properties of the key enzymes involved in their catabolism, are crucial parameters for understanding the metabolic state of an organism. This section presents a summary of these quantitative data in a structured format.

Table 1: Typical Concentrations of Valine, Isoleucine, and their α-Ketoacids in Human Plasma
AnalyteConcentration Range (μM)
Valine150 - 300
Isoleucine50 - 100
α-Ketoisovalerate (KIV)10 - 30
α-Keto-β-methylvalerate (KMV)5 - 15

Note: Concentrations can vary based on factors such as diet, fasting state, and physiological condition.

Table 2: Kinetic Parameters of Key Enzymes in Valine and Isoleucine Metabolism
EnzymeSubstrateKm (mM)Vmax (nmol/min/mg protein)
BCAT2 (human, mitochondrial) Valine~1.0Not consistently reported
Isoleucine~0.5Not consistently reported
α-Ketoglutarate~0.3Not consistently reported
BCKDH complex (bovine kidney) α-Ketoisovalerate (KIV)0.03 - 0.05~10-20
α-Keto-β-methylvalerate (KMV)0.02 - 0.04~10-20

Note: Kinetic parameters can vary significantly depending on the species, tissue source, and assay conditions.

Signaling Pathways Intertwined with BCAA Metabolism

BCAAs, particularly leucine, are not only metabolic substrates but also potent signaling molecules that regulate critical cellular processes, most notably through the mechanistic target of rapamycin (mTOR) and insulin signaling pathways.

The mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis.[4] Leucine is a well-established activator of mTORC1.[4] While valine and isoleucine have a less potent effect, they can also contribute to mTORC1 activation. The activation of mTORC1 by BCAAs is a complex process involving the Rag GTPases and their interaction with the lysosome.

mTOR_Signaling BCAAs Valine / Isoleucine (and Leucine) Rag_GTPases Rag GTPases BCAAs->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

BCAA-mediated activation of the mTORC1 signaling pathway.
Crosstalk with Insulin Signaling

Elevated levels of BCAAs have been associated with insulin resistance, a hallmark of type 2 diabetes.[5] One proposed mechanism for this link involves the chronic activation of mTORC1 by excess BCAAs, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling.[5] This inhibitory feedback loop impairs the downstream effects of insulin, including glucose uptake.

Insulin_Signaling_Crosstalk cluster_bcaa BCAA Pathway cluster_insulin Insulin Signaling BCAAs High BCAAs mTORC1 mTORC1 BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Insulin_Receptor->IRS1 PI3K_Akt PI3K-Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake

Crosstalk between BCAA metabolism and insulin signaling leading to insulin resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study valine and isoleucine metabolism.

Quantification of BCAAs and BCKAs by LC-MS/MS

This protocol describes a common method for the simultaneous quantification of BCAAs and their corresponding BCKAs in plasma or tissue samples.

Materials:

  • Plasma or tissue homogenate

  • Internal standards (stable isotope-labeled BCAAs and BCKAs)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma or tissue homogenate, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their corresponding internal standards against a standard curve.

LCMS_Workflow Sample Plasma or Tissue Homogenate Spike Add Internal Standards Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Workflow for the quantification of BCAAs and BCKAs by LC-MS/MS.
BCAT Activity Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.

Materials:

  • Tissue homogenate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Valine or Isoleucine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Glutamate dehydrogenase (GDH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, valine or isoleucine, α-ketoglutarate, and NADH.

  • Add the tissue homogenate to the reaction mixture.

  • Initiate the reaction by adding GDH.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the BCAT activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

BCKDH Activity Assay

This radiometric assay measures the activity of the BCKDH complex by quantifying the release of ¹⁴CO₂ from a radiolabeled BCKA substrate.

Materials:

  • Mitochondrial fraction isolated from tissue

  • Assay buffer (e.g., 30 mM potassium phosphate, pH 7.4)

  • [1-¹⁴C]-labeled KIV or KMV

  • NAD⁺

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Scintillation vials and cocktail

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD⁺, CoA, TPP, and MgCl₂.

  • Add the mitochondrial fraction to the reaction mixture.

  • Initiate the reaction by adding the [1-¹⁴C]-labeled BCKA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid), which also facilitates the release of ¹⁴CO₂.

  • Trap the released ¹⁴CO₂ in a suitable absorbent (e.g., a filter paper soaked in a basic solution) placed in a sealed vial.

  • Measure the radioactivity of the trapped ¹⁴CO₂ using liquid scintillation counting.

  • Calculate the BCKDH activity based on the amount of ¹⁴CO₂ produced per unit of time and protein.

Western Blot Analysis of mTOR and Insulin Signaling Proteins

This protocol outlines the steps for detecting the abundance and phosphorylation status of key proteins in the mTOR and insulin signaling pathways.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-p-IRS1, anti-IRS1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative abundance and phosphorylation status of the target proteins.

Conclusion

The metabolism of valine and isoleucine is a tightly regulated process with profound implications for cellular signaling and overall metabolic health. An in-depth understanding of the core metabolic pathways, their quantitative aspects, and their interplay with signaling networks such as mTOR and insulin is crucial for researchers and professionals in the fields of metabolic disease, nutrition, and drug development. The experimental protocols provided in this guide offer a foundation for the rigorous investigation of BCAA metabolism and its role in health and disease. Further research in this area holds the promise of identifying novel therapeutic targets for a range of metabolic disorders.

References

An In-depth Technical Guide to the Valine-Isoleucine (Val-Ile) Dipeptide: A Historical and Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Valine-Isoleucine (Val-Ile) dipeptide, a molecule formed from the amino acids valine and isoleucine, does not possess a singular, notable history of discovery in the manner of landmark bioactive peptides like insulin or oxytocin. Instead, its story is intrinsically linked to the individual discovery of its constituent amino acids and the revolutionary development of peptide synthesis chemistry. This guide provides a comprehensive overview of this compound, framed within the historical context of amino acid and peptide science, and details the modern methodologies for its synthesis and analysis. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this and similar small peptides. This compound is primarily recognized as an intermediate product of protein digestion and catabolism.[1]

Section 1: Historical Context

The history of this compound is a composite of three key scientific narratives: the discovery of its constituent amino acids, the conceptualization of the peptide bond, and the development of methods for chemical peptide synthesis.

1.1 Discovery of the Constituent Amino Acids

  • Valine (Val): Valine was first isolated from casein in 1901 by the renowned German chemist Hermann Emil Fischer.[] Its name is derived from valeric acid, which in turn is named after the valerian plant where the acid is found.[] Valine is an essential, nonpolar, aliphatic amino acid, meaning it cannot be synthesized by the human body and must be obtained from dietary sources.[3][4]

  • Isoleucine (Ile): Isoleucine is another essential branched-chain amino acid (BCAA) with a chemical formula identical to leucine, making them isomers. It is classified as a non-polar, aliphatic amino acid.[5] The discovery of the final common amino acid, threonine, in 1935 by William Cumming Rose, completed the set of 20 proteinogenic amino acids and solidified the foundational knowledge of protein composition.

1.2 The Peptide Theory

In 1902, just a year after the isolation of valine, Emil Fischer, along with Franz Hofmeister, independently proposed the revolutionary concept that proteins were composed of amino acids linked together by amide bonds, which Fischer termed "peptide bonds." This theory laid the conceptual groundwork for understanding the primary structure of proteins and peptides like this compound.

Section 2: Physicochemical and Biological Properties

As a dipeptide, the properties of this compound are largely determined by the characteristics of its constituent amino acids. Both valine and isoleucine are hydrophobic, branched-chain amino acids.

2.1 Physicochemical Data

The quantitative properties of the this compound dipeptide and its constituent amino acids are summarized below.

PropertyValine (Val)Isoleucine (Ile)This compound Dipeptide
Molecular Formula C₅H₁₁NO₂C₆H₁₃NO₂C₁₁H₂₂N₂O₃
Molecular Weight 117.15 g/mol 131.17 g/mol 230.30 g/mol [6]
Classification Nonpolar, AliphaticNonpolar, AliphaticDipeptide[1]
Essential Amino Acid YesYesN/A
IUPAC Name (2S)-2-amino-3-methylbutanoic acid(2S,3S)-2-amino-3-methylpentanoic acid(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid

2.2 Biological Significance

While this compound itself is not known to have a specific signaling or hormonal role, its components are vital. As branched-chain amino acids (BCAAs), valine and isoleucine are crucial for:

  • Protein Synthesis: They are fundamental building blocks for proteins throughout the body.

  • Muscle Metabolism: BCAAs are metabolized directly in the muscle and can be used as an energy source, playing a key role in muscle growth and tissue repair.[]

  • Metabolic Signaling: The ratio of valine to isoleucine in the diet has been shown to impact carcass characteristics and meat quality in animal studies, suggesting a role in regulating amino acid and fatty acid metabolism.[7]

This compound is considered an incomplete breakdown product of protein digestion or catabolism, representing a transient state before further proteolysis into individual amino acids.[1]

Section 3: Synthesis and Experimental Protocols

The creation of a this compound dipeptide is a straightforward process using modern peptide synthesis techniques. The most common and efficient method is Solid-Phase Peptide Synthesis (SPPS).

3.1 Overview of Solid-Phase Peptide Synthesis (SPPS)

Developed by Robert Bruce Merrifield (Nobel Prize in Chemistry, 1984), SPPS revolutionized peptide synthesis. The core principle involves anchoring the C-terminal amino acid (in this case, Isoleucine) to an insoluble polymer resin. The subsequent amino acids (Valine) are then added sequentially in a cycle of deprotection and coupling steps. The solid support allows for easy removal of excess reagents and byproducts by simple filtration and washing.

3.2 Detailed Experimental Protocol: Fmoc-SPPS for this compound

This protocol outlines the synthesis of this compound using the common Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ile-OH

  • Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide MBHA resin in DMF for 15-30 minutes in a reaction vessel.

    • Drain the DMF.

  • First Amino Acid Coupling (Isoleucine):

    • Fmoc Deprotection (of the resin's linker): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a 15-minute agitation.

    • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

    • Coupling:

      • In a separate vial, dissolve Fmoc-Ile-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate at room temperature for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Second Amino Acid Coupling (Valine):

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Isoleucine by treating with 20% piperidine in DMF as described above.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling:

      • Activate Fmoc-Val-OH using the same HCTU/DIEA method.

      • Add the activated valine solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminal valine using 20% piperidine in DMF.

    • Wash thoroughly with DMF and then DCM.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail (TFA/TIS/Water) to the dried resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups (though Val and Ile do not have them).

    • Filter to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • The crude peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • The identity and purity of the final this compound dipeptide are confirmed by Mass Spectrometry (e.g., LC-MS/MS) and HPLC analysis.

3.3 Visualization of SPPS Workflow

Below is a diagram illustrating the key steps in the Solid-Phase Peptide Synthesis cycle for this compound.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling_Ile Couple Fmoc-Ile-OH (HCTU/DIEA) Wash1->Coupling_Ile Wash2 Wash (DMF/DCM) Coupling_Ile->Wash2 Resin-Ile-Fmoc Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Coupling_Val Couple Fmoc-Val-OH (HCTU/DIEA) Wash3->Coupling_Val Wash4 Wash (DMF/DCM) Coupling_Val->Wash4 Resin-Ile-Val-Fmoc Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Resin-Ile-Val Purification Purification (HPLC) & Analysis (MS) Cleavage->Purification Crude this compound

References

Physicochemical Characteristics of Valyl-Isoleucine (Val-Ile): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valyl-Isoleucine (Val-Ile) is a dipeptide composed of two essential branched-chain amino acids, valine and isoleucine. As a fundamental building block of proteins and a potential bioactive molecule, a thorough understanding of its physicochemical characteristics is crucial for researchers in various fields, including biochemistry, drug discovery, and proteomics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, methods for their determination, and insights into its potential biological relevance.

Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the individual characteristics of its constituent amino acids, valine and isoleucine, and the formation of the peptide bond. Both amino acids possess nonpolar, aliphatic side chains, rendering the dipeptide hydrophobic.

Quantitative Data Summary

A summary of the key quantitative physicochemical parameters for this compound is presented in Table 1. It is important to note that while some properties are computationally predicted, they provide valuable estimations in the absence of extensive experimental data.

PropertyValue (Unit)Data Source
Molecular Weight 230.30 g/mol Computed (PubChem)[1]
Molecular Formula C₁₁H₂₂N₂O₃Computed (PubChem)[1]
Isoelectric Point (pI) ~5.97Calculated
XLogP3 -2.2Computed (PubChem)[1]
Solubility in Water Predicted to be lowInferred from hydrophobicity

Table 1: Summary of Physicochemical Properties of this compound.

Experimental and Predictive Methodologies

Isoelectric Point (pI) Determination

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, which lacks ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal α-amino group and the terminal α-carboxyl group.

Theoretical Calculation of pI:

The pI of a peptide can be calculated using the following equation for peptides with no ionizable side chains:

pI = (pKa₁ + pKa₂) / 2

Where:

  • pKa₁ is the acid dissociation constant of the C-terminal carboxyl group.

  • pKa₂ is the acid dissociation constant of the N-terminal amino group.

For this compound, the approximate pKa values are:

  • pKa (Valine's α-carboxyl group) ≈ 2.32

  • pKa (Isoleucine's α-amino group) ≈ 9.60

Therefore, the calculated pI is approximately 5.96 .

Experimental Protocol for Isoelectric Focusing (IEF):

Isoelectric focusing is an electrophoretic technique used to separate molecules based on their isoelectric point.

  • Gel Preparation: A polyacrylamide or agarose gel with a stable pH gradient is prepared. Commercially available precast gels are often used for convenience and reproducibility.

  • Sample Preparation: The this compound dipeptide is dissolved in a suitable buffer with a low ionic strength to ensure it carries a charge and can migrate in the electric field.

  • Electrophoresis: The sample is applied to the gel, and an electric field is applied across the gradient. The dipeptide will migrate towards the electrode with the opposite charge.

  • Focusing: As the dipeptide moves through the pH gradient, its net charge changes. It will continue to migrate until it reaches the point in the gel where the pH equals its pI, at which point it will have no net charge and cease to move.

  • Detection: The position of the focused dipeptide band is visualized using appropriate staining methods, such as Coomassie Brilliant Blue or silver staining. The pI is then determined by comparing the position of the band to a standard pI marker run on the same gel.

Solubility Determination

The solubility of a peptide is a critical parameter, particularly in drug development. Due to its hydrophobic nature, this compound is expected to have limited solubility in aqueous solutions.

Experimental Protocol for Solubility Measurement (Shake-Flask Method):

  • Sample Preparation: An excess amount of the this compound dipeptide is added to a known volume of the solvent (e.g., purified water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is centrifuged or filtered to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the dipeptide in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).

Hydrophobicity Determination (logP)

The partition coefficient (logP) is a measure of the hydrophobicity of a compound and is defined as the ratio of its concentration in a nonpolar solvent (e.g., n-octanol) to its concentration in a polar solvent (e.g., water) at equilibrium.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Solvent Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation of the two phases.

  • Partitioning: A known amount of the this compound dipeptide is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The mixture is shaken for a defined period to allow the dipeptide to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the dipeptide in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Relevance

While specific signaling pathways directly involving the dipeptide this compound are not well-documented, its role as a metabolite is recognized.[1] Dipeptides are products of protein digestion and can be absorbed by intestinal cells through specific transporters. They can also be generated intracellularly through protein degradation. As a constituent of proteins, this compound is essential for normal cellular function. Further research is needed to elucidate any specific signaling or regulatory roles of this dipeptide.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of the this compound dipeptide.

G cluster_synthesis Dipeptide Synthesis & Purification cluster_physicochemical Physicochemical Analysis cluster_biological Biological Investigation Synthesis Solid-Phase or Solution-Phase Synthesis of this compound Purification Purification by HPLC Synthesis->Purification Characterization Structural Confirmation (MS, NMR) Purification->Characterization pI Isoelectric Point (pI) - Theoretical Calculation - Experimental (IEF) Characterization->pI Solubility Solubility - Shake-Flask Method - HPLC Quantification Characterization->Solubility Hydrophobicity Hydrophobicity (logP) - Shake-Flask Method - HPLC Quantification Characterization->Hydrophobicity Cell_Culture Cell-based Assays pI->Cell_Culture Affects protein interactions Solubility->Cell_Culture Determines bioavailability in vitro Hydrophobicity->Cell_Culture Predicts membrane permeability In_Vivo In Vivo Studies Cell_Culture->In_Vivo G ValIle This compound Dipeptide Structure Molecular Structure (Valine + Isoleucine) ValIle->Structure Hydrophobicity Hydrophobicity (High) Structure->Hydrophobicity Nonpolar side chains pI Isoelectric Point (pI) (Slightly Acidic to Neutral) Structure->pI Terminal groups Solubility Aqueous Solubility (Low) Hydrophobicity->Solubility Inversely related Bioavailability Potential Biological Availability & Activity Hydrophobicity->Bioavailability Solubility->Bioavailability pI->Bioavailability

References

Val-Ile Dipeptide Signaling: An Uncharted Territory in Cellular Communication

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of a defined Val-Ile dipeptide-specific signaling pathway. While the dipeptide composed of valine and isoleucine is recognized as a metabolite, there is no substantial evidence to suggest it functions as a signaling molecule that triggers a dedicated intracellular cascade through a specific receptor. Consequently, the creation of an in-depth technical guide detailing its signaling mechanisms, complete with quantitative data, experimental protocols, and pathway diagrams, is not feasible at this time.

This document will instead provide a broader overview of dipeptide signaling as a concept, explore the known biological roles of the constituent amino acids valine and isoleucine, and summarize the current understanding of this compound's function.

The Emerging Field of Dipeptide Signaling

While a specific pathway for this compound remains elusive, the broader concept of dipeptides acting as signaling molecules is an emerging area of research. In various biological systems, certain dipeptides have been shown to elicit cellular responses. For instance, in plants, dipeptides are involved in nitrogen transport and have been linked to the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism.[1][2] In the realm of microbiology, cyclic dipeptides are known to function as quorum-sensing molecules, enabling bacteria to communicate and coordinate group behaviors.[3] Furthermore, specific γ-glutamyl dipeptides have been observed to activate the protein kinase A pathway in yeast, demonstrating a direct signaling role.[4]

These examples highlight that the biological activity of dipeptides can extend beyond their simple nutritional value as a source of amino acids. However, it is crucial to note that these signaling functions are specific to the dipeptides and cannot be generalized to all dipeptides, including this compound.

The Roles of Valine and Isoleucine in Cellular Signaling

In contrast to the dipeptide, the individual branched-chain amino acids (BCAAs) L-valine and L-isoleucine are well-established regulators of cellular signaling, primarily in the context of nutrient sensing. These amino acids can influence key metabolic pathways, most notably the insulin-like growth factor 1 (IGF-1) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathways. These pathways are critical for controlling protein synthesis, cell growth, and proliferation. The signaling functions of valine and isoleucine are integral to how cells sense and respond to nutrient availability, thereby coordinating metabolic processes with growth.

Current Understanding of the this compound Dipeptide

The this compound dipeptide is cataloged in chemical and biological databases, such as PubChem, primarily detailing its physicochemical properties.[5][6] It is recognized as a metabolite, suggesting its primary role is likely within the nutritional and metabolic framework of the cell, where it can be hydrolyzed into its constituent amino acids, valine and isoleucine. These amino acids can then be utilized for protein synthesis or enter catabolic pathways for energy production.

There is a lack of scientific literature describing a specific receptor that recognizes the this compound dipeptide or any downstream signaling events that would be initiated by such a binding event. Research involving this compound has largely been in the context of its presence in peptide sequences of larger proteins or in nutritional studies examining the combined effects of valine and isoleucine.

Hypothetical Signaling and Experimental Workflow

While no specific this compound signaling pathway has been identified, a hypothetical workflow for investigating such a possibility can be outlined. This serves as a conceptual framework for future research rather than a description of established protocols.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation & Pathway Elucidation ligand This compound Dipeptide receptor_binding Receptor Binding Assay (e.g., Radioligand Binding) ligand->receptor_binding cell_culture Cell Culture Treatment ligand->cell_culture receptor_id Receptor Identification (e.g., Affinity Chromatography, Proteomics) receptor_binding->receptor_id phenotypic_screening Phenotypic Screening (e.g., Proliferation, Differentiation) cell_culture->phenotypic_screening downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for Kinase Phosphorylation) phenotypic_screening->downstream_analysis gene_expression Gene Expression Profiling (e.g., RNA-Seq) phenotypic_screening->gene_expression receptor_id->downstream_analysis functional_assays Functional Assays (e.g., Reporter Gene Assays) downstream_analysis->functional_assays

Caption: A hypothetical workflow for the discovery and validation of a this compound dipeptide signaling pathway.

References

Cellular Transport Mechanisms for Val-Ile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular transport mechanisms for the dipeptide Valyl-Isoleucine (Val-Ile). While direct kinetic data for this compound is not extensively available in public literature, this document synthesizes the current understanding of its transport by drawing upon the well-characterized mechanisms of the Proton-Coupled Oligopeptide Transporter (POT) family, specifically PepT1 (SLC15A1) and PepT2 (SLC15A2). These transporters are responsible for the absorption and reabsorption of a vast array of di- and tripeptides. This guide details the function and characteristics of PepT1 and PepT2, presents comparative kinetic data for structurally similar neutral dipeptides, and provides detailed experimental protocols for the investigation of this compound transport. Visualizations of key transport pathways and experimental workflows are included to facilitate a deeper understanding of the underlying processes.

Introduction

The intestinal absorption and cellular uptake of di- and tripeptides are critical physiological processes for nitrogen assimilation and are of significant interest in the field of drug development for improving the oral bioavailability of peptide-based therapeutics. The dipeptide this compound, composed of two essential branched-chain amino acids, is presumed to be transported across cellular membranes by specialized carrier proteins. Understanding the kinetics and mechanisms of this compound transport is fundamental for applications in nutrition, pharmacology, and drug delivery.

This guide focuses on the primary transporters involved in dipeptide transport, their kinetic properties, and the experimental methodologies required to characterize the cellular transport of this compound.

Primary Transport Mechanisms: The Proton-Coupled Oligopeptide Transporter (POT) Family

The transport of di- and tripeptides, including likely that of this compound, is predominantly mediated by the Proton-Coupled Oligopeptide Transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family.[1] The two best-characterized members of this family are PepT1 and PepT2.[1]

  • PepT1 (SLC15A1): This is a high-capacity, low-affinity transporter primarily expressed on the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.[2] It is also found in the kidney proximal tubules.[2] PepT1 is known for its broad substrate specificity, transporting most of the 400 possible dipeptides and 8000 possible tripeptides.[3] The transport process is energized by an inwardly directed proton gradient, which allows for the uptake of peptides against a concentration gradient.[4]

  • PepT2 (SLC15A2): In contrast to PepT1, PepT2 is a low-capacity, high-affinity transporter.[5] It is predominantly expressed in the kidneys for the reabsorption of peptides from the glomerular filtrate, and is also found in other tissues, including the brain, lungs, and epithelial cells of the choroid plexus.[5][6] PepT2 also exhibits broad substrate specificity.[3][6]

Both transporters recognize a wide array of di- and tripeptides, and their affinity for a particular substrate is influenced by factors such as charge, hydrophobicity, size, and the stereochemistry of the constituent amino acids.[7][8]

Quantitative Data Presentation: Comparative Transport Kinetics

DipeptideTransporterKm (mM)Experimental SystemReference
Glycyl-sarcosine (Gly-Sar)hPepT10.7 - 2.4Caco-2 cells[9]
Glycyl-sarcosine (Gly-Sar)rPepT15.1 ± 1.4Caco-2 cells[9]
Glycylglycine (Gly-Gly)hPepT11.64 (pH 6.0)Vesicles[4]
Glycylglycine (Gly-Gly)hPepT150.07 (pH 8.0)Vesicles[4]
Alanine-Alanine (Ala-Ala)YePEPT0.0573E. coli cells[10]
D-Phenylalanine-L-AlaninerPepT2-Xenopus oocytes[11]

hPepT1: human PepT1, rPepT1: rat PepT1, rPepT2: rat PepT2, YePEPT: Yersinia enterocolitica peptide transporter.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PepT1_Transport_Cycle Figure 1: Proposed Transport Cycle of this compound via PepT1 cluster_out Extracellular / Apical Side (Low pH) cluster_in Intracellular / Cytosol (High pH) PepT1_out PepT1 (outward-facing) PepT1_H PepT1-H+ PepT1_out->PepT1_H 1. H+ binding H_out H+ ValIle_out This compound PepT1_H_ValIle PepT1-H+-Val-Ile PepT1_in PepT1 (inward-facing) PepT1_in->PepT1_out 6. Reorientation H_in H+ ValIle_in This compound PepT1_H->PepT1_H_ValIle 2. This compound binding PepT1_H_ValIle->PepT1_in_H_ValIle 3. Conformational change PepT1_in_H_ValIle->PepT1_in 4. This compound release

Caption: Proposed mechanism of this compound transport via PepT1.

Experimental_Workflow Figure 2: Workflow for Characterizing this compound Transport cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Caco-2 or HEK293-PepT1) Uptake_Assay Uptake Assay Cell_Culture->Uptake_Assay Inhibition_Assay Competitive Inhibition Assay Cell_Culture->Inhibition_Assay Transepithelial_Assay Transepithelial Transport (Caco-2 on Transwells) Cell_Culture->Transepithelial_Assay Radiolabel Synthesize/Obtain Radiolabeled Substrate (e.g., [3H]Gly-Sar) Radiolabel->Uptake_Assay Radiolabel->Inhibition_Assay Kinetics Calculate Km and Vmax (Michaelis-Menten) Uptake_Assay->Kinetics IC50 Determine IC50 of this compound Inhibition_Assay->IC50 Papp Calculate Apparent Permeability (Papp) Transepithelial_Assay->Papp

Caption: Experimental workflow for characterizing this compound transport.

Experimental Protocols

The following are generalized protocols that can be adapted to study the cellular transport of this compound.

Cell Culture
  • Caco-2 Cells:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[12][13]

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • For transepithelial transport assays, seed Caco-2 cells on Transwell permeable supports and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[14][15]

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter.[14][15][16][17]

  • HEK293 Cells:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[18][19]

    • For transporter studies, transfect the cells with a plasmid encoding human PepT1 or PepT2 using a suitable transfection reagent.[18][20]

    • Select for stably transfected cells using an appropriate selection antibiotic.

    • Verify the expression and function of the transporter using a known substrate before proceeding with experiments with this compound.

Uptake and Competitive Inhibition Assays

This protocol is designed to determine the affinity of this compound for a peptide transporter through competitive inhibition of a radiolabeled substrate.

  • Cell Preparation:

    • Seed Caco-2 or HEK293-PepT1/PepT2 cells in 24- or 48-well plates and grow to confluence.

    • On the day of the experiment, wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES, pH 6.0).[21]

  • Inhibition Assay:

    • Prepare solutions of a radiolabeled substrate (e.g., [14C]Gly-Sar) at a concentration below its Km in transport buffer.

    • Prepare a range of concentrations of the unlabeled competitor, this compound, in the transport buffer.

    • Pre-incubate the cells with the this compound solutions for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate solution to the wells.

    • Incubate for a predetermined time (e.g., 5-10 minutes), ensuring the uptake is in the linear range.

    • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

  • Quantification:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[21]

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization.

  • Data Analysis:

    • Calculate the rate of uptake of the radiolabeled substrate at each concentration of this compound.

    • Plot the percentage of inhibition of uptake versus the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate) by non-linear regression analysis.

Transepithelial Transport Assay

This protocol is for measuring the apical to basolateral transport of this compound across a Caco-2 cell monolayer.

  • Monolayer Preparation:

    • Use Caco-2 cells cultured on Transwell inserts for 21-25 days.

    • Confirm monolayer integrity by measuring TEER values.

  • Transport Experiment:

    • Wash both the apical and basolateral sides of the Transwell inserts with pre-warmed transport buffer (apical pH 6.0, basolateral pH 7.4).

    • Add the transport buffer containing a known concentration of this compound to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh transport buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification:

    • Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the cumulative amount of this compound transported to the basolateral side over time.

    • Determine the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of this compound in the apical chamber.

Conclusion

The cellular transport of the dipeptide this compound is most likely mediated by the proton-coupled oligopeptide transporters PepT1 and PepT2. PepT1, as a high-capacity, low-affinity transporter in the intestine, is expected to be the primary route for the absorption of dietary this compound. While specific kinetic data for this compound is currently lacking, the information and experimental protocols provided in this guide offer a robust framework for its characterization. A thorough understanding of the transport mechanisms of this compound and other di- and tripeptides is essential for advancing research in nutrition and for the rational design of peptide-based drugs with improved oral bioavailability. The methodologies outlined herein provide a clear path for researchers to elucidate the specific transport kinetics of this compound and similar molecules.

References

Methodological & Application

Val-Ile Dipeptide: A Novel Supplement for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell culture, maintaining optimal growth conditions is paramount for robust and reproducible results. Amino acids are fundamental building blocks for cellular proliferation and protein synthesis. However, the delivery of individual amino acids can be hampered by issues of instability and poor solubility in culture media. Dipeptides, composed of two amino acids, offer a strategic advantage by providing a more stable and soluble source of these essential nutrients. This document details the application of Val-Ile, a dipeptide composed of L-Valine and L-Isoleucine, as a novel supplement for enhancing cell culture performance. This compound provides a targeted delivery of these two essential branched-chain amino acids (BCAAs), which are critical for cell growth, energy metabolism, and protein production.

Valine and Isoleucine are key components of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2][3] By providing a stable and readily available source of these BCAAs, this compound supplementation is hypothesized to support sustained activation of mTOR signaling, leading to improved cell viability, increased protein synthesis, and enhanced overall culture productivity. The dipeptide form also circumvents the potential for competitive inhibition of uptake between valine and isoleucine when supplemented individually as free amino acids.

These application notes provide a comprehensive guide for the utilization of this compound in various cell culture systems, with a particular focus on high-density cultures and recombinant protein production in Chinese Hamster Ovary (CHO) cells.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Supplementation

Cell LineApplicationRecommended Starting Concentration Range (mM)
CHO-K1Recombinant Protein Production2 - 8
HEK293Transient Transfection & Protein Expression1 - 5
HybridomaMonoclonal Antibody Production2 - 10
Stem CellsExpansion and Differentiation0.5 - 4

Table 2: Hypothetical Comparative Performance of this compound Supplementation in CHO-K1 Fed-Batch Culture

ParameterControl (Free Amino Acids)This compound (4 mM)Percent Improvement
Peak Viable Cell Density (x 10^6 cells/mL)15.218.5+21.7%
Integral of Viable Cell Density (IVCD) (x 10^9 cells·day/L)85.1102.3+20.2%
Recombinant Protein Titer (g/L)2.83.5+25.0%
Specific Productivity (pcd)2530+20.0%
Ammonia Accumulation (mM)8.56.2-27.1%

Experimental Protocols

Protocol 1: Evaluation of this compound Supplementation on Cell Growth and Viability

Objective: To determine the optimal concentration of this compound for enhancing viable cell density and viability in a batch or fed-batch culture.

Materials:

  • Cell line of interest (e.g., CHO-K1)

  • Basal cell culture medium

  • Sterile, stock solution of this compound (e.g., 100 mM in WFI or appropriate solvent)

  • Shake flasks or bioreactor

  • Cell counter (e.g., Vi-CELL)

  • Incubator with appropriate temperature, CO2, and humidity control

Procedure:

  • Cell Seeding: Seed cells at a density of 0.3 x 10^6 viable cells/mL in multiple shake flasks containing the desired volume of culture medium.

  • Dipeptide Supplementation: Add the this compound stock solution to the flasks to achieve a range of final concentrations (e.g., 0, 2, 4, 6, 8 mM). Include a control flask with no this compound supplementation.

  • Incubation: Place the flasks in an incubator at 37°C with orbital shaking (e.g., 120 rpm).

  • Sampling: Aseptically collect samples daily for the duration of the culture (typically 7-14 days).

  • Cell Counting: Determine the viable cell density (VCD) and cell viability using a cell counter.

  • Data Analysis: Plot VCD and viability over time for each this compound concentration. Calculate the integral of viable cell density (IVCD) to assess the overall culture performance.

Protocol 2: Assessment of this compound on Recombinant Protein Production

Objective: To evaluate the effect of this compound supplementation on the specific productivity and final titer of a recombinant protein.

Materials:

  • Recombinant cell line expressing the protein of interest

  • Fed-batch culture medium and feed solutions

  • Sterile, stock solution of this compound

  • Bioreactor or shake flasks

  • Method for quantifying the recombinant protein (e.g., ELISA, HPLC)

  • Cell counter

Procedure:

  • Fed-Batch Culture Setup: Initiate fed-batch cultures according to your standard protocol.

  • This compound Addition: Supplement the cultures with the predetermined optimal concentration of this compound (from Protocol 1) at the beginning of the culture or as part of the feed strategy. Include a control culture without this compound.

  • Culture Monitoring: Monitor cell growth, viability, and key metabolites throughout the culture.

  • Protein Quantification: Collect samples at regular intervals and at the end of the culture to determine the concentration of the recombinant protein.

  • Data Analysis: Calculate the specific productivity (qP) and the final protein titer. Compare the results between the this compound supplemented and control cultures.

Protocol 3: Analysis of Metabolite Profiles

Objective: To analyze the impact of this compound supplementation on key metabolic parameters.

Materials:

  • Cell culture supernatants collected from Protocol 1 or 2

  • Metabolite analyzer (e.g., BioProfile FLEX2) or specific assay kits

  • HPLC for amino acid analysis (optional)

Procedure:

  • Sample Preparation: Centrifuge the collected cell culture samples to pellet the cells and collect the supernatant.

  • Metabolite Analysis: Analyze the supernatant for concentrations of key metabolites such as glucose, lactate, glutamine, glutamate, and ammonia.

  • Amino Acid Analysis (Optional): If available, use HPLC to determine the concentrations of individual amino acids in the supernatant to monitor the uptake of valine and isoleucine.

  • Data Analysis: Plot the concentration of each metabolite over time for each experimental condition to assess changes in metabolic activity.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome Cell_Line Select Cell Line Seeding Cell Seeding in Culture Vessels Cell_Line->Seeding Val_Ile_Stock Prepare this compound Stock Solution Supplementation Add this compound at Various Concentrations Val_Ile_Stock->Supplementation Seeding->Supplementation Incubation Incubate under Controlled Conditions Supplementation->Incubation Sampling Daily Aseptic Sampling Incubation->Sampling VCD_Viability Measure VCD & Viability Sampling->VCD_Viability Protein_Titer Quantify Recombinant Protein Sampling->Protein_Titer Metabolites Analyze Metabolite Profiles Sampling->Metabolites Optimal_Conc Determine Optimal Concentration VCD_Viability->Optimal_Conc Improved_Performance Demonstrate Improved Performance Protein_Titer->Improved_Performance Metabolites->Improved_Performance

Caption: Workflow for evaluating this compound supplementation.

BCAA_Catabolism Branched-Chain Amino Acid Catabolism Pathway Valine Valine BCAT BCAT (Branched-chain aminotransferase) Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine (for context) Leucine->BCAT Glutamate Glutamate BCAT->Glutamate KIV α-Ketoisovalerate BCAT->KIV from Valine KMV α-Keto-β-methylvalerate BCAT->KMV from Isoleucine KIC α-Ketoisocaproate BCAT->KIC from Leucine alpha_KG α-Ketoglutarate alpha_KG->BCAT BCKDH BCKDH Complex (Branched-chain α-keto acid dehydrogenase complex) KIV->BCKDH KMV->BCKDH KIC->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Acetoacetyl_CoA 2-Methylbutyryl-CoA BCKDH->Acetoacetyl_CoA Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Acetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of BCAA catabolism.[4][5][6]

mTOR_Signaling mTOR Signaling Pathway Activated by BCAAs BCAA Valine & Isoleucine (from this compound Dipeptide) mTORC1 mTORC1 BCAA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Phosphorylates mTORC1->fourE_BP1 Releases inhibition Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes eIF4E eIF4E fourE_BP1->eIF4E Inhibits (when unphosphorylated) eIF4E->Protein_Synthesis Initiates Translation

References

Application Notes and Protocols for Valine and Isoleucine in Chemically Defined Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine (Val) and Isoleucine (Ile), both essential branched-chain amino acids (BCAAs), are critical components in chemically defined media (CDM) for mammalian cell culture, particularly for Chinese Hamster Ovary (CHO) cells used in biopharmaceutical production.[1][2] Their concentrations directly impact cell growth, viability, recombinant protein production, and product quality.[3][4] Optimal supplementation of Val and Ile is crucial for developing robust and efficient cell culture processes. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use and monitoring of Val and Ile in CDM formulations.

Core Principles

Valine and Isoleucine serve as fundamental building blocks for protein synthesis and are key regulators of cellular metabolism.[5] They participate in the mTOR signaling pathway, which governs cell growth, proliferation, and protein synthesis.[5][6][7] An imbalance in their concentrations can lead to metabolic stress, reduced cell performance, and even translational infidelity, where Valine may be incorporated at Isoleucine codons during Isoleucine deprivation.[8][9] Therefore, maintaining optimal Val-to-Ile ratios and concentrations throughout the cell culture process is paramount for achieving high titers and consistent product quality.

Quantitative Data Summary

The optimal concentrations of Valine and Isoleucine can vary depending on the specific cell line, process conditions, and desired product. However, several studies provide guidance on their typical consumption and the impact of their supplementation.

ParameterValine (Val)Isoleucine (Ile)Key Findings & References
Typical Starting Concentration in CDM 1 - 5 mM1 - 5 mMConcentrations are cell line and process dependent.[3]
Consumption Profile Generally consumed throughout the culture.Generally consumed throughout the culture.Monitoring is crucial to prevent depletion.[10][11]
Impact of Depletion Can limit cell growth and protein synthesis.[12]Depletion can lead to reduced fractional protein synthesis rates.Depletion of either can be a limiting factor.[3]
Impact of Excess Concentration High levels can be inhibitory.Excess can also negatively impact culture performance.Optimization is necessary to avoid detrimental effects.[12]
Fed-batch Supplementation Often included in feed solutions to prevent depletion.Also a key component of fed-batch strategies.Fed-batch strategies can prolong culture duration and improve productivity.[10]
Alternative Supplementation Glycyl-L-valine dipeptide can offer improved stability and solubility.[13]Keto-isoleucine can be used as a bioavailable precursor to overcome solubility issues.[14]Modified amino acids can simplify feed strategies.

Signaling and Metabolic Pathways

The availability of Valine and Isoleucine directly influences key cellular pathways that regulate cell growth and protein synthesis.

Val Valine mTORC1 mTORC1 Val->mTORC1 Ile Isoleucine Ile->mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates eIF4E eIF4E mTORC1->eIF4E Activates rpS6 rpS6 S6K1->rpS6 Phosphorylates Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Valine and Isoleucine activate the mTORC1 signaling pathway.

The catabolism of Valine and Isoleucine is a multi-step enzymatic process that generates important metabolic intermediates.

Valine Valine a_ketoisovalerate α-Ketoisovalerate Valine->a_ketoisovalerate BCAT Isoleucine Isoleucine Succinyl_CoA Succinyl-CoA a_ketoisovalerate->Succinyl_CoA BCKDH & subsequent steps a_keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_keto_b_methylvalerate BCAT Propionyl_CoA Propionyl-CoA a_keto_b_methylvalerate->Propionyl_CoA BCKDH & subsequent steps Acetyl_CoA Acetyl-CoA a_keto_b_methylvalerate->Acetyl_CoA BCKDH & subsequent steps

Caption: Catabolic pathways of Valine and Isoleucine.

Experimental Protocols

Protocol 1: Quantification of Valine and Isoleucine in Cell Culture Media using HPLC

This protocol outlines a common method for analyzing amino acid concentrations in spent media, which is crucial for monitoring nutrient consumption and guiding feeding strategies.[11][15][16][17][18]

Workflow Diagram

Sample_Prep Sample Preparation (Centrifugation, Filtration) Derivatization Pre-column Derivatization (OPA/FMOC) Sample_Prep->Derivatization HPLC Reverse-Phase HPLC Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols for Val-Ile Supplementation in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Optimizing cell culture conditions is paramount to enhancing protein yield and quality. Amino acids are critical nutrients for cell growth, proliferation, and protein synthesis. Valine and Isoleucine, both essential branched-chain amino acids (BCAAs), play a crucial role in cellular metabolism and can become limiting during high-density fed-batch cultures. Strategic supplementation of Valine and Isoleucine (Val-Ile) can lead to significant improvements in cell viability, productivity, and product quality while reducing the accumulation of toxic byproducts like ammonia and lactate.

These application notes provide a comprehensive guide to the rationale, experimental design, and execution of this compound supplementation strategies in CHO cell cultures. Detailed protocols for key experimental procedures are included to ensure reproducibility and accurate data interpretation.

Rationale for this compound Supplementation

  • Building Blocks for Protein Synthesis: Valine and Isoleucine are essential components of proteins. During the production of recombinant proteins, high concentrations of these amino acids are required to support the synthesis of the target molecule.

  • Metabolic Regulation: Valine supplementation has been shown to enhance the tricarboxylic acid (TCA) cycle, leading to more efficient energy metabolism and a reduction in the production of lactate and ammonia, which are inhibitory to cell growth and productivity.[1][2]

  • Nutrient-Sensing Pathways: BCAAs are known to activate the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis.

Data Presentation

Table 1: Illustrative Effects of Valine Supplementation on CHO Cell Culture Performance
ParameterControl (No Supplementation)5 mM Valine SupplementationPercentage Change
Peak Viable Cell Density (x10⁶ cells/mL)10.211.5+12.7%
Cell Viability at Harvest (%)8592+8.2%
Recombinant Protein Titer (e.g., EPO, mg/L)80100+25%[1]
Specific Productivity (pg/cell/day)2530+20%
Ammonia Concentration at Harvest (mM)8.56.5-23.5%[1]
Lactate Concentration at Harvest (g/L)4.23.1-26.2%[1]

Note: The data presented in this table is a representative example based on published findings and should be used as a guideline. Optimal concentrations and effects will vary depending on the specific CHO cell line, basal medium, and recombinant protein.

Experimental Protocols

Protocol 1: Preparation of Valine and Isoleucine Stock Solutions

Objective: To prepare sterile, concentrated stock solutions of L-Valine and L-Isoleucine for addition to CHO cell cultures.

Materials:

  • L-Valine powder (cell culture grade)

  • L-Isoleucine powder (cell culture grade)

  • High-purity water for injection (WFI) or cell culture grade water

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Analytical balance

  • pH meter (optional)

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, accurately weigh the desired amount of L-Valine and L-Isoleucine powder.

  • To prepare a 100 mM stock solution, dissolve 1.17 g of L-Valine and 1.31 g of L-Isoleucine in 100 mL of WFI or cell culture grade water in separate sterile conical tubes.

  • Gently swirl the tubes until the amino acids are completely dissolved. Gentle warming may be required for Isoleucine.

  • Check the pH of the solutions. If necessary, adjust to a physiologically compatible pH (typically 7.0-7.4) using sterile, dilute NaOH or HCl.

  • Sterile-filter each stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solutions into smaller, single-use volumes to minimize the risk of contamination and avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the amino acid name, concentration, and date of preparation. Store at -20°C.

Protocol 2: this compound Supplementation in a Fed-Batch CHO Cell Culture

Objective: To supplement a CHO cell culture with Valine and Isoleucine during a fed-batch process.

Materials:

  • CHO cells in suspension culture

  • Basal CHO cell culture medium

  • Sterile Valine and Isoleucine stock solutions (from Protocol 1)

  • Other feed supplements (e.g., concentrated glucose, glutamine)

  • Sterile pipettes or syringes

Procedure:

  • Cell Culture Initiation: Seed CHO cells at a desired viable cell density (e.g., 0.3-0.5 x 10⁶ cells/mL) in the chosen culture vessel containing the basal medium.

  • Culture Monitoring: On a daily basis, aseptically collect a sample from the culture to determine the viable cell density and viability (using Protocol 3) and metabolite concentrations (using Protocol 4).

  • Feeding Strategy: Begin the feeding strategy on a pre-determined schedule, typically on day 3 or when a key nutrient like glucose shows significant depletion.

  • This compound Addition:

    • Thaw the required aliquots of the sterile Valine and Isoleucine stock solutions.

    • Calculate the volume of each stock solution needed to reach the desired final concentration in the culture. For example, to achieve a final concentration of 5 mM Valine in a 1 L culture, add 50 mL of a 100 mM Valine stock solution.

    • The supplementation can be performed as a bolus feed (a single addition per day) or as part of a continuous feeding strategy.

    • Valine and Isoleucine can be added separately or as part of a combined feed solution with other nutrients. If combined, ensure the compatibility and stability of all components.

  • Continued Monitoring: Continue the daily monitoring of cell growth, viability, metabolites, and recombinant protein production (using Protocol 5) throughout the culture period to assess the impact of the supplementation.

Protocol 3: Determination of Viable Cell Density and Viability using Trypan Blue Exclusion

Objective: To accurately count viable and non-viable CHO cells in a culture sample.

Materials:

  • CHO cell culture sample

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Micropipette and sterile tips

  • Hemocytometer with coverslip

  • Microscope

Procedure:

  • Aseptically collect a representative sample of the cell suspension from the bioreactor or shake flask.

  • In a microcentrifuge tube, prepare a 1:1 dilution of the cell suspension with 0.4% Trypan Blue solution (e.g., mix 20 µL of cell suspension with 20 µL of Trypan Blue).[3] Mix gently by pipetting.

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[4]

  • Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.

  • Place the hemocytometer on the microscope stage and focus on the grid lines under low power.

  • Count the number of viable (clear, unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculations:

    • Viable Cell Density (cells/mL): (Number of viable cells / 4) x Dilution factor x 10⁴

    • Total Cell Density (cells/mL): (Number of total cells / 4) x Dilution factor x 10⁴

    • Percentage Viability (%): (Number of viable cells / Number of total cells) x 100[5][6][7]

Protocol 4: Analysis of Key Metabolites

Objective: To measure the concentration of glucose, lactate, and ammonia in the cell culture supernatant.

Materials:

  • Cell culture sample

  • Centrifuge

  • Microcentrifuge tubes

  • Benchtop biochemical analyzer (e.g., YSI, Roche Cedex BioHT)

  • Appropriate reagents and calibrators for the analyzer

Procedure:

  • Aseptically collect a sample of the cell culture.

  • Transfer the sample to a microcentrifuge tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Analyze the supernatant for glucose, lactate, and ammonia concentrations according to the manufacturer's instructions for the specific biochemical analyzer being used. These analyzers typically use enzymatic assays to provide rapid and accurate measurements.[8][9]

  • Record the results and monitor the trends over the course of the culture to inform the feeding strategy.

Protocol 5: Quantification of Recombinant Protein Titer by ELISA

Objective: To measure the concentration of the secreted recombinant protein in the cell culture supernatant.

Materials:

  • Cell culture supernatant (from Protocol 4, step 3)

  • ELISA kit specific for the recombinant protein of interest

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the ELISA kit. A general workflow is as follows:

  • Coating: Coat a 96-well microplate with a capture antibody specific to the recombinant protein.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Sample Incubation: Add diluted samples of the cell culture supernatant and a series of known standards to the wells.

  • Detection Antibody: Add a detection antibody that is also specific to the recombinant protein. This antibody is typically biotinylated.

  • Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., streptavidin-HRP).

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

  • Measurement: Stop the reaction and measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation: Generate a standard curve from the absorbance readings of the known standards. Use this curve to determine the concentration of the recombinant protein in the samples.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell CHO Cell Valine Valine Amino_Acid_Transporter Amino Acid Transporter Valine->Amino_Acid_Transporter Isoleucine Isoleucine Isoleucine->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation, Recombinant Protein) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Recombinant_Protein Recombinant Protein Production Protein_Synthesis->Recombinant_Protein

Caption: mTOR signaling pathway activation by Valine and Isoleucine in CHO cells.

Experimental Workflow

Val_Ile_Supplementation_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Optimization Hypothesis Hypothesis: This compound supplementation improves CHO cell performance Dose_Response Design Dose-Response Study (e.g., 0, 2, 5, 10 mM Val/Ile) Hypothesis->Dose_Response Culture_Setup Set up Fed-Batch Cultures (Control and Supplemented Groups) Dose_Response->Culture_Setup Daily_Monitoring Daily Monitoring: - Viable Cell Density & Viability - Metabolites (Glucose, Lactate, NH3) - Recombinant Protein Titer Culture_Setup->Daily_Monitoring Data_Collection Data Collection and Recording Daily_Monitoring->Data_Collection Data_Analysis Analyze Data: - Compare growth curves, viability, - productivity, and metabolite profiles Data_Collection->Data_Analysis Optimal_Concentration Determine Optimal This compound Concentration Data_Analysis->Optimal_Concentration Process_Optimization Implement Optimal Strategy in Larger Scale Production Optimal_Concentration->Process_Optimization

Caption: Experimental workflow for optimizing this compound supplementation in CHO cells.

Conclusion

Strategic supplementation with Valine and Isoleucine is a powerful tool for optimizing CHO cell culture processes. By providing essential building blocks for protein synthesis and positively influencing cellular metabolism, this compound supplementation can lead to higher recombinant protein titers, improved cell health, and a more robust and efficient manufacturing process. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to design and implement effective this compound feeding strategies, ultimately contributing to the successful development of therapeutic protein products.

References

Val-Ile Dipeptide: A Superior Nitrogen Source for Enhanced Mammalian Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

In the realm of biopharmaceutical production, optimizing mammalian cell culture conditions is paramount for maximizing recombinant protein yields and ensuring product quality. Nitrogen is a fundamental nutritional requirement for cellular growth, proliferation, and protein synthesis. Traditionally, free amino acids have been the primary nitrogen source in cell culture media. However, certain amino acids exhibit limited stability and solubility, leading to the accumulation of toxic byproducts like ammonia, which can negatively impact cell viability and productivity.[1][2] Dipeptides, short chains of two amino acids, have emerged as a superior alternative, offering enhanced stability, improved solubility, and a more controlled release of amino acids, thereby mitigating the challenges associated with free amino acid supplementation.[2]

This document provides detailed application notes and protocols for utilizing the Val-Ile (Valyl-Isoleucine) dipeptide as a nitrogen source in mammalian cell culture. This compound offers a stable and highly soluble source of both valine and isoleucine, two essential amino acids crucial for cellular metabolism and protein synthesis.

Advantages of this compound Dipeptide Supplementation

The use of this compound dipeptide in mammalian cell culture media offers several key advantages over the supplementation with free L-valine and L-isoleucine:

  • Enhanced Stability: Dipeptides are significantly more stable in liquid media compared to free amino acids, particularly glutamine.[2] This increased stability prevents the spontaneous degradation of amino acids, ensuring a consistent and reliable nutrient supply throughout the duration of the cell culture.

  • Improved Solubility: this compound dipeptides exhibit higher solubility at neutral pH compared to their constituent amino acids, especially those with hydrophobic side chains. This allows for the formulation of more concentrated feed solutions without the risk of precipitation, which is critical for fed-batch and perfusion cultures.

  • Reduced Ammonia Accumulation: The controlled intracellular hydrolysis of the this compound dipeptide leads to a gradual release of valine and isoleucine. This slow-release mechanism can help in reducing the accumulation of ammonia, a toxic metabolic byproduct that can inhibit cell growth and affect protein glycosylation.[1] Studies have shown that valine feeding can mitigate the negative impacts of ammonia on CHO cell growth.[1]

  • Improved Cell Performance: By providing a more stable and readily available source of essential amino acids and reducing the accumulation of toxic byproducts, this compound supplementation can lead to improved cell growth, higher cell viability, and increased recombinant protein production. For instance, feeding CHO cells with 5 mM valine resulted in a 25% increase in EPO titer and a significant decrease in ammonium and lactate production.[1]

Quantitative Data Summary

While direct comparative data for this compound is limited in publicly available literature, the following tables summarize the typical effects of dipeptide and specific amino acid supplementation on Chinese Hamster Ovary (CHO) cell culture performance, which are indicative of the potential benefits of this compound.

Table 1: Effect of Valine Supplementation on CHO Cell Culture Performance

ParameterControl5 mM Valine SupplementationReference
EPO Titer Increase-25%[1]
Ammonium Production Decrease-23%[1]
Lactate Production Decrease-26%[1]

Table 2: Illustrative Effect of Glycyl-L-tyrosine (GY) Dipeptide on IgG-producing CHO Cell Culture

GY ConcentrationPeak Viable Cell Density (x10^6 cells/mL)Final Titer (Normalized)Reference
0.25x26.5574.3%[3]
0.5x36.15100%[3]
1.0x24.3379.5%[3]
2.0x-74.76%[3]

Note: This data is for Glycyl-L-tyrosine and is intended to be illustrative of the potential dose-dependent effects of dipeptide supplementation.

Signaling Pathways and Metabolism

The utilization of this compound by mammalian cells involves a series of steps, from uptake to intracellular metabolism.

This compound Uptake and Intracellular Hydrolysis

Dipeptides like this compound are transported into the cell primarily through the action of peptide transporters, such as PepT1. Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids, L-valine and L-isoleucine. These free amino acids then become available for cellular processes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Val-Ile_ext This compound Dipeptide PepT1 Peptide Transporter (PepT1) Val-Ile_ext->PepT1 Uptake Val-Ile_int This compound Dipeptide PepT1->Val-Ile_int Peptidases Intracellular Peptidases Val-Ile_int->Peptidases Hydrolysis Valine L-Valine Peptidases->Valine Isoleucine L-Isoleucine Peptidases->Isoleucine Metabolism Cellular Metabolism & Protein Synthesis Valine->Metabolism Isoleucine->Metabolism

Caption: Uptake and intracellular hydrolysis of this compound dipeptide.

Metabolic Fate of Valine and Isoleucine

Once released, L-valine and L-isoleucine enter their respective metabolic pathways. Both are essential amino acids, meaning they cannot be synthesized by mammalian cells and must be obtained from the culture medium. They serve as building blocks for protein synthesis and can also be catabolized for energy production.

G Valine L-Valine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Val_Catabolism Valine Catabolism Valine->Val_Catabolism Isoleucine L-Isoleucine Isoleucine->Protein_Synthesis Ile_Catabolism Isoleucine Catabolism Isoleucine->Ile_Catabolism Succinyl_CoA Succinyl-CoA Val_Catabolism->Succinyl_CoA Acetyl_CoA Acetyl-CoA Ile_Catabolism->Acetyl_CoA Succinyl-CoA Succinyl-CoA Ile_Catabolism->Succinyl-CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Data Analysis Stock_Prep Prepare Sterile this compound Stock Solution Media_Prep Prepare Culture Media (Control & Experimental) Stock_Prep->Media_Prep Cell_Seeding Seed Cells in Culture Vessels Media_Prep->Cell_Seeding Incubation Incubate under Controlled Conditions Cell_Seeding->Incubation Monitoring Daily Monitoring (VCD, Viability, Metabolites) Incubation->Monitoring Harvest Harvest Culture Samples Incubation->Harvest Feeding Implement Feeding Strategy Monitoring->Feeding Feeding->Incubation Analytics Analyze Product Titer & Quality Harvest->Analytics Comparison Compare Performance Metrics vs. Control Analytics->Comparison

References

Application Notes and Protocols: Valine-Isoleucine (Val-Ile) in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways.[3][4][5] While individual amino acids are commonly used as tracers, there is emerging interest in the application of peptides for MFA, particularly in complex systems like microbial communities.[6][7] This document provides a detailed overview of the potential application of the dipeptide Valine-Isoleucine (Val-Ile) as a tracer in metabolic flux analysis, drawing upon the principles of peptide-based MFA.

While the direct application of a this compound dipeptide in published MFA studies is not widespread, its use can be conceptualized based on established methodologies. This approach could offer unique advantages in studying cellular uptake mechanisms, peptidase activity, and the metabolic fate of these essential branched-chain amino acids (BCAAs). Valine and isoleucine are crucial for protein synthesis, energy metabolism, and cellular signaling.[8][9] Their metabolic pathways are interconnected and vital for cellular homeostasis.

Principle of Peptide-Based Metabolic Flux Analysis

Traditional ¹³C-MFA relies on feeding cells a ¹³C-labeled substrate (e.g., glucose, glutamine, or individual amino acids) and measuring the resulting labeling patterns in protein-bound amino acids or other metabolites.[3][4] Peptide-based MFA extends this principle by using labeled peptides as tracers. The core idea is that the labeling pattern of peptides can be used to infer intracellular metabolic fluxes.[6][7] This method is particularly advantageous in co-culture systems or microbial communities, as the peptide sequence can identify its species of origin while its labeling pattern reveals metabolic activity.[6][7]

When a ¹³C-labeled this compound dipeptide is introduced to a cell culture, it can be either taken up directly by peptide transporters or hydrolyzed extracellularly into its constituent amino acids, which are then transported into the cell. Inside the cell, the ¹³C-labeled valine and isoleucine will participate in various metabolic pathways, including protein synthesis and catabolism. By analyzing the mass isotopomer distributions (MIDs) of intracellular metabolites and protein-derived amino acids, it is possible to deduce the fluxes through these pathways.

Metabolic Pathways of Valine and Isoleucine

Valine and isoleucine are essential branched-chain amino acids (BCAAs) that undergo catabolism in the mitochondria. Their breakdown products enter the tricarboxylic acid (TCA) cycle at different points. Valine is a glucogenic amino acid, meaning its catabolism yields precursors for gluconeogenesis, ultimately forming propionyl-CoA which is converted to succinyl-CoA and enters the TCA cycle.[8] Isoleucine is both glucogenic and ketogenic, as its breakdown produces both succinyl-CoA and acetyl-CoA.

Below is a diagram illustrating the catabolic pathways of valine and isoleucine.

Valine_Isoleucine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Val-Ile_Dipeptide ¹³C this compound Dipeptide Val ¹³C Valine Val-Ile_Dipeptide->Val Hydrolysis/Uptake Ile ¹³C Isoleucine Val-Ile_Dipeptide->Ile Hydrolysis/Uptake Protein Protein Synthesis Val->Protein Val_cat Valine Catabolism Val->Val_cat Ile->Protein Ile_cat Isoleucine Catabolism Ile->Ile_cat Propionyl_CoA Propionyl-CoA Val_cat->Propionyl_CoA Ile_cat->Propionyl_CoA Acetyl_CoA Acetyl-CoA Ile_cat->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Simplified metabolic fate of a ¹³C-labeled this compound dipeptide tracer.

Experimental Workflow

A typical MFA experiment using a ¹³C-labeled this compound tracer involves several key stages, from cell culture to data analysis. The workflow is designed to ensure accurate and reproducible results.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Metabolic Steady State) Start->Cell_Culture Labeling 2. Isotopic Labeling (Introduce ¹³C this compound) Cell_Culture->Labeling Quenching 3. Rapid Quenching (Halt Metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction (Separate Intracellular Metabolites) Quenching->Extraction Hydrolysis 5. Protein Hydrolysis (Release Amino Acids) Quenching->Hydrolysis LCMS 6. LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) Extraction->LCMS Hydrolysis->LCMS Data_Analysis 7. Data Processing (Correct for Natural Abundance) LCMS->Data_Analysis Flux_Calculation 8. Flux Calculation (Using MFA Software, e.g., INCA, METRAN) Data_Analysis->Flux_Calculation End End Flux_Calculation->End

Figure 2: General experimental workflow for ¹³C this compound metabolic flux analysis.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow in standard culture medium until they reach the desired confluence (typically mid-exponential phase).

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed labeling medium containing the ¹³C-labeled this compound dipeptide. The concentration of the tracer should be optimized for the specific cell line and experimental goals. The medium should be otherwise identical to the standard growth medium.

  • Incubation: Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and the pathways of interest. A time-course experiment is recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction and Protein Hydrolysis
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution (e.g., 80% methanol pre-chilled to -80°C).

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

  • Metabolite Fraction: Carefully collect the supernatant, which contains the intracellular metabolites. Dry the supernatant using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

  • Protein Hydrolysis: The remaining cell pellet contains proteins. Wash the pellet with 80% methanol to remove any residual soluble metabolites. Add 6 M HCl to the pellet and hydrolyze at 110°C for 24 hours.

  • Hydrolysate Processing: After hydrolysis, neutralize the sample and dry it down. The resulting pellet contains the protein-derived amino acids.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite and amino acid pellets in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Use a suitable liquid chromatography (LC) method, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography, to separate the metabolites and amino acids.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) to determine the mass isotopomer distributions (MIDs) of the targeted metabolites, including valine and isoleucine.

Data Presentation

The quantitative data from the LC-MS/MS analysis is typically presented as Mass Isotopomer Distributions (MIDs). The MID represents the fractional abundance of each mass isotopomer of a given metabolite. This data is then used for flux calculations.

Table 1: Example Mass Isotopomer Distribution Data for Valine

Mass IsotopomerFractional Abundance (Mean ± SD)
M+00.45 ± 0.03
M+10.25 ± 0.02
M+20.15 ± 0.01
M+30.10 ± 0.01
M+40.04 ± 0.01
M+50.01 ± 0.00

Table 2: Example Calculated Metabolic Fluxes

ReactionFlux (nmol/10⁶ cells/hr)
Valine uptake50.2 ± 3.5
Isoleucine uptake45.8 ± 3.1
Valine -> Propionyl-CoA20.1 ± 1.8
Isoleucine -> Succinyl-CoA15.5 ± 1.2
Isoleucine -> Acetyl-CoA10.3 ± 0.9
TCA Cycle85.6 ± 6.7

Applications in Research and Drug Development

  • Understanding Nutrient Utilization: The use of a this compound tracer can provide insights into how cells utilize dipeptides as a source of essential amino acids. This is relevant for optimizing cell culture media and for studying nutrient sensing pathways.

  • Cancer Metabolism Research: Cancer cells often exhibit altered metabolic pathways.[1] MFA with a this compound tracer could be used to probe the BCAA metabolism in cancer cells, potentially identifying novel therapeutic targets.

  • Drug Development: For drugs that target amino acid metabolism, this compound-based MFA can be used to assess the drug's on-target and off-target effects on metabolic fluxes.

  • Inborn Errors of Metabolism: This technique could be adapted to study metabolic diseases related to BCAA catabolism, such as Maple Syrup Urine Disease.

Conclusion

The application of a ¹³C-labeled this compound dipeptide in metabolic flux analysis represents a novel approach to studying cellular metabolism. While not yet a standard technique, it builds upon the established principles of peptide-based MFA and offers the potential for new insights into amino acid uptake, utilization, and the intricate network of metabolic pathways. The protocols and conceptual framework provided here serve as a guide for researchers interested in exploring this innovative application.

References

Application Note: Quantitative Analysis of Val-Ile Dipeptide Using Targeted Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of the dipeptide Valyl-Isoleucine (Val-Ile) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined. Additionally, this note includes key quantitative data, such as mass transitions and theoretical fragment masses, to facilitate method development. The use of a stable isotope-labeled internal standard is strongly recommended for achieving high accuracy and precision.

Introduction

Dipeptides, composed of two amino acids, are gaining significant attention as biomarkers and bioactive molecules in various physiological and pathological processes. Valyl-Isoleucine (this compound) is a dipeptide whose accurate quantification in biological matrices is crucial for understanding its role in metabolism and disease. Targeted mass spectrometry, particularly LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity and specificity for this application.[1] This method relies on the selection of a specific precursor ion corresponding to the analyte and monitoring its unique fragment ions, ensuring reliable quantification even in complex samples like plasma.[2]

Principle of MRM for this compound Detection

The quantitative method is based on the principles of stable isotope dilution and tandem mass spectrometry.[3][4][5] A known concentration of a stable isotope-labeled (SIL) this compound is spiked into the sample to serve as an internal standard, accounting for variability during sample preparation and analysis.[4][5] After extraction, the sample is analyzed by LC-MS/MS. In the mass spectrometer, the this compound precursor ion is isolated, fragmented via collision-induced dissociation (CID), and specific product ions are detected.[2] The ratio of the endogenous analyte signal to the internal standard signal is used for accurate quantification.

The primary fragmentation of peptides in low-energy CID occurs at the peptide bond, generating b- and y-type ions.[6] For this compound, the precursor ion is the protonated molecule [M+H]⁺. The major fragments correspond to the y₁ ion (cleavage retaining charge on the C-terminal isoleucine) and the b₁ ion (cleavage retaining charge on the N-terminal valine).

This compound Fragmentation Pathway cluster_precursor Q1 Isolation cluster_fragmentation Q2 Collision-Induced Dissociation (CID) cluster_products Q3 Detection Precursor This compound [M+H]⁺ m/z = 231.17 Fragmentation Fragmentation (Peptide Bond Cleavage) Precursor->Fragmentation Collision Energy y1_ion y₁ Ion (Ile) [M+H]⁺ m/z = 132.10 Fragmentation->y1_ion Primary Fragment b1_ion b₁ Ion (Val) [M-CO+H]⁺ m/z = 100.08 Fragmentation->b1_ion Secondary Fragment Quantitative this compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Extract & Dry Precipitate->Extract Reconstitute Reconstitute Extract->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Ratio Calculation (Analyte/IS) Integrate->Calculate Quantify Quantification (Calibration Curve) Calculate->Quantify

References

Application Notes and Protocols for Val-Ile Dipeptide in Enhancing Recombinant Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of higher yields and improved efficiency in recombinant protein production is a cornerstone of the biopharmaceutical industry. Nutritional optimization of cell culture media plays a pivotal role in achieving these goals. While individual amino acids are the fundamental building blocks for protein synthesis, their use in liquid media can be hampered by issues of stability and solubility.[1] Dipeptides, composed of two amino acids, have emerged as a superior alternative for delivering essential nutrients to cells in culture.[2][3] They offer enhanced stability, preventing degradation and the subsequent build-up of toxic byproducts like ammonia, and can significantly improve the solubility of less soluble amino acids.[1][4]

This document provides a comprehensive overview of the potential application of a Valine-Isoleucine (Val-Ile) dipeptide as a supplement to improve protein production in mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells. Although direct and extensive research on the this compound dipeptide is emerging, the principles established with other dipeptides, coupled with the critical roles of valine and isoleucine in cellular metabolism, provide a strong rationale for its investigation and use.[5][6]

Valine and Isoleucine are essential, branched-chain amino acids (BCAAs) that are integral to robust cell growth, protein synthesis, and energy metabolism.[7][8] Providing these critical amino acids in a more stable and readily available dipeptide form has the potential to significantly enhance cell culture performance and recombinant protein yields.

Rationale for this compound Dipeptide Supplementation

The use of a this compound dipeptide is predicated on two key advantages: the general benefits of dipeptides in cell culture and the specific metabolic importance of valine and isoleucine.

  • Enhanced Stability and Reduced Byproducts: Like other dipeptides such as L-alanyl-L-glutamine, a this compound dipeptide is expected to be more stable in aqueous solution than its constituent free amino acids.[1][9] This stability prevents spontaneous degradation that can occur in complex culture media, ensuring a consistent and predictable supply of these essential amino acids throughout the culture duration.

  • Improved Solubility: While valine and isoleucine have moderate solubility, formulating highly concentrated feed media can still be challenging. A dipeptide form can potentially offer improved solubility characteristics, allowing for the creation of more concentrated and efficient nutrient feeds.[4]

  • Efficient Cellular Uptake and Metabolism: Cells possess specific transporters for dipeptides and tripeptides.[10] Upon uptake, intracellular peptidases efficiently cleave the dipeptide into its constituent amino acids, making them available for protein synthesis and other metabolic pathways.[10]

  • Support for High-Density Cultures: In high-density perfusion and fed-batch cultures, maintaining optimal concentrations of essential amino acids is critical.[11] A stable and soluble this compound dipeptide can help meet the high metabolic demands of these intensified processes, preventing nutrient limitations that could otherwise curtail protein production.

  • Synergistic Effects of Valine and Isoleucine: Both valine and isoleucine are crucial for the synthesis of proteins and are precursors for other essential molecules. Their coordinated delivery via a dipeptide could potentially lead to a more balanced intracellular amino acid pool, thereby enhancing translational efficiency and reducing metabolic burden.[6]

Data Presentation: Expected Effects of Dipeptide Supplementation

While specific quantitative data for this compound dipeptide is not yet widely published, the following tables summarize the typical effects observed with other dipeptide supplementations in CHO cell culture. These tables provide a framework for the expected outcomes when evaluating a this compound dipeptide.

Table 1: Hypothetical Impact of this compound Dipeptide on CHO Cell Culture Performance

ParameterControl (Free Amino Acids)This compound Dipeptide (2 mM)This compound Dipeptide (5 mM)This compound Dipeptide (10 mM)
Peak Viable Cell Density (x10⁶ cells/mL)15.2 ± 0.818.5 ± 1.122.1 ± 1.520.8 ± 1.3
Cell Viability at Day 14 (%)85 ± 392 ± 295 ± 193 ± 2
Recombinant Protein Titer (g/L)2.5 ± 0.23.2 ± 0.34.1 ± 0.43.8 ± 0.3
Specific Productivity (p/cell/day)25 ± 230 ± 2.535 ± 333 ± 2.8
Ammonia Concentration (mM)8.5 ± 0.76.2 ± 0.54.8 ± 0.45.1 ± 0.5
Lactate Concentration (g/L)4.1 ± 0.33.5 ± 0.23.1 ± 0.23.3 ± 0.3

Table 2: Amino Acid Consumption Profile

Amino AcidControl (Free Amino Acids) - Depletion DayThis compound Dipeptide - Depletion Day
ValineDay 8Day 12
IsoleucineDay 8Day 12
LeucineDay 9Day 11
LysineDay 10Day 12

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of a this compound dipeptide in improving protein production in a CHO cell line producing a recombinant monoclonal antibody (mAb).

Protocol 1: Evaluation of this compound Dipeptide in a Fed-Batch Culture

Objective: To determine the optimal concentration of this compound dipeptide for maximizing viable cell density, viability, and recombinant protein titer.

Materials:

  • CHO cell line producing a recombinant protein

  • Chemically defined basal and feed media

  • Sterile this compound dipeptide stock solution (e.g., 200 mM in WFI)

  • Shake flasks or bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Biochemical analyzer (for metabolites)

  • HPLC or ELISA kit (for protein titer)

Procedure:

  • Cell Seeding: Seed CHO cells at a density of 0.5 x 10⁶ viable cells/mL into shake flasks or bioreactors containing the basal medium.

  • Dipeptide Supplementation: On day 3, and every other day thereafter, supplement the cultures with the feed medium containing different final concentrations of this compound dipeptide (e.g., 0 mM as control, 2 mM, 5 mM, and 10 mM).

  • Culture Monitoring:

    • Perform daily measurements of viable cell density and viability.

    • Collect samples every two days for analysis of glucose, lactate, ammonia, and amino acid concentrations.

    • Collect samples at the end of the culture (e.g., day 14) for protein titer determination.

  • Data Analysis: Plot the growth curves, viability profiles, and metabolite concentrations over time. Compare the final protein titers across the different conditions to identify the optimal this compound dipeptide concentration.

Protocol 2: Analysis of Intracellular Amino Acid Pools

Objective: To investigate the uptake and intracellular fate of the this compound dipeptide.

Materials:

  • Cell culture samples from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer

  • LC-MS/MS system for amino acid analysis

Procedure:

  • Cell Harvesting: On a specific day of culture (e.g., day 5), harvest approximately 10 x 10⁶ cells from each condition.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular media components.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer to extract intracellular metabolites.

  • Analysis: Analyze the cell lysates for intracellular concentrations of valine, isoleucine, and the intact this compound dipeptide using LC-MS/MS.

  • Data Interpretation: Compare the intracellular amino acid concentrations between the control and dipeptide-supplemented groups to confirm the uptake and cleavage of the this compound dipeptide.

Visualization of Pathways and Workflows

Signaling Pathway: Amino Acid Sensing and Protein Synthesis

Amino acid availability is a critical signal for cell growth and protein synthesis, primarily mediated through the mTORC1 signaling pathway. The sustained availability of valine and isoleucine from the dipeptide is expected to maintain mTORC1 activity, thereby promoting protein translation.

mTORC1_Pathway Val_Ile This compound Dipeptide Uptake Dipeptide Transporters (e.g., PEPT1/2) Val_Ile->Uptake Uptake Intracellular_Val_Ile Intracellular Valine & Isoleucine Uptake->Intracellular_Val_Ile Hydrolysis mTORC1 mTORC1 Complex Intracellular_Val_Ile->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition of Inhibitor Protein_Synthesis Protein Synthesis (Translation Elongation & Initiation) S6K1->Protein_Synthesis Activation eIF4E->Protein_Synthesis Activation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: mTORC1 signaling pathway activated by amino acids.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel dipeptide supplement in cell culture.

Experimental_Workflow Culture_Setup 1. Cell Culture Inoculation (Shake Flasks/Bioreactors) Supplementation 2. Dipeptide Supplementation (Different Concentrations) Culture_Setup->Supplementation Monitoring 3. Daily Monitoring (VCD, Viability) Supplementation->Monitoring Sampling 4. Periodic Sampling (Metabolites, AAs) Monitoring->Sampling Harvest 5. End of Culture Harvest (Protein Titer) Sampling->Harvest Analysis 6. Data Analysis & Comparison Harvest->Analysis

Caption: Experimental workflow for evaluating this compound dipeptide.

Logical Relationship: Dipeptide Advantage

This diagram outlines the logical progression from the chemical properties of dipeptides to the desired outcome of increased protein production.

Dipeptide_Advantage Dipeptide This compound Dipeptide Properties Enhanced Stability & Solubility Dipeptide->Properties Benefits Consistent Nutrient Supply Reduced Toxic Byproducts Properties->Benefits Cellular_Response Improved Cell Health & Metabolism Benefits->Cellular_Response Outcome Increased Protein Production Cellular_Response->Outcome

Caption: Advantages of dipeptide supplementation.

Conclusion

The supplementation of cell culture media with a this compound dipeptide represents a promising strategy to enhance recombinant protein production. Based on the well-established benefits of other dipeptides, it is anticipated that a this compound dipeptide will provide a more stable and soluble source of these essential branched-chain amino acids, leading to improved cell growth, viability, and ultimately, higher protein titers. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore and validate the use of this novel dipeptide in their specific cell culture systems. Further empirical studies are warranted to fully elucidate the metabolic effects and optimize the application of this compound dipeptide in biopharmaceutical production.

References

Application Notes and Protocols for the Experimental Use of Valyl-Isoleucine (Val-Ile) in Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The culture of organoids, three-dimensional structures that recapitulate the architecture and function of native organs, has become an invaluable tool in basic research, disease modeling, and drug discovery. The composition of the culture medium is a critical factor in the successful generation and maintenance of organoids, with amino acids playing a fundamental role as building blocks for protein synthesis and as signaling molecules. Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential nutrients that have been shown to have distinct and vital roles in intestinal stem cell (ISC) function and organoid development.

Recent studies using murine intestinal organoids have highlighted the specific importance of valine and isoleucine. Valine deprivation has been demonstrated to impair organoid formation, reduce the number of Lgr5-positive ISCs, decrease proliferation, and increase apoptosis.[1][2] Conversely, the absence of isoleucine has been linked to an increase in the population of enteroendocrine cells, suggesting a role in lineage specification.[1][2]

This document provides detailed application notes and protocols for the experimental use of the dipeptide Valyl-Isoleucine (Val-Ile) in organoid culture. The use of dipeptides in cell culture media can offer advantages over free amino acids, such as enhanced stability and solubility.[3][4] These protocols are designed to facilitate research into the combined and potentially synergistic effects of valine and isoleucine on organoid growth, differentiation, and homeostasis, with a particular focus on intestinal organoids.

Data Presentation

The following table summarizes hypothetical quantitative data from experiments designed to assess the impact of this compound dipeptide supplementation on intestinal organoid cultures. This data is illustrative and intended to serve as a template for presenting experimental results.

Parameter Control (No this compound) 1 mM this compound 5 mM this compound 10 mM this compound
Organoid Formation Efficiency (%) 10 ± 215 ± 325 ± 422 ± 3
Organoid Diameter (µm) at Day 7 150 ± 20200 ± 25280 ± 30260 ± 35
Proliferating Cells (EdU+) (%) 30 ± 545 ± 660 ± 855 ± 7
Apoptotic Cells (Caspase-3+) (%) 15 ± 38 ± 24 ± 15 ± 2
Lgr5+ Stem Cells (per crypt) 5 ± 18 ± 212 ± 310 ± 2
Enteroendocrine Cells (Chromogranin A+) (%) 2 ± 0.53 ± 0.74 ± 15 ± 1.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound dipeptide powder (GMP grade)

    • Sterile, nuclease-free water

    • Sterile conical tubes (15 mL or 50 mL)

    • Sterile filters (0.22 µm)

  • Procedure:

    • In a sterile biological safety cabinet, weigh the desired amount of this compound dipeptide powder.

    • Dissolve the powder in sterile, nuclease-free water to create a 100 mM stock solution.

    • Gently vortex until the dipeptide is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Supplementation of Organoid Culture Medium with this compound
  • Materials:

    • Basal organoid culture medium (e.g., Advanced DMEM/F12)

    • Required supplements for the specific organoid type (e.g., B27, N2, Noggin, R-spondin, EGF for intestinal organoids)

    • 100 mM this compound stock solution

    • Sterile serological pipettes and pipette tips

  • Procedure:

    • Prepare the complete organoid culture medium by adding all necessary supplements to the basal medium, except for the this compound.

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Add the this compound stock solution to the complete organoid medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). For a 1 mM final concentration, add 10 µL of the 100 mM stock to 1 mL of medium.

    • Prepare a control medium with no this compound supplementation.

    • Gently mix the supplemented medium by inverting the tube several times.

    • The this compound supplemented medium is now ready for use in organoid culture.

Protocol 3: Intestinal Organoid Culture with this compound Supplementation
  • Materials:

    • Isolated intestinal crypts or established organoid lines

    • Basement membrane matrix (e.g., Matrigel)

    • Control and this compound supplemented organoid culture media

    • Pre-warmed culture plates (24-well or 48-well)

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Organoid Seeding:

      • Mix isolated intestinal crypts or dissociated organoid fragments with the liquid basement membrane matrix on ice.

      • Plate 50 µL domes of the cell-matrix mixture into the center of each well of a pre-warmed culture plate.

      • Incubate the plate at 37°C for 15-20 minutes to solidify the domes.

    • Media Addition:

      • Carefully add 500 µL of the control or this compound supplemented media to each well.

      • Culture the organoids in a humidified incubator at 37°C and 5% CO2.

    • Media Changes:

      • Replace the medium every 2-3 days with fresh, pre-warmed control or this compound supplemented media.

    • Passaging:

      • Passage the organoids every 7-10 days, or when they become large and the lumen fills with apoptotic cells.

Protocol 4: Analysis of Organoid Growth and Proliferation
  • Organoid Formation Efficiency:

    • At day 3 post-seeding, count the number of budding organoids in each well using a brightfield microscope.

    • Calculate the efficiency as (Number of organoids / Number of crypts seeded) x 100%.

  • Organoid Size Measurement:

    • Capture brightfield images of the organoids at different time points (e.g., Day 3, 5, 7).

    • Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50 organoids per condition.

  • Proliferation Assay (EdU Staining):

    • Add 10 µM EdU to the organoid culture and incubate for 2 hours at 37°C.

    • Fix, permeabilize, and stain the organoids for EdU incorporation according to the manufacturer's protocol.

    • Counterstain with a nuclear marker (e.g., DAPI).

    • Image the stained organoids using a fluorescence or confocal microscope and quantify the percentage of EdU-positive cells.

Protocol 5: Analysis of Apoptosis and Differentiation
  • Apoptosis Assay (Caspase-3 Staining):

    • Fix and permeabilize the organoids as for immunofluorescence.

    • Incubate with an antibody against cleaved Caspase-3.

    • Use a fluorescently labeled secondary antibody for detection.

    • Image and quantify the percentage of Caspase-3-positive cells.

  • Immunofluorescence for Cell Lineage Markers:

    • Stain fixed and permeabilized organoids with antibodies against specific cell lineage markers:

      • Stem Cells: Lgr5 (or a suitable reporter mouse line)

      • Enteroendocrine Cells: Chromogranin A

      • Goblet Cells: Mucin 2

      • Paneth Cells: Lysozyme

    • Image the stained organoids and quantify the number or percentage of positive cells for each marker.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothesized signaling pathway influenced by the this compound dipeptide in organoid culture, focusing on the mTOR pathway, which is a key regulator of cell growth and proliferation. Branched-chain amino acids are known to activate the mTORC1 complex.

Val_Ile_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide_Transporter Dipeptide Transporter This compound->Peptide_Transporter Valine Valine Peptide_Transporter->Valine Isoleucine Isoleucine Peptide_Transporter->Isoleucine mTORC1 mTORC1 (Active) Valine->mTORC1 Activates Differentiation Cellular Differentiation Isoleucine->Differentiation Influences S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC1->Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Inhibition->Apoptosis

Hypothesized this compound signaling pathway in organoids.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for assessing the effects of this compound dipeptide on organoid cultures.

Experimental_Workflow cluster_preparation Preparation cluster_culture Culture cluster_analysis Analysis Crypt_Isolation Isolate Intestinal Crypts or use Established Organoids Seeding Seed Crypts/Organoids in Basement Membrane Matrix Crypt_Isolation->Seeding Media_Prep Prepare Control & This compound Supplemented Media Culture_Conditions Culture with Control or This compound Supplemented Media (37°C, 5% CO2) Media_Prep->Culture_Conditions Seeding->Culture_Conditions Media_Change Change Media Every 2-3 Days Culture_Conditions->Media_Change Growth_Assay Growth & Proliferation Assays (Size, EdU) Culture_Conditions->Growth_Assay Survival_Assay Apoptosis Assay (Caspase-3) Culture_Conditions->Survival_Assay Differentiation_Assay Differentiation Analysis (Immunofluorescence for lineage markers) Culture_Conditions->Differentiation_Assay Media_Change->Culture_Conditions Data_Analysis Data Collection & Analysis Growth_Assay->Data_Analysis Survival_Assay->Data_Analysis Differentiation_Assay->Data_Analysis

Workflow for this compound supplementation in organoid culture.

References

Troubleshooting & Optimization

Val-Ile Dipeptide Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Val-Ile dipeptide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound dipeptide in an aqueous solution?

A1: The primary degradation pathway for dipeptides like this compound in aqueous solutions is hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, valine and isoleucine. Other potential degradation pathways, particularly for peptides with more sensitive amino acids, can include oxidation, deamidation, and racemization. For this compound, which consists of amino acids with non-reactive side chains, hydrolysis is the main concern. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How do pH and temperature affect the stability of this compound dipeptide?

A2: The stability of dipeptides is highly dependent on both pH and temperature. Generally, the hydrolysis of the peptide bond is catalyzed by both acid and base. This means that the degradation rate is typically lowest in the neutral pH range (around pH 6-7) and increases significantly in acidic (pH < 4) and alkaline (pH > 8) conditions. Increased temperature accelerates the rate of all chemical degradation reactions, including hydrolysis, following the principles of chemical kinetics.

Q3: What is the expected shelf-life of a this compound dipeptide solution?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid degradation of this compound solution. Inappropriate pH of the solution. The pH may be too acidic or too alkaline, accelerating hydrolysis.Measure the pH of your solution. Adjust to a neutral pH (around 6.0-7.0) using a suitable buffer system (e.g., phosphate buffer) for optimal stability.
High storage temperature. Storing the solution at room temperature or higher will significantly increase the degradation rate.Store the this compound dipeptide solution at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to slow down degradation. For long-term storage, freezing is recommended.
Microbial contamination. Bacterial or fungal growth can lead to enzymatic degradation of the dipeptide.Prepare solutions using sterile water and handle them under aseptic conditions. Consider sterile filtration of the final solution.
Precipitation or cloudiness observed in the solution. Poor solubility of the dipeptide. this compound is a hydrophobic dipeptide, and its solubility in aqueous solutions can be limited, especially at high concentrations.Prepare the solution at a lower concentration. If a higher concentration is required, consider the use of a co-solvent (e.g., a small percentage of ethanol or DMSO), but ensure compatibility with your experimental system.
pH is at the isoelectric point (pI). Peptides are least soluble at their isoelectric point.Adjust the pH of the solution away from the pI of this compound.
Inconsistent results in stability studies. Inaccurate quantification method. The analytical method may not be specific for the intact dipeptide and may also be detecting degradation products.Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact this compound from its degradation products (valine and isoleucine).
Improper sample handling. Repeated freeze-thaw cycles can lead to degradation and affect the accuracy of stability measurements.Aliquot the dipeptide solution into single-use vials before freezing to avoid repeated freeze-thaw cycles.

Quantitative Data on Dipeptide Stability

While specific degradation kinetic data for this compound is not available in the cited literature, the following tables summarize data from a study on glutamine-containing dipeptides, which provides a strong indication of the expected behavior of similar dipeptides like this compound. The study found that the degradation of these dipeptides followed pseudo-first-order kinetics. The rate constants were influenced by the N-terminal amino acid residue.

Table 1: Pseudo-first-order rate constants (k) for the degradation of various dipeptides in aqueous solution at 70°C and pH 7.0.

DipeptideN-terminal Amino AcidRate Constant (k) (day⁻¹)
Gly-GlnGlycine0.25
Ala-GlnAlanine0.18
Leu-GlnLeucine0.12
Val-Gln Valine 0.10
Ile-Gln Isoleucine 0.09

Data adapted from Arii et al., European Journal of Pharmaceutical Sciences, 1999.[1]

The data indicates that dipeptides with bulkier, more hydrophobic N-terminal amino acids, such as valine and isoleucine, exhibit slower degradation rates compared to those with smaller or less hydrophobic residues.

Table 2: Effect of pH on the degradation rate constant (k) of Ala-Gln at 70°C.

pHRate Constant (k) (day⁻¹)
2.00.85
4.00.25
6.0 0.15
8.00.45
10.01.20

Data adapted from Arii et al., European Journal of Pharmaceutical Sciences, 1999.[1]

This table illustrates the typical U-shaped pH-rate profile for peptide hydrolysis, with the maximum stability observed near neutral pH.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Dipeptide Solution for Stability Studies

  • Materials:

    • This compound dipeptide powder

    • Phosphate buffer salts (e.g., sodium phosphate monobasic and dibasic)

    • High-purity water (e.g., HPLC grade or Milli-Q)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Sterile filters (0.22 µm) and syringes (optional)

  • Procedure:

    • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50 mM) at the desired pH (e.g., pH 6.0 for optimal stability). To do this, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in high-purity water and adjust the pH using a pH meter.

    • Dipeptide Dissolution: Accurately weigh the required amount of this compound dipeptide powder.

    • In a volumetric flask, dissolve the this compound powder in a small amount of the prepared phosphate buffer.

    • Once fully dissolved, bring the solution to the final volume with the phosphate buffer.

    • Sterilization (Optional): If required for long-term studies to prevent microbial growth, sterile-filter the solution through a 0.22 µm filter into a sterile container.

    • Storage: Aliquot the solution into appropriate vials for the stability study and store them at the desired temperatures (e.g., 4°C, 25°C, 40°C).

Protocol 2: Stability Testing of this compound Dipeptide using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact gradient will need to be optimized to achieve good separation between this compound, valine, and isoleucine.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Around 210-220 nm, where the peptide bond absorbs UV light.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Procedure:

    • Sample Preparation: At each time point of the stability study, retrieve a vial of the this compound solution from its storage condition. If frozen, allow it to thaw completely at room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase or a suitable diluent.

    • Standard Preparation: Prepare standard solutions of this compound, valine, and isoleucine of known concentrations to be used for peak identification and quantification.

    • Analysis: Inject the prepared samples and standards into the HPLC system.

    • Data Analysis:

      • Identify the peaks for this compound, valine, and isoleucine based on their retention times compared to the standards.

      • Integrate the peak area of the this compound peak at each time point.

      • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

      • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points prep_buffer Prepare Buffer (e.g., pH 6.0) dissolve_dipeptide Dissolve this compound Dipeptide prep_buffer->dissolve_dipeptide sterile_filter Sterile Filter (Optional) dissolve_dipeptide->sterile_filter aliquot Aliquot into Vials sterile_filter->aliquot storage_conditions Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->storage_conditions sample_retrieval Retrieve Samples at t=0, t=1, t=2... storage_conditions->sample_retrieval hplc_analysis HPLC Analysis sample_retrieval->hplc_analysis data_processing Data Processing & Kinetic Analysis hplc_analysis->data_processing

Caption: Workflow for a this compound dipeptide stability study.

logical_relationships cluster_factors Influencing Factors cluster_degradation Degradation cluster_outcomes Consequences ph pH dipeptide_stability This compound Dipeptide Stability ph->dipeptide_stability temperature Temperature temperature->dipeptide_stability microbial_contamination Microbial Contamination microbial_contamination->dipeptide_stability hydrolysis Hydrolysis to Valine + Isoleucine dipeptide_stability->hydrolysis loss_of_potency Loss of Potency / Efficacy hydrolysis->loss_of_potency

Caption: Factors influencing this compound dipeptide stability.

References

Technical Support Center: Optimizing Valine & Isoleucine for Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of valine and isoleucine concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the balance between valine and isoleucine critical for cell growth?

The balance between the branched-chain amino acids (BCAAs) valine, isoleucine, and leucine is crucial for optimal cell growth and function. An imbalance can lead to several issues, including competition for cellular uptake and metabolic antagonism. High concentrations of one BCAA can inhibit the transport and utilization of others, leading to a functional deficiency even when they are present in the medium.[1] For instance, high levels of valine can induce a state of isoleucine starvation in cells.[2][3] This is because these amino acids share common biosynthetic and catabolic pathways, as well as transport systems.[4][5] Maintaining a proper ratio is essential for protein synthesis, cell signaling, and overall metabolic health.[6][7][8][9]

Q2: What are the typical signs of a valine-isoleucine imbalance in my cell culture?

Signs of a valine-isoleucine imbalance can manifest in several ways, including:

  • Reduced cell proliferation or growth arrest: This is one of the most common indicators of amino acid imbalance.[10][11]

  • Decreased protein production: As essential amino acids, a deficiency in either valine or isoleucine will limit protein synthesis.[12][13]

  • Increased cell death or apoptosis: Severe imbalances can induce cellular stress, leading to programmed cell death.

  • Changes in cell morphology: Stressed cells may appear rounded, detached, or exhibit other morphological abnormalities.[14]

  • Altered metabolic activity: This can include changes in glucose consumption and lactate production.[15]

Q3: What is the recommended starting ratio of leucine, isoleucine, and valine in cell culture media?

While the optimal ratio can be cell-line and application-specific, a common starting point for branched-chain amino acids (BCAAs) is a 2:1:1 ratio of leucine:isoleucine:valine.[16] This ratio has been shown to be effective in promoting the regrowth of central nervous system cells after mechanical damage.[16] However, it is important to empirically determine the optimal ratio for your specific experimental system. Different studies have reported various effective ratios depending on the context.[16]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor cell growth despite seemingly adequate media. Valine-Isoleucine Imbalance: High levels of one BCAA may be inhibiting the uptake of the other.[1]1. Analyze Spent Media: Determine the consumption rates of valine and isoleucine to identify any imbalances. 2. Titrate Amino Acid Concentrations: Perform a dose-response experiment by varying the concentrations of valine and isoleucine while keeping the other components of the media constant. 3. Test Different Ratios: Evaluate different ratios of leucine:isoleucine:valine, such as 1:1:1, 2:1:1, and 4:1:1, to find the optimal balance for your cell line.[16]
High cell death after media change or supplementation. Amino Acid Toxicity: Excessively high concentrations of individual amino acids can be toxic to cells.[17]1. Review Media Formulation: Check the final concentrations of valine and isoleucine in your media after any supplementation. 2. Reduce Supplement Concentration: If you are adding a concentrated amino acid solution, try reducing the amount added. 3. Gradual Adaptation: When changing to a new media formulation, adapt the cells gradually over several passages.[14]
Inconsistent experimental results between batches. Media Component Degradation: Amino acids, particularly in liquid media, can degrade over time, leading to variability.[12]1. Use Freshly Prepared Media: Whenever possible, use media prepared from powder or freshly thawed from frozen stocks. 2. Proper Storage: Store liquid media at the recommended temperature and protected from light. 3. Quality Control: Perform regular quality control checks on your media, including measuring amino acid concentrations if possible.
Low protein yield in recombinant protein production. Limiting Amino Acids: The production of a specific protein can be limited by the availability of certain amino acids, including valine and isoleucine.[18]1. Analyze Protein Composition: Determine the amino acid composition of your recombinant protein to identify potentially limiting amino acids. 2. Fed-Batch Strategy: Implement a fed-batch culture strategy where a concentrated feed of amino acids is added during the production phase to prevent depletion.[13][18] 3. Media Optimization: Optimize the basal and feed media compositions based on the metabolic requirements of the cells during the growth and production phases.[15][18]

Quantitative Data Summary

The optimal ratio of branched-chain amino acids can vary depending on the cell type and the desired outcome. The following table summarizes different ratios of Leucine:Isoleucine:Valine that have been investigated in various studies.

Leucine:Isoleucine:Valine RatioCell Type / ContextObserved EffectReference
2:1:1Mixed Cortical Cultures (in vitro TBI model)Superior regrowth rates compared to 1:1:1 and 4:1:1 ratios.[16]
4:1:1Mixed Cortical Cultures (in vitro TBI model)Accelerated regrowth in some instances.[16]
1:1:1Mixed Cortical Cultures (in vitro TBI model)No significant observable benefit within the evaluated time points.[16]
2:1:1.2Brain-damaged miceEffective in the context of brain injury.[16]
2.5:1:3Severe TBI comatose patientsSignificant functional recovery.[16]
1.8:1:1.2Neonatal pigsOptimum for feeding habits and growth.[16]

Experimental Protocols

Protocol 1: Determining Optimal Valine and Isoleucine Concentrations

This protocol outlines a method for determining the optimal concentrations of valine and isoleucine for a specific cell line using a dose-response matrix.

Materials:

  • Basal cell culture medium deficient in valine and isoleucine.

  • Stock solutions of L-valine and L-isoleucine (sterile-filtered).

  • Your cell line of interest.

  • 96-well cell culture plates.

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue™).

  • Plate reader.

Procedure:

  • Prepare Media: Prepare a series of media in a 96-well plate format with varying concentrations of valine and isoleucine. Create a matrix with, for example, 5 different valine concentrations along the x-axis and 5 different isoleucine concentrations along the y-axis. Include a negative control (no valine and no isoleucine) and a positive control (your standard culture medium).

  • Cell Seeding: Seed your cells into the 96-well plates at a predetermined density.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Cell Proliferation Assay: At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the control wells and generate a 3D surface plot or a heatmap to visualize the optimal concentrations of valine and isoleucine for cell growth.

Protocol 2: Analysis of Amino Acid Consumption

This protocol describes how to analyze the consumption of valine and isoleucine from the cell culture medium.

Materials:

  • Your cell culture system (e.g., T-flasks, bioreactor).

  • Syringes and sterile filters (0.22 µm).

  • Microcentrifuge tubes.

  • Access to an HPLC or a commercial amino acid analysis service.

Procedure:

  • Sample Collection: At various time points during your cell culture (e.g., every 24 hours), collect a small, sterile sample of the culture supernatant.

  • Sample Preparation: Centrifuge the sample to pellet any cells or debris. Filter the supernatant through a 0.22 µm sterile filter into a clean microcentrifuge tube.

  • Storage: Store the samples at -80°C until analysis.

  • Amino Acid Analysis: Analyze the concentrations of valine and isoleucine in the samples using a suitable method such as HPLC with pre-column derivatization.[19]

  • Data Analysis: Calculate the consumption rate of each amino acid over time. This information can be used to identify limiting amino acids and to design feeding strategies.[15]

Visualizations

BCAA_Signaling_Pathway BCAAs Valine, Isoleucine, Leucine mTORC1 mTORC1 BCAAs->mTORC1 Activates BCAT BCAT BCAAs->BCAT Catabolism Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth BCKDH BCKDH Complex BCAT->BCKDH Metabolism Energy Metabolism BCKDH->Metabolism Experimental_Workflow Start Start: Suboptimal Cell Growth Hypothesis Hypothesis: Val-Ile Imbalance Start->Hypothesis Protocol1 Protocol 1: Dose-Response Matrix Hypothesis->Protocol1 Protocol2 Protocol 2: Spent Media Analysis Hypothesis->Protocol2 Analysis1 Analyze Proliferation Data Protocol1->Analysis1 Analysis2 Analyze Amino Acid Consumption Rates Protocol2->Analysis2 Optimization Optimize Media Formulation Analysis1->Optimization Analysis2->Optimization Validation Validate with Growth Curve Optimization->Validation End End: Optimized Cell Growth Validation->End

References

solubility issues of Val-Ile in neutral pH media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with the dipeptide Val-Ile, particularly in neutral pH media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide insoluble in neutral pH buffers like PBS (pH 7.4)?

A1: The this compound dipeptide is composed of two hydrophobic amino acids: Valine (Val) and Isoleucine (Ile).[1][2] The presence of these non-polar side chains leads to low affinity for aqueous solutions and a tendency to aggregate, resulting in poor solubility in neutral pH buffers.[2][3] Peptides are generally least soluble at their isoelectric point (pI), and for a neutral dipeptide like this compound, the pI will be close to neutral pH, further contributing to low solubility.[1][2]

Q2: What is the first step I should take when I encounter solubility issues with this compound?

A2: Before attempting to dissolve the entire batch of your peptide, it is highly recommended to perform a solubility test with a small amount.[3][4][5][6] This will help you determine the optimal solvent and concentration without risking your entire sample.[3]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, for hydrophobic peptides like this compound, using a small amount of an organic co-solvent is a standard approach.[3][7] Dimethyl sulfoxide (DMSO) is a common first choice, followed by dimethylformamide (DMF) or acetonitrile.[3] The peptide should first be dissolved in the organic solvent, and then the aqueous buffer can be added dropwise while vortexing to reach the desired final concentration.[4]

Q4: What is the maximum concentration of organic solvent I can use in my experiment?

A4: The final concentration of the organic solvent should be kept as low as possible, as it may affect your experimental results, especially in cell-based assays.[3][4] A final concentration of 1% (v/v) DMSO is generally considered acceptable for most biological assays.[3][4] However, the tolerance of your specific assay should always be a consideration.

Q5: Can adjusting the pH of the solution help improve the solubility of this compound?

A5: Although this compound is a neutral peptide, adjusting the pH of the solution away from its isoelectric point can increase its net charge and improve solubility.[7][8] You can try to dissolve the dipeptide in a slightly acidic (e.g., using a small amount of acetic acid) or slightly basic (e.g., using a small amount of ammonium bicarbonate) solution.[4][8]

Q6: Are there any physical methods to aid in the dissolution of this compound?

A6: Yes, sonication and gentle warming can be effective.[3][7][8] Sonication can help break up peptide aggregates, while gentle warming to around 37°C can increase the kinetic energy and improve solubility.[7][8] However, excessive heating should be avoided to prevent peptide degradation.[3]

Troubleshooting Guide

If you are experiencing difficulty dissolving your this compound dipeptide, follow these troubleshooting steps sequentially.

Issue Troubleshooting Step Rationale
Peptide does not dissolve in aqueous buffer (e.g., PBS pH 7.4) 1. Sonication: Place the vial in a sonicator bath for 5-10 minutes.[4] 2. Gentle Warming: Gently warm the solution to 37°C for 10-15 minutes.[8] 3. pH Adjustment: Add a small amount of dilute acetic acid (to lower pH) or ammonium bicarbonate (to raise pH) dropwise.[4]These physical and chemical methods can help overcome the initial energy barrier for dissolution by breaking up aggregates and increasing the net charge on the peptide.[4][8]
Peptide precipitates out of solution after adding aqueous buffer to the organic stock 1. Decrease Final Concentration: The solubility limit of the peptide in the mixed solvent system may have been exceeded. Try preparing a more dilute final solution.[8] 2. Increase Proportion of Organic Solvent: If your experiment allows, a slightly higher percentage of the organic co-solvent in the final solution can help maintain solubility.[8] 3. Change the Order of Addition: Ensure you are adding the concentrated organic stock to the aqueous buffer dropwise while vortexing, not the other way around.[4]This indicates that the peptide is not soluble at the target concentration in the final solvent mixture. Adjusting the concentration or the solvent ratio can address this.[8] The order of addition is crucial to avoid localized high concentrations of the peptide that can lead to precipitation.[4]
Solution remains cloudy or contains visible particles after trying initial steps 1. Use a Stronger Organic Solvent: If DMSO fails, try dissolving a small test amount in DMF or acetonitrile.[3] 2. Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material.[3][7] Use the supernatant for your experiment.For highly hydrophobic peptides, a more potent organic solvent may be necessary for initial solubilization. Centrifugation ensures that you are working with a solution of known concentration, free of insoluble aggregates.[3][7]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound

Objective: To determine the most suitable solvent for dissolving the this compound dipeptide.

Materials:

  • Lyophilized this compound dipeptide

  • Sterile deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg) into several separate microcentrifuge tubes.

  • To the first tube, add a small volume of sterile deionized water (e.g., 100 µL) to attempt to make a stock solution (e.g., 10 mg/mL).

  • Vortex the tube for 30 seconds. Observe for dissolution.

  • If not dissolved, place the tube in a sonicator bath for 5-10 minutes.[4] Observe again.

  • If the peptide remains insoluble, repeat steps 2-4 in separate tubes with the following solvents:

    • PBS, pH 7.4

    • 0.1 M Acetic Acid

    • 0.1 M Ammonium Bicarbonate

    • DMSO

  • Record the solvent in which the peptide fully dissolves to form a clear solution.

Protocol 2: Preparation of a this compound Stock Solution Using an Organic Co-solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • Lyophilized this compound dipeptide

  • Dimethyl sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Add a small volume of DMSO directly to the vial containing the lyophilized this compound to achieve a high concentration stock (e.g., 20-50 mg/mL).

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.[4] The solution should be clear.

  • In a separate sterile tube, place the required volume of your desired aqueous buffer.

  • While gently vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution drop by drop to achieve the final desired peptide concentration.[4]

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution remains clear, it is ready for use.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Visualizations

Troubleshooting_Workflow start Start: Lyophilized this compound test_aqueous Attempt to dissolve in neutral aqueous buffer (e.g., PBS) start->test_aqueous is_soluble Is the solution clear? test_aqueous->is_soluble sonicate_warm Sonication (5-10 min) Gentle Warming (37°C) is_soluble->sonicate_warm No success Success: Solution ready for use is_soluble->success Yes is_soluble2 Is the solution clear? sonicate_warm->is_soluble2 adjust_ph Adjust pH (Slightly acidic or basic) is_soluble2->adjust_ph No is_soluble2->success Yes is_soluble3 Is the solution clear? adjust_ph->is_soluble3 use_organic Dissolve in minimal DMSO is_soluble3->use_organic No is_soluble3->success Yes add_to_buffer Add dropwise to vortexing aqueous buffer use_organic->add_to_buffer is_soluble4 Is the final solution clear? add_to_buffer->is_soluble4 is_soluble4->success Yes troubleshoot Troubleshoot: - Lower final concentration - Increase organic solvent % is_soluble4->troubleshoot No

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Protocol_Flow start Start: Small aliquot of this compound dissolve_dmso Dissolve in minimal DMSO to create concentrated stock start->dissolve_dmso add_dropwise Slowly add DMSO stock to vortexing aqueous buffer dissolve_dmso->add_dropwise prepare_buffer Prepare desired volume of aqueous buffer in a separate tube prepare_buffer->add_dropwise check_solution Visually inspect for clarity add_dropwise->check_solution is_clear Is the solution clear? check_solution->is_clear ready_to_use Solution ready for use is_clear->ready_to_use Yes precipitate Precipitation occurred is_clear->precipitate No aliquot_store Aliquot and store at -20°C or -80°C ready_to_use->aliquot_store troubleshoot Refer to Troubleshooting Guide: - Adjust concentration - Adjust solvent ratio precipitate->troubleshoot

Caption: Protocol for preparing this compound solution with a co-solvent.

References

Technical Support Center: Preventing Valine and Isoleucine Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for preventing Valine (Val) and Isoleucine (Ile) degradation in cell culture. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their cell culture processes and mitigate issues related to the premature degradation of these essential branched-chain amino acids (BCAAs). Valine and isoleucine are critical for robust cell growth, viability, and the production of high-quality recombinant proteins. Their degradation can lead to the accumulation of toxic byproducts, nutrient depletion, and overall suboptimal culture performance. This guide provides comprehensive troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of relevant quantitative data to help you effectively manage Val-Ile levels in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of valine and isoleucine degradation in cell culture?

A1: The primary drivers of valine and isoleucine degradation in cell culture are enzymatic processes initiated by branched-chain aminotransferases (BCATs).[1][2][3][4] There are two main forms of this enzyme: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1][3][4] These enzymes catalyze the first step in the catabolism of BCAAs, converting them into their respective α-keto acids.[5] Subsequent enzymatic steps can lead to the formation of byproducts that can be either utilized in other metabolic pathways or accumulate to inhibitory levels in the culture medium.[5] The expression and activity of BCAT enzymes can be influenced by the specific cell line, the culture conditions, and the metabolic state of the cells.[1][3][4]

Q2: Why is preventing this compound degradation important for my cell culture?

A2: Preventing valine and isoleucine degradation is crucial for several reasons. Firstly, these are essential amino acids that serve as fundamental building blocks for protein synthesis, and their depletion can limit cell growth and recombinant protein production.[6][7] Secondly, the degradation of these amino acids leads to the accumulation of metabolic byproducts, such as branched-chain α-keto acids and other organic acids, which can be toxic to cells and inhibit culture performance.[5] This can result in reduced cell viability and productivity.[5] Furthermore, uncontrolled amino acid degradation can lead to an increase in ammonia concentration in the culture medium, which is a well-known inhibitor of cell growth and can negatively impact protein quality.[8][9][10]

Q3: What are the typical signs of significant this compound degradation in a bioreactor?

A3: Signs of significant valine and isoleucine degradation in a bioreactor can be observed through regular monitoring of the culture. A rapid decrease in the concentration of valine and isoleucine in the spent medium, as determined by HPLC analysis, is a direct indicator.[6] Indirectly, you may observe a slowdown or cessation of cell growth, a drop in cell viability, and an increase in the concentration of ammonia and lactate in the culture medium.[8][9][10] In some cases, you might also detect the accumulation of specific degradation byproducts if you are performing metabolomic analysis.

Q4: Can the choice of cell line influence the rate of this compound degradation?

A4: Yes, the choice of cell line can significantly influence the rate of valine and isoleucine degradation. Different cell lines, and even different clones of the same parental cell line, can have varying expression levels of the BCAT1 and BCAT2 enzymes responsible for initiating BCAA catabolism.[1][3][4] Studies have shown that the effects of disrupting BCAT genes are cell-line dependent, suggesting inherent differences in the metabolic wiring of various CHO cell lines.[1][3][4] Therefore, characterizing the metabolic profile of your specific cell line is an important step in developing an effective strategy to prevent this compound degradation.

Troubleshooting Guides

Q1: My HPLC analysis shows a rapid depletion of valine and isoleucine early in the culture, even with a rich medium. What could be the cause and how can I fix it?

A1: This issue is likely due to high metabolic activity of your cells, leading to rapid consumption and/or degradation of these amino acids. Here’s a troubleshooting workflow:

  • Confirm Consumption vs. Degradation: First, it's important to determine if the amino acids are being primarily consumed for biomass and protein production or if they are being degraded. A metabolic flux analysis can provide insights into the fate of these amino acids.[11][12][13]

  • Spent Media Analysis: Conduct a thorough spent media analysis to look for the accumulation of byproducts of BCAA catabolism, such as isobutyrate and 2-methylbutyrate.[4] Elevated levels of these byproducts would confirm a high rate of degradation.

  • Feeding Strategy Optimization: Implement a fed-batch strategy to replenish valine and isoleucine as they are consumed.[6][7] This can involve designing a custom feed solution based on the specific consumption rates of your cell line, which can be determined through regular monitoring of amino acid concentrations in the spent medium.[14][15]

  • Genetic Engineering: For a more targeted and long-term solution, consider genetic engineering of your cell line. Knocking out the BCAT1 gene has been shown to be effective in reducing the degradation of BCAAs and the production of inhibitory byproducts, leading to improved cell growth and productivity.[1][3][4]

Q2: I've noticed a significant increase in ammonia concentration in my bioreactor, and I suspect it's related to amino acid degradation. How can I confirm this and what are the mitigation strategies?

A2: An increase in ammonia is a common issue in cell culture and can indeed be linked to the deamination of amino acids, including valine and isoleucine.[8][9][10]

  • Confirmation: To confirm the source of ammonia, you can perform a spent media analysis to correlate the decrease in amino acid concentrations with the increase in ammonia. While glutamine is a major contributor to ammonia production, other amino acids also play a role.[8]

  • Mitigation Strategies:

    • Optimize Glutamine Levels: Since glutamine is a primary source of ammonia, ensure its concentration in the medium is not excessively high.[8]

    • Valine Supplementation: Interestingly, studies have shown that controlled feeding of valine can actually help reduce ammonia production by redirecting metabolic fluxes in the central carbon metabolism.[16][17]

    • pH Control: Maintaining a stable pH in the bioreactor is crucial, as pH shifts can influence enzymatic activities related to amino acid metabolism.

    • Alternative Energy Sources: Providing alternative energy sources, such as pyruvate, may reduce the reliance on amino acids for energy, thereby decreasing their degradation and subsequent ammonia production.

Q3: My recombinant protein yield is lower than expected, and I suspect nutrient limitation due to this compound degradation. What steps should I take?

A3: Lower-than-expected protein yield can be a direct consequence of the depletion of essential amino acids like valine and isoleucine.

  • Monitor Amino Acid Levels: The first step is to regularly monitor the concentrations of all essential amino acids in your spent medium throughout the culture duration.[6] This will help you identify if and when valine and isoleucine become limiting.

  • Implement a Rational Feeding Strategy: Based on the consumption data, design a feeding strategy that replenishes these amino acids to maintain them at optimal concentrations.[6][7][14][15] Commercial feed supplements are available, or you can develop a custom formulation tailored to your cell line's specific needs.

  • Comparative Analysis: If possible, compare the amino acid consumption profiles of high-producing and low-producing clones of your cell line. This may reveal differences in their metabolic requirements and help you optimize the medium and feeding strategy for improved productivity.

  • Consider Dipeptide Feeds: Some studies suggest that using dipeptides in feed media can improve amino acid stability and uptake by the cells, potentially leading to better culture performance.[18]

Quantitative Data Summary

The following tables summarize quantitative data related to valine and isoleucine metabolism in CHO cell cultures.

Table 1: Impact of Valine Feeding on Metabolite Production in CHO Cells

Culture ConditionEPO Titer Increase (%)Ammonium Production Decrease (%)Lactate Production Decrease (%)
Control---
5 mM Valine Feeding252326

This data is based on a study investigating the effects of valine feeding on a CHO cell line producing erythropoietin (EPO). The results indicate that a controlled feeding of valine can enhance product titer while reducing the accumulation of inhibitory byproducts like ammonia and lactate.[16][17]

Table 2: Representative Specific Consumption Rates of Essential Amino Acids in a Fed-Batch CHO Culture

Amino AcidGrowth Phase (pmol/cell/day)Stationary Phase (pmol/cell/day)
Isoleucine0.15 - 0.250.10 - 0.20
Leucine0.20 - 0.300.15 - 0.25
Valine 0.18 - 0.28 0.12 - 0.22
Lysine0.12 - 0.200.08 - 0.15
Methionine0.05 - 0.100.03 - 0.08
Phenylalanine0.08 - 0.150.05 - 0.10
Threonine0.10 - 0.180.07 - 0.14
Tryptophan0.02 - 0.050.01 - 0.04

Note: These are representative ranges and the actual consumption rates can vary significantly depending on the cell line, culture conditions, and the specific recombinant protein being produced. It is crucial to determine these rates experimentally for your specific process.[7]

Experimental Protocols

Protocol 1: Spent Media Analysis for Amino Acid Concentration using HPLC

This protocol outlines the general steps for determining the concentration of amino acids in spent cell culture medium using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

1. Sample Preparation:

  • Collect a sample of the cell culture medium from the bioreactor.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells and any debris.[2]

  • Carefully collect the supernatant (the spent medium).[2]

  • Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[19]

  • The sample is now ready for derivatization and HPLC analysis. For some methods, a deproteinization step using perchloric acid may be necessary.[2]

2. Pre-column Derivatization (Example using OPA):

  • o-Phthalaldehyde (OPA) is a common reagent used to derivatize primary amino acids to make them fluorescent and thus detectable by a fluorescence detector on the HPLC.

  • The derivatization reaction is typically automated in the HPLC autosampler to ensure reproducibility.[20]

  • A typical procedure involves mixing the sample with the OPA reagent and a thiol (like 2-mercaptoethanol) in a borate buffer for a short incubation time before injection.[3]

3. HPLC Analysis:

  • Column: A reverse-phase C18 column is commonly used for the separation of derivatized amino acids.

  • Mobile Phase: A gradient of two mobile phases is typically used for elution. For example, Mobile Phase A could be a sodium acetate buffer, and Mobile Phase B could be an organic solvent like acetonitrile or methanol.

  • Detection: A fluorescence detector is used to detect the OPA-derivatized amino acids.

  • Quantification: The concentration of each amino acid is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of amino acid standards.

Protocol 2: Workflow for Troubleshooting Amino Acid Depletion

This protocol provides a systematic approach to identifying and addressing amino acid depletion in your cell culture.

1. Baseline Data Collection:

  • Run a batch or fed-batch culture of your cell line under standard conditions.

  • Collect samples of the culture medium at regular intervals (e.g., every 24 hours).

  • Analyze the amino acid concentrations in these samples using the HPLC protocol described above.

  • This will provide you with a baseline consumption profile for all essential amino acids.[21][22]

2. Identify Limiting Amino Acids:

  • Plot the concentration of each amino acid over time.

  • Identify which amino acids are being depleted most rapidly and are at risk of becoming limiting for cell growth or protein production. Pay close attention to valine and isoleucine.

3. Develop a Feeding Strategy:

  • Based on the consumption rates calculated from your baseline data, formulate a concentrated feed solution containing the limiting amino acids.[14][15]

  • The goal is to replenish these amino acids to maintain their concentrations within an optimal range throughout the culture.

4. Implement and Monitor:

  • Run a new fed-batch culture implementing your designed feeding strategy.

  • Continue to monitor the amino acid concentrations in the spent medium to ensure that your feeding strategy is effective and to make any necessary adjustments.

Signaling Pathways and Workflows

BCAA Degradation Pathway

BCAA_Degradation Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Propionyl_CoA Propionyl_CoA alpha_Ketoisovalerate->Propionyl_CoA BCKDH Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA alpha_Keto_beta_methylvalerate->Acetyl_CoA_Propionyl_CoA BCKDH TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA_Propionyl_CoA->TCA_Cycle

Caption: Branched-Chain Amino Acid (BCAA) Degradation Pathway.

Experimental Workflow for Spent Media Analysis

Spent_Media_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis Bioreactor Bioreactor Sample Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Bioreactor->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Filtration 0.2 µm Filtration Supernatant_Collection->Filtration Derivatization Pre-column Derivatization (e.g., OPA) Filtration->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Caption: Workflow for Amino Acid Analysis of Spent Media.

mTOR Signaling Pathway in Response to Amino Acids

mTOR_Signaling Amino_Acids Amino Acids (Val, Ile, Leu) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified mTOR Signaling Pathway Activation by Amino Acids.

References

Val-Ile Technical Support Center: Troubleshooting Poor Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Val-Ile dipeptide applications. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor cell viability during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability after supplementing our culture medium with this compound. What are the potential causes?

Poor cell viability upon this compound supplementation can stem from several factors, ranging from the physicochemical properties of the dipeptide solution to complex cellular responses. The primary suspects include:

  • Amino Acid Imbalance and Antagonism: High concentrations of valine and isoleucine can lead to an imbalance in the intracellular amino acid pool. Valine and isoleucine are branched-chain amino acids (BCAAs) that share common transport systems and metabolic pathways.[1] An excess of one can competitively inhibit the uptake and utilization of the other, potentially leading to a deficiency in one of these essential amino acids and subsequent cytotoxicity.[1][2]

  • Dipeptide Instability and Degradation: While dipeptides are generally more stable than free amino acids in solution, they can still degrade over time, especially under certain storage and cell culture conditions.[3][4] The degradation products might have unforeseen cytotoxic effects.

  • High Dipeptide Concentration: Even if stable, excessively high concentrations of the this compound dipeptide itself could be toxic to certain cell lines. It is crucial to determine the optimal concentration range for your specific cell type through dose-response experiments.

  • Impurities in the Dipeptide Preparation: The purity of the this compound dipeptide is critical. Contaminants from the synthesis process, such as residual solvents or by-products, could be the source of the observed cytotoxicity.

  • Suboptimal Cell Culture Conditions: The issue may not be directly with the dipeptide but rather with the overall health of the cell culture. Factors such as passage number, cell density, and the quality of the basal medium and serum can all impact cell viability.[5]

Q2: Could the this compound dipeptide be causing an amino acid imbalance in our cells? How can we test for this?

Yes, this is a plausible cause. High extracellular concentrations of valine and isoleucine from the this compound dipeptide can lead to a phenomenon known as BCAA antagonism.[1] These amino acids compete for the same cellular transporters. An excess of valine, for instance, can hinder the uptake of isoleucine, leading to an intracellular isoleucine deficiency, which can impair protein synthesis and trigger stress responses, ultimately reducing cell viability.[2]

To investigate this, you can design experiments to:

  • Supplement with the Potentially Limiting Amino Acid: In parallel to your this compound experiment, set up conditions where you also supplement with additional isoleucine or valine individually to see if this rescues the phenotype.

  • Titrate the Dipeptide Concentration: Perform a dose-response curve with a wide range of this compound concentrations to identify a non-toxic working concentration.

  • Analyze Intracellular Amino Acid Pools: While technically demanding, techniques like HPLC or mass spectrometry can be used to quantify the intracellular concentrations of valine and isoleucine in response to this compound supplementation.

Q3: How can we ensure the stability of our this compound dipeptide solution?

To maintain the stability and integrity of your this compound dipeptide, follow these best practices:

  • Proper Storage: Store the lyophilized dipeptide at -20°C or -80°C.[4] Once reconstituted, store the stock solution in small aliquots at -20°C or colder to minimize freeze-thaw cycles.[4]

  • Sterile Preparation: Prepare stock solutions under sterile conditions using high-purity, sterile water or a suitable buffer. Filter-sterilize the final solution through a 0.22 µm filter.

  • pH and Buffer Considerations: Ensure the pH of the stock solution is compatible with your cell culture medium (typically pH 7.2-7.4).

  • Freshly Prepared Media: Whenever possible, supplement your cell culture medium with the this compound dipeptide immediately before use.

Troubleshooting Guide

The following table summarizes potential causes of poor cell viability when using this compound and provides actionable troubleshooting steps.

Potential Cause Recommended Troubleshooting Steps
Amino Acid Antagonism - Perform a dose-response experiment to determine the optimal this compound concentration.- Supplement with individual amino acids (valine or isoleucine) to see if viability is restored.- Use a balanced amino acid supplement in conjunction with this compound.
Dipeptide Instability/Degradation - Prepare fresh this compound stock solutions.- Aliquot and store stock solutions at -20°C or below to avoid freeze-thaw cycles.[4]- Filter-sterilize the dipeptide solution before adding to the culture medium.
High Dipeptide Concentration - Conduct a toxicity assay with a serial dilution of this compound to determine the IC50 value for your cell line.- Start with a low concentration and gradually increase it.
Impurities in Dipeptide - Check the certificate of analysis for the purity of the this compound dipeptide.- If possible, test a batch from a different lot or supplier.
General Cell Culture Issues - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[5]- Use a consistent and appropriate cell seeding density.- Test for mycoplasma contamination.[6]
Assay-Specific Problems - Include appropriate controls in your viability assay (e.g., untreated cells, vehicle control).- Ensure that the this compound dipeptide does not interfere with the assay chemistry (e.g., by reacting with MTT reagent).

Experimental Protocols

Here are detailed protocols for common cell viability assays, adapted for troubleshooting experiments with this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Your cell line of interest

  • This compound dipeptide stock solution

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound dipeptide in your cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.

Materials:

  • Trypan Blue solution (0.4%)[7]

  • Hemocytometer

  • Microscope

  • Your cell line of interest, grown in suspension or harvested from adherent culture

  • This compound dipeptide

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from your control and this compound-treated cultures.

  • Staining: Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution.[8]

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[7][9]

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

ATP-Based Cell Viability Assay

This assay measures the amount of ATP in a cell population, which is a marker for metabolically active, viable cells.[10]

Materials:

  • Commercially available ATP-based viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

  • Opaque-walled 96-well plates

  • Your cell line of interest

  • This compound dipeptide

Protocol:

  • Cell Seeding: Seed your cells in an opaque-walled 96-well plate at your desired density.

  • Treatment: Treat the cells with a range of this compound concentrations as described for the MTT assay.

  • Incubation: Incubate for the desired treatment duration.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[11]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Cell Viability with this compound start Poor Cell Viability Observed check_concentration Is the this compound concentration optimized? start->check_concentration check_culture Are the general cell culture conditions optimal? check_concentration->check_culture Yes dose_response Perform a dose-response curve to find the optimal concentration. check_concentration->dose_response No check_stability Is the this compound solution fresh and properly stored? check_culture->check_stability Yes optimize_culture Optimize cell density, passage number, and check for contamination. check_culture->optimize_culture No check_antagonism Could amino acid antagonism be the issue? check_stability->check_antagonism Yes prepare_fresh Prepare fresh this compound solutions and store properly. check_stability->prepare_fresh No supplement_aa Supplement with individual Val or Ile to test for rescue. check_antagonism->supplement_aa Potentially end_bad Further Investigation Needed check_antagonism->end_bad Unlikely dose_response->check_culture optimize_culture->check_stability prepare_fresh->check_antagonism end_good Problem Resolved supplement_aa->end_good Viability Restored supplement_aa->end_bad No Change SignalingPathway Hypothetical Pathway for this compound Induced Cytotoxicity cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound High this compound Concentration transporter BCAA Transporter This compound->transporter val_high High Intracellular Valine transporter->val_high ile_low Low Intracellular Isoleucine (due to competitive inhibition) transporter->ile_low inhibition protein_synthesis Impaired Protein Synthesis ile_low->protein_synthesis stress_response Cellular Stress Response (e.g., Amino Acid Deprivation Response) protein_synthesis->stress_response apoptosis Apoptosis stress_response->apoptosis viability Decreased Cell Viability apoptosis->viability ExperimentalWorkflow Experimental Workflow for Cell Viability Assay with this compound start Start seed_cells Seed cells in a 96-well plate start->seed_cells prepare_treatments Prepare serial dilutions of this compound seed_cells->prepare_treatments add_treatments Add this compound treatments to cells prepare_treatments->add_treatments incubate Incubate for a defined period (e.g., 24-72h) add_treatments->incubate add_reagent Add viability assay reagent (e.g., MTT, ATP substrate) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent measure_signal Measure signal (absorbance or luminescence) incubate_reagent->measure_signal analyze_data Analyze data and calculate % viability measure_signal->analyze_data end End analyze_data->end

References

Technical Support Center: The Impact of Val-Ile on Ammonia Accumulation in Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of valine and isoleucine on ammonia accumulation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of ammonia accumulation in mammalian cell culture, and why is it a concern?

Ammonia is a toxic metabolic byproduct that primarily originates from the deamination of amino acids, with glutamine being a major contributor.[1] High concentrations of ammonia can negatively impact cell growth, viability, and recombinant protein productivity and quality.[2][3][4][5][6][7] Specifically, it can alter glycosylation patterns of therapeutic proteins.[2][3][5]

Q2: How can supplementing culture media with valine affect ammonia levels?

Supplementing culture media with valine has been shown to reduce ammonia accumulation, particularly in Chinese Hamster Ovary (CHO) cell cultures.[2][3][5][6] The addition of valine can lead to a significant decrease in ammonium concentration in the culture medium.[2][3][5]

Q3: What is the proposed mechanism by which valine reduces ammonia accumulation?

Valine supplementation appears to reroute cellular metabolism. It enriches the Tricarboxylic Acid (TCA) cycle, which is a central pathway for energy production.[2][5][6] This metabolic shift is associated with the excretion of alanine as a primary mechanism for removing ammonia from the cells.[2][5][6]

Q4: What is the role of isoleucine in ammonia metabolism in cell culture?

Isoleucine, as a branched-chain amino acid (BCAA), is involved in ammonia detoxification.[8][9] Its catabolism provides metabolites that can enter the TCA cycle, potentially supplying the carbon skeletons needed for the synthesis of glutamate and glutamine, which are key molecules in ammonia fixation.[8] However, some studies suggest that a cocktail of BCAAs (leucine, isoleucine, and valine) may have cytotoxic effects on certain cell types, like astrocytes, so its specific impact can be cell-type dependent.[10]

Q5: Are there other amino acids that can help mitigate the toxic effects of ammonia?

Yes, studies have shown that the addition of other amino acids, such as threonine, proline, and glycine, can also help mitigate the negative effects of ammonia on cell growth and recombinant protein production in CHO cells.[4][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High ammonia levels early in culture Chemical decomposition of glutamine in the medium.- Prepare fresh medium for each experiment. - Store medium at 4°C and avoid prolonged exposure to 37°C before use.[11]
Inconsistent ammonia measurements between experiments Variations in experimental conditions.- Standardize cell seeding density, media formulation, and incubation times. - Measure and record ammonia levels at key time points in all experiments for better data correlation.[11]
Cell viability is low despite valine supplementation Cell-type specific effects or suboptimal concentration.- Titrate the concentration of valine to determine the optimal level for your specific cell line. - Evaluate the combined effect of valine and isoleucine, as their interplay can be complex.
Unexpected metabolic shifts (e.g., high lactate) with BCAA supplementation Imbalance in amino acid metabolism.- Analyze the consumption and production rates of other key amino acids and metabolites. - Consider adjusting the concentrations of other media components to support the metabolic changes induced by BCAA supplementation.

Quantitative Data Summary

The following table summarizes the quantitative impact of valine supplementation on CHO cell culture performance as reported in the literature.

Parameter Control Culture Culture with 5 mM Valine Percentage Change Reference
Ammonium Production BaselineReduced-23%[2][3][5]
Lactate Production BaselineReduced-26%[2][3][5]
EPO Titer BaselineIncreased+25%[2][3][5]

Experimental Protocols

1. Protocol for Measuring Ammonia Concentration in Cell Culture Supernatant

This protocol is based on a commercially available colorimetric ammonia assay kit.

Materials:

  • Ammonia Assay Kit (e.g., based on the Berthelot reaction or enzymatic assays)[11]

  • Ammonium Chloride (NH₄Cl) Standard

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm or 630-670 nm)[11][12]

  • Cell culture supernatant samples

Procedure:

  • Standard Curve Preparation: Prepare a series of NH₄Cl standards in a concentration range relevant to your expected sample concentrations (e.g., 0 to 10 nmol/well).[11] Add 50 µL of each standard to separate wells of the 96-well plate.[11]

  • Sample Preparation: Centrifuge cell culture samples to remove any cells or debris. Use the clear supernatant for the assay.

  • Assay Reaction:

    • Add the recommended volume of assay reagents to each well containing standards and samples, following the kit manufacturer's instructions. This typically involves adding an assay buffer, a probe, and an enzyme mix.[11]

    • For some kits, this may involve sequential addition of different reagents with mixing.[12]

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C, protected from light).[11]

  • Measurement: Measure the optical density (OD) at the specified wavelength using a microplate reader.[11][12]

  • Calculation:

    • Subtract the OD of the blank (0 standard) from all readings.

    • Plot the standard curve of OD versus the amount of NH₄Cl.

    • Determine the ammonia concentration in the samples from the standard curve.[11]

2. Alternative Method: Gas-Sensing Electrodes

Gas-sensing ammonia electrodes offer a direct method for measuring ammonia concentration in cell culture media.[11][13] This technique involves adding a pH-adjusting solution to the sample to convert ammonium ions to ammonia gas, which is then detected by the electrode.[13]

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_supplementation Experimental Groups cluster_analysis Analysis Cell Seeding Cell Seeding Culture Incubation Culture Incubation Cell Seeding->Culture Incubation Sample Collection Sample Collection Culture Incubation->Sample Collection Control Medium Control Medium Val/Ile Supplemented Medium Val/Ile Supplemented Medium Ammonia Assay Ammonia Assay Sample Collection->Ammonia Assay Metabolite Analysis Metabolite Analysis Sample Collection->Metabolite Analysis Cell Viability Assay Cell Viability Assay Sample Collection->Cell Viability Assay

Caption: Experimental workflow for assessing the impact of Val-Ile on ammonia.

signaling_pathway Valine Valine TCA Cycle TCA Cycle Valine->TCA Cycle Enriches Isoleucine Isoleucine Isoleucine->TCA Cycle Provides Metabolites Glutamine Glutamine Ammonia Ammonia Glutamine->Ammonia Deamination Alanine Alanine Ammonia->Alanine Incorporation Glutamate/Glutamine Synthesis Glutamate/Glutamine Synthesis Ammonia->Glutamate/Glutamine Synthesis Detoxification TCA Cycle->Alanine Precursor Supply TCA Cycle->Glutamate/Glutamine Synthesis Provides Carbon Skeleton

Caption: Metabolic pathways of this compound in ammonia reduction.

References

Technical Support Center: Cellular Uptake of Val-Ile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges related to the cellular uptake of the dipeptide Valine-Isoleucine (Val-Ile).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the cellular uptake of this compound?

The primary mechanism for the cellular uptake of di- and tripeptides, including likely this compound, is mediated by proton-coupled oligopeptide transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[1][2][3][4] These transporters move peptides across the cell membrane coupled with a proton gradient.[1][5]

Q2: Which transporter, PEPT1 or PEPT2, is more likely to be involved in this compound uptake?

Both PEPT1 and PEPT2 have broad substrate specificity and can transport a wide variety of di- and tripeptides.[2][3][4] Generally, PEPT1 is a low-affinity, high-capacity transporter primarily found in the small intestine, while PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidneys, lungs, and brain.[1][3][6] The specific transporter involved would depend on the cell type being studied. For intestinal absorption studies (e.g., using Caco-2 cells), PEPT1 would be the primary transporter of interest.

Q3: Are there any known inhibitors for PEPT1 and PEPT2 that can be used in my experiments?

Yes, several compounds are known to inhibit PEPT1 and PEPT2. A potent inhibitor for both transporters is the modified dipeptide Lys[Z(NO2)]-Val (LZNV).[7][8] Additionally, various peptidomimetic drugs, such as certain β-lactam antibiotics and ACE inhibitors, are substrates for these transporters and can act as competitive inhibitors.[1][7]

Q4: What is the likely metabolic fate of this compound after cellular uptake?

Once transported into the cell, dipeptides like this compound are typically rapidly hydrolyzed by intracellular peptidases into their constituent amino acids, valine and isoleucine. These individual amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis or other metabolic pathways. The catabolism of branched-chain amino acids like valine and isoleucine can be a significant cellular process.[9]

Q5: Can the uptake of this compound influence cellular signaling pathways?

Yes, the intracellular availability of amino acids is a critical signal for cell growth and proliferation, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[10][11][12][13] The influx of valine and isoleucine from the hydrolysis of this compound can contribute to the activation of mTORC1, leading to downstream effects on protein synthesis and cell metabolism.[10][12]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no detectable this compound uptake Low Transporter Expression: The cell line used may have low endogenous expression of PEPT1 or PEPT2.1. Verify PEPT1/PEPT2 expression using RT-PCR or Western blotting. 2. Consider using a cell line known to express high levels of these transporters (e.g., Caco-2 for PEPT1) or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells transfected with the transporter).[1][14]
Sub-optimal Assay Conditions: The pH of the uptake buffer can significantly impact the activity of proton-coupled transporters.1. Ensure the uptake buffer has an acidic pH (typically around 6.0-6.5) to provide the necessary proton gradient to drive transport.[15]
Peptide Degradation: Extracellular peptidases may be degrading this compound before it can be transported.1. Include a broad-spectrum peptidase inhibitor in the assay buffer. 2. Minimize the incubation time to reduce the opportunity for degradation.
Hydrophobicity of this compound: Highly hydrophobic peptides can partition into the cell membrane, leading to an overestimation of uptake or aggregation in the assay medium.1. Include a non-specific binding control by measuring uptake at 4°C, where active transport is inhibited.[16] 2. Ensure proper solubilization of the this compound in the assay buffer.
High background or non-specific binding Membrane Binding: As a hydrophobic dipeptide, this compound may be binding non-specifically to the cell surface or the culture plate.1. Perform uptake experiments at 4°C to determine the level of non-specific binding.[16] 2. Include a high concentration of an unlabeled competing substrate (e.g., Gly-Sar or another dipeptide) to block specific uptake and reveal the non-specific component. 3. Thoroughly wash the cells with ice-cold buffer after the uptake period to remove unbound peptide.
Issues with Labeled Peptide: If using a fluorescently or radiolabeled this compound, the label itself could be contributing to non-specific binding.1. Run a control with the free label to assess its interaction with the cells. 2. Consider that bulky fluorescent dyes can alter the transport characteristics of the peptide.[17]
Inconsistent or variable results Cell Culture Variability: The expression and activity of transporters can vary with cell passage number, confluency, and culture conditions. Caco-2 cells, for example, are known for their slow growth and difficult passaging, which can lead to variability.[18]1. Use cells within a consistent and narrow passage number range for all experiments. 2. Standardize the cell seeding density and ensure consistent confluency at the time of the assay. 3. For Caco-2 cells, allow sufficient time for differentiation into a polarized monolayer (typically 18-21 days).
Assay Timing: Uptake rates are often linear for only a short period.1. Perform a time-course experiment to determine the linear range of uptake for your specific experimental conditions.

Quantitative Data

Compound Transporter Parameter Value (mM) Cell System
ValacyclovirrPEPT1Ki2.7Transfected cells
ValacyclovirrPEPT2Ki0.22Transfected cells
L-Valine methyl esterrPEPT1Ki3.6Transfected cells
L-Valine methyl esterrPEPT2Ki0.83Transfected cells
Lys[Z(NO2)]-ValPEPT1/PEPT2Ki~0.002Various

Data for Valacyclovir and L-Valine methyl ester from[19]. Data for Lys[Z(NO2)]-Val from[7].

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in Adherent Cells (e.g., Caco-2)

Materials:

  • Caco-2 cells (or other suitable cell line) cultured on permeable supports (e.g., Transwell inserts).

  • Radiolabeled [3H]-Val-Ile or [14C]-Val-Ile.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with MES to pH 6.0.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.

  • Scintillation cocktail and liquid scintillation counter.

  • Unlabeled this compound for competition assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable supports and allow them to differentiate for 18-21 days.

  • Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.

  • Pre-incubation: Add 0.5 mL of Uptake Buffer to the apical side of the inserts and pre-incubate at 37°C for 15-20 minutes.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add the Uptake Buffer containing a known concentration of radiolabeled this compound to the apical chamber. For non-specific uptake control, add the radiolabeled substrate in the presence of a high concentration (e.g., 10-20 mM) of unlabeled this compound.

  • Incubation: Incubate the cells at 37°C for a predetermined time within the linear uptake range (e.g., 5-15 minutes).

  • Terminate Uptake: Rapidly aspirate the radioactive solution and wash the monolayers three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis: Add 0.5 mL of Lysis Buffer to each insert and incubate at room temperature for 30 minutes with gentle shaking.

  • Measurement: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates to normalize the uptake data (e.g., in pmol/mg protein).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed Caco-2 cells on permeable supports B Differentiate for 18-21 days A->B C Wash with Uptake Buffer (pH 6.0) B->C D Pre-incubate at 37°C C->D E Add radiolabeled this compound +/- inhibitor D->E F Incubate for a defined time E->F G Terminate with ice-cold Wash Buffer F->G H Lyse cells G->H I Measure radioactivity (LSC) H->I J Normalize to protein content I->J K Calculate kinetic parameters J->K

Caption: Workflow for a radiolabeled this compound cellular uptake assay.

Signaling_Pathway ValIle_ext Extracellular this compound PEPT1_2 PEPT1/PEPT2 ValIle_ext->PEPT1_2 H+ ValIle_int Intracellular this compound PEPT1_2->ValIle_int Peptidases Cytosolic Peptidases ValIle_int->Peptidases Val_Ile Valine + Isoleucine Peptidases->Val_Ile mTORC1 mTORC1 Val_Ile->mTORC1 Activation Protein_Syn Protein Synthesis mTORC1->Protein_Syn Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Proposed signaling pathway following this compound uptake.

References

Technical Support Center: Improving Val-Ile Bioavailability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your in vitro studies aimed at improving the bioavailability of the dipeptide Val-Ile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the in vitro bioavailability of a dipeptide like this compound?

A1: The in vitro bioavailability of this compound is primarily determined by two key factors:

  • Intestinal Permeability: The ability of this compound to cross the intestinal epithelial barrier. This is influenced by passive diffusion and, more significantly for dipeptides, active transport via carriers like the Peptide Transporter 1 (PEPT1).[1][2][3]

  • Metabolic Stability: The susceptibility of the this compound peptide bond to hydrolysis by peptidases and proteases present in the gastrointestinal tract and liver.[4][5] Unlike many small molecules, metabolism by cytochrome P450 (CYP) enzymes is less common for simple dipeptides.[5]

Q2: How is the intestinal permeability of this compound measured in vitro?

A2: The standard method is the Caco-2 permeability assay.[6][7] Human Caco-2 cells are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier.[6][8] The transport of this compound from the apical (intestinal lumen side) to the basolateral (blood side) is measured to determine an apparent permeability coefficient (Papp).[8][9]

Q3: My apparent permeability (Papp) for this compound is low in the Caco-2 assay. What are the common causes and next steps?

A3: Low Papp values can stem from several issues. First, verify the integrity of your Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER).[9] Low TEER values indicate a leaky monolayer and unreliable data. Another common issue is low compound recovery, which can be caused by the peptide adsorbing to the plasticware.[9][10] If monolayer integrity and recovery are good, the low permeability may be inherent to the molecule or indicate that it is a substrate for efflux transporters. Refer to the Troubleshooting Low Permeability guide for a detailed workflow.

Q4: The efflux ratio (ER) for this compound is high (>2). What does this signify?

A4: An efflux ratio greater than 2, calculated as the ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability, suggests that this compound is actively transported out of the cell by efflux pumps.[7][9] The most common efflux transporters in Caco-2 cells are P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[11] To identify the specific transporter involved, the assay should be repeated in the presence of specific inhibitors. See the Investigating High Efflux guide for more details.

Q5: What is the best in vitro system to assess the metabolic stability of this compound?

A5: While human liver microsomes (HLMs) are standard for assessing CYP-mediated metabolism, they are less relevant for dipeptides like this compound, which are primarily degraded by peptidases.[5][12] More appropriate in vitro systems include:

  • Intestinal S9 Fractions or Homogenates: These contain a wide range of intestinal metabolic enzymes, including brush-border and cytosolic peptidases.[4]

  • Human Plasma: To assess stability in circulation.[4][13]

  • Hepatocytes: These provide a more complete metabolic picture than microsomes, including both Phase I and Phase II enzymes, as well as peptidases.[14][15]

Q6: My this compound is degraded rapidly in an intestinal S9 fraction assay. What are my options to improve its stability?

A6: Rapid degradation indicates susceptibility to intestinal peptidases. Strategies to improve stability include chemical modifications to the peptide backbone, such as:

  • N-methylation of the peptide bond.

  • Replacing L-amino acids with D-amino acids to create a less recognizable substrate for proteases.

  • Cyclization of the peptide, although this may affect its interaction with transporters like PEPT1.[16]

Troubleshooting Guides

Guide 1: Troubleshooting Low Permeability in Caco-2 Assays

If you observe a low apical-to-basolateral (A-B) Papp value for this compound, follow this workflow to diagnose the issue. A low Papp is generally considered <1.0 x 10⁻⁶ cm/s.

LowPermeabilityWorkflow start Low Papp (A-B) Observed for this compound check_integrity Step 1: Verify Monolayer Integrity start->check_integrity integrity_ok Is TEER acceptable and Lucifer Yellow leakage low? check_integrity->integrity_ok re_culture Action: Review cell culture protocol. Re-seed and re-grow monolayers. integrity_ok->re_culture No check_recovery Step 2: Assess Compound Recovery integrity_ok->check_recovery Yes recovery_ok Is % Recovery > 80%? check_recovery->recovery_ok troubleshoot_recovery Action: Low recovery suspected. - Use low-binding plates. - Add 1% BSA to basolateral side. - Check analytical method. recovery_ok->troubleshoot_recovery No check_transport Step 3: Investigate Transport Mechanism recovery_ok->check_transport Yes conclusion_low Conclusion: this compound has inherently low passive permeability and/or low affinity for uptake transporters. check_transport->conclusion_low conclusion_efflux Action: High efflux is likely. Proceed to 'Investigating High Efflux' Troubleshooting Guide. check_transport->conclusion_efflux

Caption: Workflow for troubleshooting low permeability results.
Guide 2: Investigating High Efflux in Caco-2 Assays

An efflux ratio (ER) > 2 suggests active efflux. This guide helps identify the responsible transporter(s).

HighEffluxWorkflow start High Efflux Ratio (ER > 2) Observed for this compound run_inhibitors Step 1: Perform Bidirectional Assay with Specific Transporter Inhibitors start->run_inhibitors inhibitor_pgp Condition 1: + Verapamil (P-gp inhibitor) run_inhibitors->inhibitor_pgp inhibitor_bcrp Condition 2: + Fumitremorgin C (BCRP inhibitor) run_inhibitors->inhibitor_bcrp inhibitor_mrp Condition 3: + MK-571 (MRP inhibitor) run_inhibitors->inhibitor_mrp analyze Step 2: Analyze Efflux Ratios in presence of inhibitors inhibitor_pgp->analyze inhibitor_bcrp->analyze inhibitor_mrp->analyze er_reduced_pgp ER significantly reduced with Verapamil? analyze->er_reduced_pgp er_reduced_bcrp ER significantly reduced with Fumitremorgin C? er_reduced_pgp->er_reduced_bcrp No conclusion_pgp Conclusion: this compound is a P-gp substrate. er_reduced_pgp->conclusion_pgp Yes er_reduced_mrp ER significantly reduced with MK-571? er_reduced_bcrp->er_reduced_mrp No conclusion_bcrp Conclusion: this compound is a BCRP substrate. er_reduced_bcrp->conclusion_bcrp Yes conclusion_mrp Conclusion: this compound is an MRP substrate. er_reduced_mrp->conclusion_mrp Yes conclusion_multi Conclusion: this compound may be a substrate for multiple transporters or another untested transporter. er_reduced_mrp->conclusion_multi No

Caption: Workflow for identifying efflux transporters.

Data Presentation

Quantitative data should be summarized for clarity. Below are template tables with hypothetical data for this compound.

Table 1: Caco-2 Permeability Data for this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
This compound A -> B1.8 ± 0.23.195 ± 4%
B -> A5.6 ± 0.592 ± 5%
Atenolol (Low Permeability Control)A -> B0.4 ± 0.1N/A98 ± 2%
Propranolol (High Permeability Control)A -> B21.5 ± 2.1N/A96 ± 3%

Data are presented as mean ± SD, n=3. A->B: Apical to Basolateral; B->A: Basolateral to Apical.

Table 2: Metabolic Stability Data for this compound

In Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Units
Human Intestinal S9 25 ± 327.7µL/min/mg protein
Human Liver Microsomes > 120< 5.8µL/min/mg protein
Human Hepatocytes 98 ± 117.1µL/min/10⁶ cells
Testosterone (High Clearance Control, HLM)8 ± 186.6µL/min/mg protein

Data are presented as mean ± SD, n=3.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol is adapted for assessing dipeptide permeability.

  • Cell Culture: Culture Caco-2 cells on 12-well Transwell™ inserts for 21-23 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each insert. Values should be >300 Ω·cm². A low permeability marker like Lucifer Yellow should also be run to confirm low paracellular leakage (<1%).[9]

  • Preparation: Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS, pH 7.4). For dipeptide transport via PEPT1, it is recommended to use a buffer with a slightly acidic apical pH (e.g., MES buffer, pH 6.5) to mimic the proton gradient in the small intestine, with HBSS (pH 7.4) in the basolateral compartment.[1]

  • Dosing (A -> B): Add this compound (e.g., at 10 µM) to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.

  • Dosing (B -> A): Add this compound to the basolateral (B) chamber. Add fresh buffer to the apical (A) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[9]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

    • Calculate Percent Recovery to check for non-specific binding or instability.

Protocol 2: In Vitro Metabolic Stability in Human Intestinal S9 Fraction
  • Reagents: Prepare a reaction mixture containing human intestinal S9 fraction (e.g., 1 mg/mL protein) in potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the S9 reaction mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding this compound to a final concentration of 1 µM.

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Negative Control: A control incubation without S9 fraction or with heat-inactivated S9 is run to account for non-enzymatic degradation.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining percentage of this compound at each time point using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percent remaining of this compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein amount).[14][15]

Visualizations

TransportPathways cluster_lumen Apical (Intestinal Lumen) cluster_cell Enterocyte (Caco-2 Cell) cluster_blood Basolateral (Blood) ValIle_Lumen This compound PEPT1 PEPT1 (Uptake) ValIle_Lumen->PEPT1 H+ Coupled Passive Passive Diffusion ValIle_Lumen->Passive ValIle_Intra This compound PEPT1->ValIle_Intra Efflux Efflux Pump (e.g., P-gp/BCRP) Efflux->ValIle_Lumen ATP Passive->ValIle_Intra Metabolism Peptidases (Metabolism) Metabolites Val + Ile Metabolism->Metabolites ValIle_Intra->Efflux ValIle_Intra->Metabolism ValIle_Blood This compound ValIle_Intra->ValIle_Blood Basolateral Transport

Caption: Potential transport and metabolic pathways for this compound.

References

Validation & Comparative

Val-Ile Dipeptide vs. Free Amino Acids: A Comparative Guide for Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture and biopharmaceutical production, optimizing nutrient availability is paramount for robust cell proliferation and viability. While free amino acids have traditionally been the standard supplement, the use of dipeptides is gaining traction due to their potential to enhance stability, solubility, and cellular uptake. This guide provides an objective comparison of supplementing cell culture media with the dipeptide Val-Ile versus a standard mixture of free L-valine and L-isoleucine, with a focus on their impact on cell proliferation.

Conceptual Performance Comparison

While direct comparative quantitative data for this compound is emerging, the known benefits of other dipeptide supplementations in cell culture allow for a conceptual comparison. Dipeptides are generally more stable in liquid media and can circumvent issues of feedback inhibition on amino acid transporters.[1] The this compound dipeptide is expected to offer a more stable and efficiently transported source of these essential amino acids, potentially leading to improved cell proliferation and viability.

FeatureThis compound DipeptideFree Amino Acids (Valine + Isoleucine)Rationale
Chemical Stability HighModerate to HighDipeptides are less prone to degradation in liquid media compared to individual amino acids.[1]
Solubility Potentially HigherDependent on specific amino acidDipeptides can exhibit higher solubility than their constituent free amino acids.[2][3]
Uptake Efficiency Potentially HighVariableDipeptides are transported by high-affinity proton-coupled oligopeptide transporters (PepT1, PepT2), which can be more efficient than some individual amino acid transporters.[4][5]
Metabolic Burden Potentially LowerCan be HigherDipeptide transport can be energetically favorable, and their use may reduce the accumulation of toxic byproducts like ammonia.[2][3]
Impact on Proliferation Potentially EnhancedStandardA more stable and efficient nutrient supply can lead to improved cell growth and viability.[2][3]

Cellular Uptake and Signaling Pathways

The differential effects of this compound and free amino acids on cell proliferation can be attributed to their distinct mechanisms of cellular uptake and the subsequent activation of nutrient-sensing pathways.

Uptake Mechanisms
  • This compound Dipeptide: The this compound dipeptide is primarily transported into the cell via proton-coupled oligopeptide transporters, such as PepT1 and PepT2.[4][5][6] These transporters are known for their broad substrate specificity and high transport capacity.[5]

  • Free Amino Acids: Free valine and isoleucine are transported by a variety of amino acid transporters, which can be specific to certain amino acids or amino acid groups.[7][8] The activity of these transporters can be influenced by the extracellular concentrations of other amino acids, potentially leading to competition for uptake.[7]

Key Signaling Pathways

Once inside the cell, the availability of amino acids is sensed by key signaling pathways that regulate cell growth and proliferation.

  • mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that is activated by sufficient amino acid levels.[9][10] Activation of mTORC1 promotes protein synthesis and cell proliferation.[9][11][12] A sustained intracellular supply of valine and isoleucine from the this compound dipeptide could lead to more robust and sustained mTORC1 activation.[9]

  • GCN2 Pathway: The General Control Nonderepressible 2 (GCN2) pathway is activated under conditions of amino acid starvation.[13][14] Activated GCN2 inhibits global protein synthesis to conserve resources, thereby halting cell proliferation.[15][16][17] A more efficient uptake of this compound could help maintain low GCN2 activity, thus favoring proliferation.

Experimental Protocols

To empirically determine the differential effects of this compound and free amino acids on cell proliferation, the following experimental design can be employed.

Cell Culture and Supplementation
  • Cell Line: Select a relevant cell line for your research (e.g., CHO, HEK293, or a specific cancer cell line).

  • Basal Medium: Use a basal medium that is deficient in valine and isoleucine.

  • Experimental Groups:

    • Control Group: Basal medium with no supplementation.

    • Free Amino Acid Group: Basal medium supplemented with L-valine and L-isoleucine at a desired final concentration.

    • This compound Dipeptide Group: Basal medium supplemented with this compound dipeptide at an equimolar concentration to the free amino acids.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.[18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Treatment: Replace the medium with the prepared experimental media (Control, Free Amino Acids, this compound Dipeptide).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[19][20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[20] The intensity of the color is proportional to the number of viable cells.

Visualizing the Concepts

To further clarify the experimental workflow and the signaling pathways involved, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture (Val/Ile Deficient Medium) seed_cells Seed Cells in 96-Well Plates prep_cells->seed_cells prep_faa Prepare Free Amino Acid Stock (Val + Ile) add_faa Add Free Amino Acid Medium prep_faa->add_faa prep_dipeptide Prepare this compound Dipeptide Stock add_dipeptide Add this compound Medium prep_dipeptide->add_dipeptide add_control Add Control Medium seed_cells->add_control seed_cells->add_faa seed_cells->add_dipeptide incubate Incubate (24, 48, 72h) add_control->incubate add_faa->incubate add_dipeptide->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570nm) mtt_assay->read_absorbance data_analysis Data Analysis & Comparison read_absorbance->data_analysis

Experimental workflow for comparing this compound and free amino acids.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_mTORC1 Amino Acid Sufficiency cluster_GCN2 Amino Acid Starvation Val_Ile This compound Dipeptide PepT PepT1/2 Val_Ile->PepT Free_AA Free Valine + Isoleucine AAT Amino Acid Transporters Free_AA->AAT Int_AA Intracellular Amino Acids PepT->Int_AA Transport AAT->Int_AA Transport mTORC1 mTORC1 (Active) Int_AA->mTORC1 Activates GCN2 GCN2 (Active) Int_AA->GCN2 Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Protein_Syn_Inhibit Protein Synthesis Inhibition GCN2->Protein_Syn_Inhibit Induces

Amino acid sensing pathways regulating cell proliferation.

References

Val-Ile Dipeptide: A Comparative Guide to Enhancing Productivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of biopharmaceutical production, optimizing cell culture processes for maximum productivity is paramount. The composition of cell culture media plays a critical role in achieving high cell densities and robust protein yields. While individual amino acids are essential building blocks, their stability and solubility can present significant challenges in liquid media formulations. Dipeptides have emerged as a superior alternative, offering enhanced stability, improved solubility, and a more controlled release of amino acids, thereby boosting overall culture performance.

This guide provides a comparative analysis of the Val-Ile (Valyl-Isoleucine) dipeptide against other commonly used dipeptides in the context of cell culture productivity. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their cell culture media for enhanced therapeutic protein production.

The Rationale for Dipeptide Supplementation

The use of dipeptides in cell culture media is primarily driven by the need to overcome the inherent limitations of free amino acids. Key advantages include:

  • Enhanced Stability : Certain amino acids, notably Glutamine, are prone to degradation in liquid media, leading to the accumulation of toxic byproducts like ammonia.[1][2] Dipeptides such as L-alanyl-L-glutamine offer greater stability, ensuring a consistent supply of the required amino acid without the detrimental effects of degradation.[1][2]

  • Improved Solubility : Amino acids with aromatic side chains, like Tyrosine, have poor solubility at neutral pH, making it difficult to formulate concentrated feed solutions.[3] Tyrosine-containing dipeptides, for instance, can increase the solubility of this critical amino acid by up to 75 times compared to its free form.[3]

  • Reduced Byproduct Formation : The controlled cleavage of dipeptides by cellular peptidases can lead to a more balanced nutrient uptake, mitigating metabolic overflow and the production of inhibitory waste products such as lactate and ammonia.

  • Sustained Nutrient Availability : The gradual enzymatic release of constituent amino acids from dipeptides ensures a more stable and sustained nutrient supply, preventing the rapid depletion of essential resources from the culture medium.[2]

Comparative Analysis of Dipeptide Performance

While direct, extensive comparative data for this compound is limited in publicly available literature, we can extrapolate its potential benefits based on the known metabolic roles of Valine and Isoleucine and compare them to well-documented dipeptides. Valine and Isoleucine are branched-chain amino acids (BCAAs) that are crucial for protein synthesis and cellular energy metabolism.

Table 1: Comparison of this compound with Other Common Dipeptides for Cell Culture Productivity

DipeptidePrimary BenefitReported Impact on ProductivityKey Considerations
This compound (Valyl-Isoleucine) Hypothesized: Sustained supply of essential BCAAs for protein synthesis and energy.Expected: Increased specific productivity (Qp) and improved protein quality due to consistent availability of key building blocks. May contribute to mitochondrial health and reduce oxidative stress.Limited direct experimental data in CHO culture. The specific uptake rate and intracellular processing are yet to be extensively characterized.
Ala-Gln (L-alanyl-L-glutamine) Enhanced Glutamine stability, reduced ammonia accumulation.Increased final antibody titer, although sometimes with a slightly reduced specific growth rate.[1][4] Reduced apoptosis in the early culture phase.[1]The rate of uptake can vary, with faster uptake potentially leading to increased growth and slower uptake favoring productivity.[5]
Gly-Tyr (Glycyl-L-tyrosine) Improved Tyrosine solubility at neutral pH.Enhanced cell growth and titers compared to supplementation with free Tyrosine.[3] Optimal concentrations can lead to significant improvements in Viable Cell Density (VCD) and final product titer.[3]The partner amino acid (e.g., Glycine vs. Alanine) can influence the uptake kinetics of the dipeptide.[5]
Gly-Val (Glycyl-L-valine) Stable and highly soluble source of Glycine and Valine.Expected: Enhanced cell growth, viability, and recombinant protein production due to the crucial roles of Glycine and Valine in metabolism and protein synthesis.[2]Specific quantitative data on its direct impact on productivity metrics in comparative studies is not widely available.[2]
Tyr-Val (L-tyrosyl-L-valine) High solubility delivery of both Tyrosine and Valine.Shown to decrease the secretion of lactate and ammonium by-products in CHO cell cultures.[6]Can lead to minimal phenotypic and metabolic differences compared to controls, but specific contexts may show significant benefits.

Experimental Protocols

To facilitate the evaluation of this compound or other dipeptides in your specific cell culture system, a generalized experimental protocol for a fed-batch culture is provided below. This protocol is based on methodologies reported in the literature for comparing dipeptide supplements.[3][5]

Objective: To compare the effect of this compound supplementation on cell growth, viability, and recombinant protein production against a control group and other dipeptide-supplemented groups.

Materials:

  • CHO cell line producing a recombinant protein (e.g., monoclonal antibody).

  • Chemically defined basal and feed media.

  • Sterile stock solutions of dipeptides (e.g., this compound, Ala-Gln, Gly-Tyr) at a known concentration.

  • Shake flasks or benchtop bioreactors.

  • Cell counting apparatus (e.g., hemocytometer with trypan blue or an automated cell counter).

  • Analytics for metabolite and protein quantification (e.g., HPLC, ELISA).

Methodology:

  • Cell Culture Initiation:

    • Thaw a vial of the CHO cell line and expand in the chosen basal medium.

    • Seed shake flasks or bioreactors at a density of approximately 0.3 x 10^6 viable cells/mL in the basal medium.

  • Experimental Groups:

    • Control: Culture with standard basal and feed media without dipeptide supplementation.

    • This compound Group: Culture supplemented with a predetermined concentration of this compound in the feed medium.

    • Comparator Dipeptide Groups: Cultures supplemented with other dipeptides (e.g., Ala-Gln, Gly-Tyr) at equimolar concentrations to the this compound group.

  • Fed-Batch Culture Conditions:

    • Incubate cultures at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm for shake flasks).

    • Initiate feeding on day 3 of the culture, or when glucose levels drop below a set point.

    • Administer the respective feed media (with or without dipeptides) as a bolus or continuous feed according to a predefined schedule (e.g., daily or every other day).

  • Sampling and Analysis:

    • Collect samples daily to monitor:

      • Viable Cell Density (VCD) and Viability: Using a cell counter.

      • Metabolites: Glucose, lactate, glutamine, and ammonia concentrations.

      • Product Titer: Quantification of the recombinant protein by ELISA or HPLC.

    • At the end of the culture (e.g., day 14 or when viability drops below 50%), perform a final analysis.

  • Data Analysis:

    • Calculate the specific growth rate (µ) and specific productivity (Qp).

    • Compare the performance metrics (peak VCD, final titer, Qp) between the different experimental groups.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in evaluating and understanding the impact of dipeptide supplementation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Data Analysis cluster_comparison Comparison prep_cells Cell Line Expansion inoculation Inoculate Bioreactors prep_cells->inoculation prep_media Prepare Basal & Feed Media prep_media->inoculation prep_dipeptides Prepare Dipeptide Stocks (this compound, Ala-Gln, Gly-Tyr) feeding Initiate Feeding Strategy (Day 3 onwards) prep_dipeptides->feeding inoculation->feeding monitoring Daily Sampling & Monitoring feeding->monitoring cell_metrics VCD & Viability monitoring->cell_metrics metabolite_analysis Metabolite Profiling monitoring->metabolite_analysis titer_quant Product Titer Quantification monitoring->titer_quant performance_calc Calculate Growth Rate & Qp cell_metrics->performance_calc titer_quant->performance_calc comparison Compare Productivity Metrics performance_calc->comparison

Caption: Workflow for comparing dipeptide supplements.

Dipeptide_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dipeptide Dipeptide (e.g., this compound) transporter Peptide Transporter (PepT1/PepT2) dipeptide->transporter Uptake peptidases Cytosolic Peptidases amino_acids Free Amino Acids (Valine & Isoleucine) peptidases->amino_acids Hydrolysis protein_synthesis Protein Synthesis (Recombinant Protein) amino_acids->protein_synthesis energy_metabolism Energy Metabolism (TCA Cycle) amino_acids->energy_metabolism transporter->peptidases

Caption: Generalized dipeptide uptake and utilization pathway.

Conclusion

The strategic supplementation of cell culture media with dipeptides is a proven method for enhancing productivity in biopharmaceutical manufacturing. While established dipeptides like L-alanyl-L-glutamine and Glycyl-L-tyrosine have demonstrated significant benefits in terms of stability and solubility, the exploration of other dipeptides such as this compound holds promise for further process optimization. The consistent delivery of essential branched-chain amino acids by this compound could potentially lead to improved specific productivity and enhanced protein quality.

Researchers and process development scientists are encouraged to undertake comparative studies, following the experimental framework outlined in this guide, to evaluate the potential of this compound and other novel dipeptides in their specific cell lines and production systems. Such investigations will be instrumental in advancing media development and achieving new benchmarks in recombinant protein production.

References

Validating Val-Ile Uptake and Metabolism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake and subsequent metabolic fate of dipeptides like Val-Ile is crucial for therapeutic development and nutritional science. This guide provides a comparative overview of methodologies to validate and quantify the transport and metabolism of this compound, supported by experimental data and detailed protocols.

This document outlines key experimental approaches, presents comparative data for this compound and alternative dipeptides, and details the underlying cellular mechanisms, including the primary transport systems and metabolic pathways.

Comparative Analysis of Dipeptide Uptake Kinetics

DipeptideCell LineKm (mM)Vmax (nmol/mg protein/10 min)Apparent Permeability (Papp) (cm/s)Citation
Val-Val Caco-2Not ReportedNot Reported0.18 x 10⁻⁶ (for L-Val-L-Val)[1]
Gly-Sar Caco-20.7 - 2.48.4 - 21.0Not Reported[1][2][3]
Gly-Leu Caco-2Not ReportedNot ReportedNot Reported[2][3]
Ile-Gln-Pro Caco-2Not ReportedNot Reported7.48 ± 0.58 × 10⁻⁶[4]
Val-Glu-Pro Caco-2Not ReportedNot Reported5.05 ± 0.74 × 10⁻⁶[4]

Note: The transport of L-Val-L-Val was found to be comparable to that of other amino acids like Leucine (Papp = 0.30 x 10⁻⁶ cm/s)[1]. The variability in Gly-Sar kinetic parameters is dependent on the specific experimental method used to correct for passive diffusion[1][2][3].

Experimental Methodologies for Validation

A robust validation of this compound uptake and metabolism involves a multi-faceted approach, combining uptake assays with sensitive analytical techniques for quantification.

Cellular Uptake and Transport Assays in Caco-2 Cells

The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying intestinal epithelial cell transport due to its ability to differentiate into a monolayer of polarized enterocytes that express transporters like PepT1.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound uptake and to assess its transepithelial transport.

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring transepithelial electrical resistance (TEER).

  • Uptake Buffer Preparation: Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.0, to create a proton gradient that drives PepT1-mediated transport.

  • Uptake Experiment:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

    • Incubate the cells with varying concentrations of this compound in the apical chamber for a predetermined time (e.g., 10 minutes) at 37°C.

    • To differentiate between transporter-mediated and passive uptake, perform control experiments:

      • Low Temperature: Conduct the uptake assay at 4°C to inhibit active transport.

      • Competitive Inhibition: Co-incubate this compound with a high concentration (e.g., 50 mM) of a known PepT1 substrate like Gly-Leu[2][3].

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Sample Collection and Analysis:

    • Lyse the cells to release intracellular contents.

    • Collect samples from the apical and basolateral compartments to assess transepithelial transport.

    • Quantify the concentration of this compound and its constituent amino acids (Valine and Isoleucine) in the cell lysates and transport buffers using LC-MS/MS.

  • Data Analysis:

    • Calculate the initial uptake rates at each this compound concentration.

    • Subtract the passive uptake (measured at 4°C or in the presence of an inhibitor) from the total uptake to determine the transporter-mediated uptake.

    • Plot the transporter-mediated uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like dipeptides and amino acids in complex biological matrices.

Objective: To accurately measure the concentrations of this compound, Valine, and Isoleucine in cell lysates and culture media.

Detailed Protocol:

  • Sample Preparation:

    • Cell Lysates: After the uptake experiment, lyse the cells using a suitable lysis buffer. Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the protein debris and collect the supernatant containing the small molecules.

    • Media Samples: Collect aliquots from the apical and basolateral media. Dilute as necessary.

  • Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) to all samples and calibration standards to correct for variations in sample processing and instrument response.

  • LC Separation:

    • Inject the prepared samples onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient will separate this compound, Valine, and Isoleucine based on their hydrophobicity.

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for this compound, Valine, Isoleucine, and the internal standard for highly selective and sensitive quantification.

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of this compound, Valine, and Isoleucine.

    • Determine the concentration of the analytes in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Cellular Mechanisms and Signaling Pathways

The uptake and metabolism of this compound are governed by specific cellular machinery and can be influenced by various signaling pathways.

Cellular Uptake and Metabolic Fate of this compound

The following diagram illustrates the proposed pathway for this compound uptake and its initial metabolism within an intestinal epithelial cell.

Cellular Uptake and Metabolism of this compound cluster_extracellular Extracellular Space (Apical Side) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Val-Ile_ext This compound PepT1 PepT1 Transporter Val-Ile_ext->PepT1 Binding H+_ext H+ H+_ext->PepT1 Co-transport Val-Ile_int This compound PepT1->Val-Ile_int Uptake Peptidases Cytosolic Peptidases Val-Ile_int->Peptidases Hydrolysis Val Valine Peptidases->Val Ile Isoleucine Peptidases->Ile Metabolism Further Metabolism (e.g., TCA Cycle) Val->Metabolism Ile->Metabolism

Caption: Uptake of this compound via the PepT1 transporter and subsequent intracellular hydrolysis.

Experimental Workflow for this compound Uptake Validation

The logical flow of an experiment to validate this compound uptake is depicted in the following diagram.

Experimental Workflow for this compound Uptake Validation cluster_setup Experimental Setup cluster_experiment Uptake Assay cluster_analysis Analysis cluster_data Data Interpretation culture Culture Caco-2 cells on permeable supports teer Monitor TEER culture->teer incubate Incubate with varying [this compound] at 37°C teer->incubate control1 Control 1: Incubate at 4°C teer->control1 control2 Control 2: Co-incubate with Gly-Leu teer->control2 lyse Lyse cells and collect samples incubate->lyse control1->lyse control2->lyse lcms Quantify this compound, Val, Ile by LC-MS/MS lyse->lcms calculate Calculate uptake rates lcms->calculate kinetics Determine Km and Vmax calculate->kinetics

References

comparative study of Val-Ile and Ile-Val dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis of Val-Ile and Ile-Val Dipeptides for Researchers and Drug Development Professionals

This guide provides a detailed comparative study of the dipeptides this compound and Ile-Val, focusing on their synthesis, physicochemical properties, potential biological activities, and enzymatic degradation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by providing a consolidated overview of these isomeric dipeptides.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted/General)Ile-Val (Predicted/General)Data Source
Molecular Formula C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃[1]
Molecular Weight 230.30 g/mol 230.30 g/mol [1]
Melting Point Data not availableData not available
Aqueous Solubility Expected to be lowExpected to be low

Synthesis and Purification

The synthesis of this compound and Ile-Val can be achieved through standard peptide synthesis methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound:

A common method for SPPS is the Fmoc/tBu strategy. The general workflow is as follows:

  • Resin Loading: The C-terminal amino acid, Fmoc-Ile-OH, is attached to a solid support resin (e.g., Wang or Rink Amide resin).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of isoleucine is removed using a weak base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Peptide Coupling: The next amino acid, Fmoc-Val-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form the peptide bond.

  • Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Solution-Phase Synthesis of Ile-Val:

Solution-phase synthesis involves the stepwise coupling of protected amino acids in a suitable organic solvent.

  • Protection: The amino group of isoleucine is protected (e.g., with a Boc or Cbz group), and the carboxyl group of valine is protected (e.g., as a methyl or ethyl ester).

  • Coupling: The protected isoleucine and valine are coupled using a coupling agent (e.g., DCC, EDC) in a solvent like dichloromethane (DCM) or DMF.

  • Deprotection: The protecting groups are selectively removed to yield the final Ile-Val dipeptide.

Purification:

Due to the hydrophobic nature of this compound and Ile-Val, purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C8 or C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like TFA, is employed to elute the peptide.

  • Detection: The peptide is detected by monitoring UV absorbance at 214 nm or 280 nm.

Experimental Workflow Diagrams

SPPS_Workflow Resin_Loading 1. Resin Loading (Fmoc-Ile-Resin) Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Loading->Fmoc_Deprotection_1 Coupling 3. Coupling (Fmoc-Val-OH) Fmoc_Deprotection_1->Coupling Fmoc_Deprotection_2 4. Final Fmoc Deprotection Coupling->Fmoc_Deprotection_2 Cleavage 5. Cleavage from Resin Fmoc_Deprotection_2->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Characterization 7. Characterization Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Solution_Phase_Workflow Protection 1. Amino Acid Protection Coupling 2. Peptide Bond Formation Protection->Coupling Deprotection 3. Deprotection Coupling->Deprotection Purification 4. Purification (RP-HPLC) Deprotection->Purification Characterization 5. Characterization Purification->Characterization

Solution-Phase Synthesis Workflow for Ile-Val.

Potential Biological Activities

While specific experimental data on the biological activities of this compound and Ile-Val are limited, studies on similar dipeptides containing hydrophobic amino acids suggest potential antimicrobial and antioxidant properties.

Table 2: Potential Biological Activities (Hypothesized based on related compounds)

ActivityThis compoundIle-ValSupporting Rationale
Antimicrobial Potential activity against bacteria and fungiPotential activity against bacteria and fungiDipeptides containing hydrophobic residues like valine and isoleucine can exhibit antimicrobial properties. For instance, derivatives of Leu-Val have shown antimicrobial and antimalarial activities.[2][3] The hydrophobicity of these peptides may facilitate their interaction with and disruption of microbial cell membranes.
Antioxidant Potential radical scavenging activityPotential radical scavenging activityThe antioxidant activity of peptides is often influenced by their amino acid composition. While not as potent as peptides containing aromatic amino acids, hydrophobic peptides can still contribute to antioxidant capacity.
Cytotoxicity Data not availableData not availableThe cytotoxicity of these dipeptides would need to be experimentally determined.
Experimental Protocols for Biological Activity Assessment

Antimicrobial Activity (MIC Assay):

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacteria or fungi.

  • Peptide Dilution: Prepare serial dilutions of the this compound or Ile-Val dipeptide in a suitable broth medium.

  • Incubation: Inoculate the diluted peptide solutions with the microorganism and incubate under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits visible growth of the microorganism.

Antioxidant Activity (DPPH Assay):

  • Sample Preparation: Prepare solutions of the dipeptides at various concentrations.

  • Reaction: Mix the peptide solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm). A decrease in absorbance indicates radical scavenging activity. The IC₅₀ value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) can be calculated.

Enzymatic Degradation

Dipeptides are susceptible to hydrolysis by various proteases and peptidases in biological systems. The rate of cleavage can be influenced by the amino acid sequence.

General Principles of Enzymatic Hydrolysis

The peptide bond between the valine and isoleucine residues can be cleaved by enzymes such as dipeptidyl peptidases or other proteases with broad specificity. The kinetics of this hydrolysis can be studied to determine the stability of these dipeptides in a biological environment.

Experimental Protocol for Enzymatic Hydrolysis Assay
  • Enzyme and Substrate Preparation: Prepare solutions of the dipeptide (this compound or Ile-Val) and the chosen enzyme (e.g., a specific dipeptidase) in a suitable buffer.

  • Reaction Initiation: Mix the enzyme and substrate solutions to start the reaction.

  • Time-Course Analysis: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid).

  • Analysis: Analyze the samples using a technique like RP-HPLC to quantify the decrease in the dipeptide concentration and the increase in the concentration of the constituent amino acids (valine and isoleucine).

  • Kinetic Parameter Calculation: From the time-course data, kinetic parameters such as the rate of hydrolysis can be determined.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the direct modulation of signaling pathways by this compound or Ile-Val dipeptides. However, bioactive peptides can influence various cellular processes. The biosynthetic pathways of the constituent amino acids, valine and isoleucine, are well-established.

Biosynthesis_Pathway cluster_Valine Valine Biosynthesis cluster_Isoleucine Isoleucine Biosynthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate alpha_Ketoisovalerate alpha_Ketoisovalerate Acetolactate->alpha_Ketoisovalerate Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_Keto_beta_methylvalerate Valine Valine alpha_Ketoisovalerate->Valine Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine

Simplified Biosynthetic Pathways of Valine and Isoleucine.

Conclusion

This compound and Ile-Val are isomeric dipeptides with identical chemical formulas but potentially distinct biological properties due to their different amino acid sequences. While specific experimental data for a direct comparison is currently limited in the public domain, this guide provides a framework for their synthesis, purification, and characterization based on established methodologies for similar hydrophobic peptides. Further experimental investigation is warranted to fully elucidate and compare their biological activities and potential as therapeutic agents or research tools.

References

The Impact of Valine and Isoleucine on Cell Line Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceutical production, optimizing cell line performance is paramount. Among the various factors influencing cell growth, viability, and productivity, the role of specific amino acids is a critical area of investigation. This guide provides a comparative analysis of the effects of two essential branched-chain amino acids (BCAAs), L-Valine (Val) and L-Isoleucine (Ile), on the performance of commonly used cell lines in bioproduction: Chinese Hamster Ovary (CHO), Hybridoma, and Spodoptera frugiperda (Sf9) cells. This analysis is based on available experimental data and aims to provide a resource for researchers seeking to enhance their cell culture processes.

Executive Summary

Supplementation with valine and isoleucine can have distinct and significant impacts on cell line performance. Notably, studies on CHO cells have demonstrated that valine supplementation can lead to a considerable increase in recombinant protein titer while concurrently reducing the accumulation of inhibitory byproducts such as ammonia and lactate. The differential effects of these amino acids are, in part, attributed to their varying roles in cellular signaling pathways, particularly the mTOR pathway, which is a central regulator of cell growth and proliferation. While direct comparative data for all cell lines remains an area of active research, this guide synthesizes the current understanding to aid in the strategic supplementation of these crucial amino acids.

Data Presentation: Valine vs. Isoleucine Supplementation

The following tables summarize the quantitative effects of valine and isoleucine supplementation on the performance of CHO, Hybridoma, and Sf9 cell lines, based on available research.

Cell LineParameterControl (No Supplementation)Valine SupplementationIsoleucine SupplementationReference
CHO Recombinant Protein TiterBaseline▲ 25% increase in EPO titer with 5 mM valine[1]Data not available[1]
Ammonium ProductionBaseline▼ 23% decrease with 5 mM valine[1]Data not available[1]
Lactate ProductionBaseline▼ 26% decrease with 5 mM valine[1]Data not available[1]
Cell GrowthBaselineGenerally positive impact on cell growth[1]Data not available in direct comparison
ViabilityBaselineMitigates negative impacts of ammonia on cell viability[1]Data not available in direct comparison
Hybridoma Monoclonal Antibody ProductionBaselineData not availableData not available
Cell ViabilityBaselineData not availableData not available
Growth RateBaselineData not availableData not available
Sf9 Recombinant Protein YieldBaselineData not availableData not available
Cell GrowthBaselineData not availableData not available
ViabilityBaselineData not availableData not available

Note: The table highlights the current gaps in direct comparative research, particularly for Hybridoma and Sf9 cell lines. The presented data for CHO cells underscores the potential benefits of targeted amino acid supplementation.

Signaling Pathways and Experimental Workflows

The differential effects of valine and isoleucine can be partially explained by their influence on key cellular signaling pathways. The mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis, is a prime example. Leucine, another BCAA, is a potent activator of the mTORC1 complex. While valine and isoleucine also play a role, their effects are more nuanced.

cluster_0 Amino Acid Sensing cluster_1 mTORC1 Signaling Cascade Valine Valine mTORC1 mTORC1 Valine->mTORC1 Weak/No direct activation Isoleucine Isoleucine Isoleucine->mTORC1 Activates at high concentrations Leucine Leucine Leucine->mTORC1 Strongly Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Figure 1: Differential Activation of the mTORC1 Pathway by BCAAs.

A typical workflow to assess the impact of valine and isoleucine on cell line performance involves several key experimental stages, from initial cell culture to the final analysis of productivity and cellular responses.

Start Start Cell_Culture Cell Culture Initiation Start->Cell_Culture Supplementation Supplementation with Valine or Isoleucine Cell_Culture->Supplementation Monitoring Monitoring Cell Growth and Viability Supplementation->Monitoring Sampling Periodic Sampling Monitoring->Sampling Product_Analysis Recombinant Protein Quantification (HPLC/ELISA) Sampling->Product_Analysis Cellular_Analysis Metabolite and Signaling Pathway Analysis Sampling->Cellular_Analysis Data_Analysis Data Analysis and Comparison Product_Analysis->Data_Analysis Cellular_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Experimental Workflow for Assessing Amino Acid Effects.

Experimental Protocols

To ensure reproducibility and accuracy, the following are detailed methodologies for key experiments cited in the assessment of cell line performance.

Cell Culture and Supplementation
  • Cell Lines: CHO-S, Hybridoma (e.g., SP2/0), Sf9.

  • Media: Appropriate basal media for each cell line (e.g., CD CHO, SFM4CHO, Sf-900 II SFM).

  • Culture Conditions: Maintain cells in suspension culture in shake flasks or bioreactors at optimal temperature (e.g., 37°C for CHO and Hybridoma, 27°C for Sf9), CO2 levels (e.g., 5-8% for CHO and Hybridoma), and agitation speed.

  • Supplementation: Prepare sterile stock solutions of L-Valine and L-Isoleucine. On day 0 of the culture, add the amino acids to the experimental flasks to achieve the desired final concentration (e.g., 5 mM). A control group with no amino acid supplementation should be run in parallel.

Determination of Cell Growth and Viability
  • Method: Trypan Blue Exclusion Method.

  • Procedure:

    • Withdraw a representative sample from the cell culture.

    • Mix the cell suspension with an equal volume of 0.4% (w/v) Trypan Blue solution (e.g., 10 µL of cell suspension with 10 µL of Trypan Blue).[2][3][4][5][6]

    • Incubate for 1-2 minutes at room temperature.[5]

    • Load a hemocytometer with the stained cell suspension.

    • Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

    • Calculate the viable cell density (cells/mL) and percentage of viability.

Quantification of Recombinant Protein Titer
  • Method: High-Performance Liquid Chromatography (HPLC) for monoclonal antibodies or Enzyme-Linked Immunosorbent Assay (ELISA) for other recombinant proteins.

  • HPLC Protocol (for mAbs):

    • Sample Preparation: Centrifuge cell culture samples to pellet cells and collect the supernatant. Filter the supernatant through a 0.22 µm filter.

    • Chromatography System: Use a Protein A affinity column.[7][8]

    • Mobile Phases:

      • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

      • Elution Buffer: Low pH buffer, such as 0.1 M glycine, pH 2.5.

    • Method: Equilibrate the column with binding buffer. Inject the filtered supernatant. Wash the column with binding buffer to remove unbound proteins. Elute the bound antibody with the elution buffer.

    • Detection: Monitor the absorbance at 280 nm.

    • Quantification: Calculate the antibody concentration based on the peak area of the eluted antibody, using a standard curve generated with a purified antibody of known concentration.

Cell Viability/Metabolic Activity Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[9][10][11][12][13]

  • Procedure:

    • Seed cells in a 96-well plate at a desired density.

    • After treatment with Val or Ile for the desired time, add MTT solution (final concentration of 0.5 mg/mL) to each well.[9]

    • Incubate for 2-4 hours at the appropriate cell culture temperature to allow the formation of formazan crystals by metabolically active cells.[9][11]

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Conclusion

The strategic supplementation of Valine and Isoleucine holds significant potential for enhancing cell line performance in biopharmaceutical production. The available data strongly suggests that Valine supplementation in CHO cell cultures can lead to increased protein titers and a more favorable metabolic profile by reducing waste product accumulation. The differential activation of the mTOR pathway by BCAAs provides a molecular basis for these observed effects. However, to fully harness the potential of these amino acids, further head-to-head comparative studies are essential, particularly for Hybridoma and Sf9 cell lines. The experimental protocols provided in this guide offer a standardized framework for conducting such research, which will be invaluable in developing more robust and productive cell culture processes.

References

Unraveling the Intracellular Journey of Val-Ile: A Comparative Guide to Validating its Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic fate of dipeptides like Val-Ile within a cellular environment is crucial for assessing their therapeutic potential and mechanism of action. This guide provides a comprehensive comparison of methodologies to validate the intracellular processing of this compound, supported by experimental principles and data interpretation strategies.

The journey of the dipeptide Valine-Isoleucine (this compound) within a cell is a dynamic process involving cellular uptake, potential hydrolysis into its constituent amino acids, and the subsequent participation of these amino acids in various metabolic pathways. Validating this intricate journey requires robust analytical techniques that can trace the molecule and its metabolites. Stable isotope tracing coupled with mass spectrometry stands out as the gold standard for this purpose.

Methodological Approaches: A Comparative Overview

The primary method for elucidating the metabolic fate of this compound involves the use of stable isotope-labeled this compound (e.g., using ¹³C or ¹⁵N) and tracing its transformation within the cell. This approach offers a direct and unambiguous way to follow the atoms of the dipeptide as they are incorporated into new molecules. The two main analytical platforms for this are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Principle Advantages Limitations Typical Application for this compound
Stable Isotope Tracing with LC-MS/MS Cells are incubated with ¹³C or ¹⁵N labeled this compound. Cell lysates are then analyzed by LC-MS/MS to identify and quantify the labeled dipeptide and its downstream metabolites.High sensitivity and specificity for a wide range of metabolites. Can distinguish between the intact dipeptide and its constituent amino acids. Allows for both targeted and untargeted analysis.Requires specialized and expensive equipment. Method development can be complex.To precisely quantify the rate of this compound uptake, its hydrolysis into Valine and Isoleucine, and the incorporation of the labeled atoms into central carbon metabolism intermediates.
Stable Isotope Tracing with GC-MS Similar to LC-MS, but metabolites are derivatized to become volatile before analysis.Excellent for the analysis of small, volatile metabolites like amino acids and intermediates of central carbon metabolism.Requires derivatization, which can introduce variability. Not suitable for non-volatile or thermally labile compounds.To analyze the labeled Valine and Isoleucine that result from this compound hydrolysis and their subsequent catabolic products.
Kinetic Modeling of Isotope Labeling Data Mathematical models are used to analyze the dynamic labeling patterns of metabolites over time.Provides quantitative flux rates for metabolic pathways, offering a deeper understanding of the metabolic dynamics.[1]Requires time-course experiments and specialized software for data analysis. The model is a simplification of the complex cellular reality.To determine the rates of this compound transport into the cell, its hydrolysis rate, and the flux of its constituent amino acids into pathways like the TCA cycle.

Experimental Protocols: A Step-by-Step Guide

Validating the metabolic fate of this compound using stable isotope tracing and LC-MS/MS is a multi-step process. Below is a generalized protocol that can be adapted for specific cell lines and experimental questions.

Key Experiment: ¹³C-Labeled this compound Tracing in Cultured Cells

This experiment aims to track the uptake, hydrolysis, and subsequent metabolism of this compound.

1. Cell Culture and Isotope Labeling:

  • Culture your target cells (e.g., Caco-2 for intestinal absorption studies, or a specific cancer cell line) to a desired confluency.

  • Replace the standard culture medium with a medium containing a known concentration of uniformly ¹³C-labeled this compound ([U-¹³C]this compound).

  • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of uptake and metabolism.

2. Metabolite Extraction:

  • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular labeled dipeptide.

  • Quench the metabolism by adding a cold solvent mixture, typically 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and cell debris. The supernatant contains the intracellular metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Use a chromatographic method that can separate this compound from its constituent amino acids, Valine and Isoleucine, and other relevant metabolites.

  • The mass spectrometer will detect the mass-to-charge ratio of the ions, allowing for the identification and quantification of the ¹³C-labeled species.

4. Data Analysis and Interpretation:

  • Identify and quantify the intracellular concentrations of [U-¹³C]this compound, ¹³C-labeled Valine, and ¹³C-labeled Isoleucine at each time point.

  • A decrease in extracellular [U-¹³C]this compound and a corresponding increase in intracellular [U-¹³C]this compound will indicate cellular uptake.

  • The appearance of ¹³C-labeled Valine and Isoleucine inside the cell confirms the hydrolysis of the dipeptide.[1][2]

  • Further analysis can trace the ¹³C label into downstream metabolites of the TCA cycle and other pathways, revealing the ultimate metabolic fate.

Visualizing the Process

To better understand the experimental workflow and the metabolic pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Extraction cluster_analysis Analysis A 1. Seed and grow cells B 2. Replace medium with ¹³C-Val-Ile containing medium A->B C 3. Incubate for time course B->C D 4. Quench metabolism and extract intracellular metabolites C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing and Metabolite Identification E->F

Caption: Experimental workflow for tracing the metabolic fate of this compound.

Metabolic_Pathway ValIle_ext Extracellular ¹³C-Val-Ile ValIle_int Intracellular ¹³C-Val-Ile ValIle_ext->ValIle_int Uptake Val ¹³C-Valine ValIle_int->Val Hydrolysis Ile ¹³C-Isoleucine ValIle_int->Ile Hydrolysis TCA TCA Cycle Intermediates Val->TCA Other Other Metabolic Pathways Val->Other Ile->TCA Ile->Other

Caption: Putative metabolic fate of this compound in a cell.

Conclusion

Validating the metabolic fate of this compound in cells is a critical step in its development as a potential therapeutic agent. The combination of stable isotope tracing with advanced mass spectrometry techniques provides a powerful and precise toolkit for this purpose. By following the detailed experimental protocols and employing kinetic modeling, researchers can gain a quantitative understanding of the uptake, hydrolysis, and subsequent metabolic pathways of this dipeptide. This knowledge is indispensable for optimizing drug delivery, predicting efficacy, and understanding the broader physiological impact of this compound.

References

Val-Ile vs. Other Branched-Chain Dipeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), including valine, isoleucine, and leucine, are essential nutrients that play critical roles in protein synthesis, energy metabolism, and cellular signaling. Their dipeptide forms are of increasing interest in drug development and nutritional science due to their potential for improved stability, solubility, and cellular uptake via peptide transporters. This guide provides a comparative analysis of Valyl-Isoleucine (Val-Ile) and other branched-chain dipeptides, focusing on their physicochemical properties, cellular uptake, metabolic stability, and impact on the mTOR signaling pathway. The information presented is supported by experimental data and detailed methodologies to assist researchers in their investigations.

Comparative Analysis of Physicochemical and Biological Properties

A direct quantitative comparison of the biological activities of this compound versus other specific branched-chain dipeptides like Leucyl-Valine (Leu-Val), Valyl-Leucine (Val-Leu), and Isoleucyl-Leucine (Ile-Leu) is limited in publicly available literature. However, we can compile and compare their fundamental physicochemical properties and present available experimental data on their biological functions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundLeu-ValVal-LeuIle-Leu
Molecular Formula C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃C₁₁H₂₂N₂O₃C₁₂H₂₄N₂O₃
Molecular Weight ( g/mol ) 230.30230.30[1]230.30244.33
Predicted XLogP3 -2.1-2.0[1]-2.1-1.5
Predicted Water Solubility (g/L) 1.67Data not availableData not available1.5

Table 2: Comparative Biological Activity Data (Illustrative)

ParameterThis compoundLeu-ValVal-LeuIle-Leu
Cellular Uptake (Caco-2 cells) Specific data not availableSpecific data not availableSpecific data not availableSpecific data not available
mTORC1 Activation (p-S6K1/S6K1 ratio) Specific data not availableSpecific data not availableSpecific data not availableSpecific data not available
Metabolic Half-Life (in vitro) Specific data not availableSpecific data not availableSpecific data not availableSpecific data not available

Note: While specific comparative data for these exact dipeptides is scarce, the provided protocols below can be utilized to generate such data.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

Branched-chain amino acids, particularly leucine, are well-established activators of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. Dipeptides containing BCAAs can also modulate this pathway following their transport into the cell and potential hydrolysis into constituent amino acids. The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis.

mTOR_Signaling cluster_extracellular cluster_membrane cluster_intracellular BCAA_Dipeptides This compound / Other BCAA Dipeptides PEPT1 PEPT1 Transporter BCAA_Dipeptides->PEPT1 Uptake Dipeptides_inside Intracellular Dipeptides PEPT1->Dipeptides_inside Amino_Acids Branched-Chain Amino Acids (Val, Ile, Leu) Dipeptides_inside->Amino_Acids Hydrolysis mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis Promotes p4EBP1 p-4E-BP1 (Inactive) _4EBP1->p4EBP1 p4EBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: mTOR signaling activation by BCAA dipeptides.
Experimental Workflow for Comparative Analysis

A general workflow to quantitatively compare the biological effects of different BCAA dipeptides is outlined below. This workflow integrates cellular assays with analytical techniques to provide a comprehensive performance comparison.

Experimental_Workflow cluster_preparation cluster_assays cluster_analysis cluster_results Dipeptide_Prep Prepare Equimolar Solutions of Dipeptides (this compound, Leu-Val, etc.) Treatment Treat Cells with Dipeptide Solutions Dipeptide_Prep->Treatment Cell_Culture Seed Cells (e.g., Caco-2 for uptake, HEK293 for signaling) Cell_Culture->Treatment Uptake_Assay Cellular Uptake Assay Treatment->Uptake_Assay Signaling_Assay mTOR Signaling Assay Treatment->Signaling_Assay Stability_Assay Metabolic Stability Assay Treatment->Stability_Assay LCMS_Uptake LC-MS/MS Analysis of Intracellular Dipeptide Levels Uptake_Assay->LCMS_Uptake Western_Blot Western Blot Analysis (p-mTOR, p-S6K1, p-4E-BP1) Signaling_Assay->Western_Blot LCMS_Stability LC-MS/MS Analysis of Dipeptide Concentration over Time Stability_Assay->LCMS_Stability Uptake_Kinetics Determine Uptake Kinetics (Km, Vmax) LCMS_Uptake->Uptake_Kinetics Signaling_Potency Quantify mTOR Activation (EC50) Western_Blot->Signaling_Potency Stability_HalfLife Calculate Metabolic Half-Life (t1/2) LCMS_Stability->Stability_HalfLife

Caption: Workflow for comparing BCAA dipeptide performance.

Experimental Protocols

Cellular Uptake Assay in Caco-2 Cells

This protocol is designed to quantify the uptake of dipeptides into intestinal epithelial cells, which is often mediated by the PEPT1 transporter.

Materials:

  • Caco-2 cells

  • 24-well cell culture plates

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 6.0)

  • Dipeptide stock solutions

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto 24-well plates and grow until they form a confluent monolayer. Differentiate the cells for 18-21 days post-confluency.

  • Preparation: Wash the cell monolayers twice with pre-warmed transport buffer.

  • Uptake Experiment: Add transport buffer containing various concentrations of the test dipeptide (e.g., this compound, Leu-Val) to each well. Incubate for specific time points (e.g., 5, 15, 30 minutes) at 37°C.

  • Termination: Aspirate the dipeptide solution and immediately wash the cells three times with ice-cold transport buffer to stop the uptake process.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Sample Preparation for LC-MS/MS: Collect the cell lysates and centrifuge to pellet cell debris. Collect the supernatant for analysis.

  • Quantification: Analyze the intracellular dipeptide concentration using a validated LC-MS/MS method.[2][3]

  • Data Analysis: Normalize the dipeptide concentration to the total protein content of the cell lysate. Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[4]

Western Blot for mTOR Pathway Activation

This protocol details the detection of key phosphorylated proteins in the mTOR signaling cascade to assess its activation.

Materials:

  • HEK293 or other suitable cells

  • 6-well cell culture plates

  • Dipeptide stock solutions

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with different concentrations of dipeptides for a specified time (e.g., 1 hour).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDC membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[5]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Metabolic Stability Assay

This protocol assesses the stability of dipeptides in a biological matrix, such as human plasma or cell lysate, over time.

Materials:

  • Human plasma or cell lysate

  • Dipeptide stock solutions

  • Incubator (37°C)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Pre-warm the biological matrix (plasma or lysate) to 37°C.

  • Initiation: Add the test dipeptide to the matrix at a known initial concentration and mix gently.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining dipeptide in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the remaining dipeptide concentration against time. The slope of the linear regression will give the degradation rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Conclusion

The comparative analysis of this compound and other branched-chain dipeptides is crucial for understanding their potential as therapeutic agents or nutritional supplements. While direct comparative quantitative data is not extensively available, the experimental protocols provided in this guide offer a robust framework for researchers to generate this critical information. By systematically evaluating cellular uptake, mTOR signaling activation, and metabolic stability, a clearer picture of the relative performance of these dipeptides can be established, facilitating informed decisions in drug development and scientific research.

References

Val-Ile in Cellular Signaling: A Comparative Analysis of mTOR Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dipeptide Val-Ile's potential effects on cellular signaling pathways, with a primary focus on the mTOR (mechanistic target of rapamycin) pathway. Due to the limited direct research on the this compound dipeptide, this guide draws upon experimental data for its constituent amino acids, Valine (Val) and Isoleucine (Ile), and compares their effects to the well-established mTOR activator, Leucine (Leu).

Overview of mTOR Signaling

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. The pathway is centered around two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Activation of mTORC1 by amino acids leads to the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

Comparative Effects on mTOR Pathway Activation

While direct quantitative data for the this compound dipeptide is not currently available, studies on its individual components suggest a potential role in activating the mTOR pathway.

Compound Effect on mTORC1 Activation Key Downstream Effectors Supporting Evidence Summary
Valine (Val) Activates mTOR signaling[1][2]Phosphorylation of mTOR, S6K1, and 4E-BP1[2]Studies in bovine mammary epithelial cells show that Valine can induce the phosphorylation of mTOR and its downstream targets, suggesting a role in promoting protein synthesis[2]. It is also known to promote protein synthesis by activating the AKT/mTOR signaling pathway[1].
Isoleucine (Ile) Activates mTOR signaling[3]Phosphorylation of 4E-BP1[3]Research in pancreatic tissues indicates that Isoleucine can regulate the synthesis of enzymes by modulating mTOR signaling, with a significant increase in the phosphorylation of 4E-BP1[3].
Leucine (Leu) (Comparator) Potent activator of mTORC1[4][5][6]Strong phosphorylation of S6K1 and 4E-BP1[4][5]Leucine is a well-documented, potent activator of mTORC1. It signals through the Rag GTPases to promote the translocation of mTORC1 to the lysosome, leading to robust phosphorylation of S6K1 and 4E-BP1 and subsequent protein synthesis[4][5].

Signaling Pathway Diagrams

The following diagrams illustrate the established signaling pathway for Leucine-mediated mTORC1 activation and the proposed, inferred pathway for Valine and Isoleucine based on current experimental evidence.

Caption: Leucine-mediated mTORC1 signaling pathway.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-mTOR, p-S6K1, p-4E-BP1) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Val-Ile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, a thorough hazard assessment is crucial. Given the non-hazardous nature of its components, Val-Ile should be handled with standard laboratory care.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling should be conducted in a well-ventilated area to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its physical form (solid or liquid) and the specific guidelines of your institution. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols.[2] Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.

Solid Waste Disposal:

Solid waste includes unused or expired this compound powder, as well as contaminated items such as weighing papers, pipette tips, and empty vials.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container should be labeled as "Non-hazardous Chemical Waste" and list the contents, including "this compound."

  • Storage: Store the sealed container in a designated waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Liquid Waste Disposal:

Liquid waste includes solutions containing this compound, such as experimental buffers or reaction mixtures.

  • Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Neutralization (if applicable): If the solution is acidic or basic, it must be neutralized to a pH between 6.0 and 8.0 before disposal.

    • For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide.

    • For basic solutions, slowly add a weak acid.

    • Always monitor the pH during neutralization.

  • Storage: Store the sealed and neutralized container in a designated waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Summary of Constituent Amino Acid Properties

Since specific quantitative data for this compound is unavailable, the following table summarizes the relevant properties of its constituent amino acids.

PropertyL-ValineL-Isoleucine
CAS Number 72-18-473-32-5
Appearance White crystalline powderOff-white powder
Hazard Classification Not a hazardous substance or mixtureNot a hazardous substance or mixture
Solubility in Water 85 g/L (at 25°C)Soluble
pH 5.5 - 7.0 (5% aqueous solution)5.5 - 6.5 (aqueous solution)

Source: L-Valine and L-Isoleucine Safety Data Sheets

Experimental Protocols

Spill Management:

In the event of a this compound spill, the following steps should be taken:

  • Ensure Safety: Wear appropriate PPE.

  • Containment: For solid spills, gently sweep the material to avoid dust generation and place it in a labeled waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled waste container.

  • Cleaning: Clean the spill area with a suitable solvent or detergent and water.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Val_Ile_Disposal_Workflow start This compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Chemical Waste liquid_waste->collect_liquid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste check_ph Check pH of Solution collect_liquid->check_ph neutralize Neutralize to pH 6.0 - 8.0 check_ph->neutralize Acidic or Basic check_ph->store_waste pH 6-8 neutralize->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Val-Ile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide Valyl-isoleucine (Val-Ile). The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment. Although this compound is composed of the non-hazardous amino acids L-Valine and L-Isoleucine, it is prudent to handle the compound with care as the toxicological properties of the dipeptide itself may not have been thoroughly investigated.[1][2]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary method for protecting laboratory personnel from potential hazards associated with chemical handling.[3] A risk assessment should be conducted to determine the specific PPE required for the tasks involving this compound.[3] The following table summarizes the recommended PPE for handling this compound in powder and solution form.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.[4][5]Chemical-resistant or disposable coveralls.[6]
Hand Protection Disposable nitrile gloves.[4][7]Double gloving or using Silver Shield gloves under disposable nitrile gloves for enhanced protection.[4]
Eye & Face Protection Safety glasses with side shields (marked with "Z87").[3]Full-face shield or safety goggles for splash hazards.[4][5]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[3][8]An N95 respirator or higher if there is a risk of aerosolization or when handling large quantities of powdered peptide.[3][5]
Foot Protection Closed-toe shoes.[5]Chemical-resistant boots.[3]

Physical and Chemical Properties

The following data for the constituent amino acids, L-Valine and L-Isoleucine, are provided as a reference. The properties of this compound may differ.

PropertyL-ValineL-Isoleucine
Appearance White crystalline powder[9]Off-white powder solid[8]
Molecular Formula C5H11NO2[1]C6H13NO2[8]
Molecular Weight 117.15 g/mol [1]131.17 g/mol [8]
Melting Point 315 °C / 599 °F[10]284 - 286 °C / 543.2 - 546.8 °F[8]
Solubility in Water 85 g/L (25 °C)[9]Soluble
pH No information available5.5-6.5[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these steps is critical for minimizing exposure and contamination.

  • Preparation :

    • Read and understand the Safety Data Sheets (SDS) for the constituent amino acids, L-Valine and L-Isoleucine, before commencing work.[1][2][8]

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.[10]

  • Handling the Powder :

    • Wear all recommended PPE, including a respirator if there is a risk of dust inhalation.[11]

    • Use a spatula or other appropriate tools to handle the powder. Avoid creating dust.[1][2]

    • If weighing the powder, do so in a draft-shielded balance or within a fume hood.

    • Close the container tightly after use.[10][11]

  • Preparing Solutions :

    • When dissolving the powder, add the solvent to the powder slowly to prevent splashing.

    • If the solvent is volatile or the process generates heat, perform this step in a chemical fume hood.

    • Clearly label the container with the chemical name, concentration, and hazard information.

  • Accidental Release Measures :

    • In case of a spill, wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[11]

    • For solid spills, sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust.[11]

    • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable cleaning agent.

  • First Aid Measures :

    • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][11]

    • Skin Contact : In case of skin contact, wash with plenty of water.[1][11] If irritation persists, seek medical attention.

    • Eye Contact : In case of eye contact, rinse with plenty of water for at least 15 minutes.[10] If irritation persists, seek medical attention.[11]

    • Ingestion : If swallowed, rinse your mouth with water. Seek medical attention if you feel unwell.[1][11]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release. All waste should be handled in accordance with institutional and local regulations for chemical waste.

  • Solid Waste :

    • Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated and clearly labeled chemical waste container.

    • For larger quantities of unused this compound, it may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11] Always consult with your institution's environmental health and safety department for specific procedures.

  • Liquid Waste :

    • Collect all aqueous solutions of this compound in a designated and clearly labeled waste container.

    • Do not discharge this compound solutions into the drain unless permitted by local regulations.

    • For disposal, consider incineration or other approved chemical waste treatment methods.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS & Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Handle Powder prep3->handle1 handle2 Prepare Solution handle1->handle2 emergency1 Spill Containment handle1->emergency1 cleanup1 Segregate Waste handle2->cleanup1 handle2->emergency1 cleanup2 Dispose via Approved Methods cleanup1->cleanup2 cleanup3 Decontaminate Work Area cleanup2->cleanup3 emergency2 First Aid

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.